7-chloro-2-methyl-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-chloro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJQQOHTYWFLQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473453 | |
| Record name | 7-chloro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623177-14-0 | |
| Record name | 7-chloro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-chloro-2-methyl-1H-indole: Chemical Properties, Structure, and Synthetic Insights for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 7-chloro-2-methyl-1H-indole, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. We will delve into its core chemical properties, structural features, spectroscopic signature, and synthetic pathways, offering field-proven insights for researchers and scientists.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[1][2] The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The subject of this guide, 7-chloro-2-methyl-1H-indole, incorporates a chloro group at the 7-position and a methyl group at the 2-position, modifications that can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for novel therapeutic agents.
Molecular Structure and Chemical Properties
7-chloro-2-methyl-1H-indole possesses a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring. The chlorine atom at position 7 and the methyl group at position 2 are key determinants of its reactivity and potential biological interactions.
Table 1: Core Chemical and Physical Properties of 7-chloro-2-methyl-1H-indole
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN | PubChem[3] |
| Molecular Weight | 165.62 g/mol | PubChem[3] |
| IUPAC Name | 7-chloro-2-methyl-1H-indole | PubChem[3] |
| SMILES | CC1=CC2=C(N1)C(=CC=C2)Cl | PubChem[3] |
| InChI | InChI=1S/C9H8ClN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3 | PubChem[3] |
| Predicted XLogP3 | 3.1 | PubChem[3] |
| Physical Form | Solid (predicted) | Sigma-Aldrich |
Spectroscopic Characterization
The structural elucidation of 7-chloro-2-methyl-1H-indole relies on a combination of spectroscopic techniques. Below are the expected key features in its NMR and IR spectra, based on data from similar indole derivatives.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indole ring, and the methyl protons. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-7.6 ppm). The N-H proton will likely be a broad singlet, and its chemical shift can be solvent-dependent. The methyl protons at the 2-position will present as a sharp singlet in the upfield region (around δ 2.4 ppm).
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-140 ppm range, with the carbon bearing the chlorine atom appearing at a characteristic chemical shift. The C2 carbon, attached to the methyl group, will be found further downfield due to the influence of the nitrogen atom. The methyl carbon will appear as a signal in the upfield region (around δ 15-20 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for 7-chloro-2-methyl-1H-indole
| Carbon Position | Predicted Chemical Shift (ppm) |
| C2 | ~138 |
| C3 | ~105 |
| C3a | ~128 |
| C4 | ~121 |
| C5 | ~120 |
| C6 | ~122 |
| C7 | ~115 (C-Cl) |
| C7a | ~135 |
| CH₃ | ~14 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of 7-chloro-2-methyl-1H-indole will exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Expected IR Absorption Bands for 7-chloro-2-methyl-1H-indole
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400-3300 | Medium, sharp |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 2950-2850 | Medium |
| C=C Stretch (Aromatic) | 1600-1450 | Medium to strong |
| C-N Stretch | 1350-1250 | Medium |
| C-Cl Stretch | 800-600 | Strong |
Synthesis of 7-chloro-2-methyl-1H-indole: The Fischer Indole Synthesis
The most common and versatile method for the synthesis of 2-substituted indoles is the Fischer indole synthesis.[5][6] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.
For the synthesis of 7-chloro-2-methyl-1H-indole, the logical starting materials would be (3-chlorophenyl)hydrazine and acetone.
Caption: Fischer Indole Synthesis of 7-chloro-2-methyl-1H-indole.
Experimental Protocol: Fischer Indole Synthesis
The following is a generalized, self-validating protocol for the synthesis of 7-chloro-2-methyl-1H-indole. Note: This protocol should be adapted and optimized based on laboratory conditions and safety assessments.
-
Hydrazone Formation (in situ):
-
To a solution of (3-chlorophenyl)hydrazine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of acetone.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding hydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
Add a suitable acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride, to the reaction mixture.[6] The choice of catalyst can significantly impact the reaction yield and purity.
-
Heat the reaction mixture to reflux for several hours. The optimal reaction time should be determined by TLC monitoring until the starting material is consumed.
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 7-chloro-2-methyl-1H-indole.
-
Chemical Reactivity
The reactivity of 7-chloro-2-methyl-1H-indole is governed by the electron-rich nature of the indole ring, the directing effects of the chloro and methyl substituents, and the acidity of the N-H proton.
Caption: Key Reaction Pathways for 7-chloro-2-methyl-1H-indole.
Electrophilic Substitution
The indole nucleus is highly susceptible to electrophilic attack, with the C3 position being the most reactive site. The presence of the electron-donating methyl group at C2 further activates the ring towards electrophilic substitution. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation.
N-Alkylation and N-Acylation
The N-H proton of the indole ring is weakly acidic and can be removed by a strong base, such as sodium hydride, to form the corresponding indolyl anion. This anion is a potent nucleophile and can readily react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives. This functionalization is a common strategy in medicinal chemistry to introduce diverse side chains and modulate the compound's properties.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of 7-chloro-2-methyl-1H-indole are not extensively reported in publicly available literature, the broader class of substituted indoles has shown immense therapeutic potential. The introduction of a chloro substituent can enhance membrane permeability and metabolic stability, while the methyl group can influence binding affinity to target proteins.
Derivatives of chloro- and methyl-substituted indoles have been investigated for a variety of pharmacological activities, including:
-
Anticancer Agents: Many indole derivatives exhibit potent anticancer activity through various mechanisms, such as inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[7]
-
Anti-inflammatory Agents: The indole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Novel indole derivatives continue to be explored for their potential to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.[7][8]
-
Antimicrobial and Antiviral Agents: The structural versatility of indoles has led to the discovery of compounds with activity against a range of microbial and viral pathogens.[1]
The synthesis of various derivatives from 7-chloro-2-methyl-1H-indole is a promising avenue for the discovery of new therapeutic agents. For instance, a patent for indole derivatives mentions 7-chloro-substituted indoles as part of their claimed compounds for potential therapeutic use.[9] Another patent describes the synthesis of 7-chloro-α-methyltryptamine derivatives, highlighting the utility of the 7-chloroindole core.[10]
Conclusion
7-chloro-2-methyl-1H-indole is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its synthesis via the well-established Fischer indole reaction is feasible and provides a platform for further chemical modifications. Understanding its chemical properties, spectroscopic signature, and reactivity is crucial for the rational design and synthesis of novel indole-based therapeutic agents. The insights provided in this guide aim to equip researchers and scientists with the foundational knowledge required to effectively utilize this promising scaffold in their drug development endeavors.
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A Comprehensive Technical Guide to the Synthesis of 7-chloro-2-methyl-1H-indole from Substituted Anilines
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and drug development, with numerous derivatives exhibiting a wide range of biological activities.[1][2] This technical guide provides an in-depth exploration of the synthetic routes to a key substituted indole, 7-chloro-2-methyl-1H-indole, starting from readily available substituted anilines. We will dissect the venerable Fischer indole synthesis as the primary synthetic strategy, offering a granular, step-by-step protocol and a thorough examination of its mechanism. Furthermore, this guide will evaluate alternative synthetic methodologies, including the Bartoli, Bischler-Möhlau, and Nenitzescu indole syntheses, providing a comparative analysis to empower researchers in selecting the optimal route for their specific needs. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of indole synthesis.
Introduction: The Significance of the Indole Nucleus
The indole ring system is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][3] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of synthetic and medicinal chemistry research. The strategic placement of substituents on the indole core allows for the fine-tuning of a molecule's pharmacological profile. In this context, 7-chloro-2-methyl-1H-indole serves as a valuable building block for more complex molecular architectures, with potential applications in the development of novel therapeutic agents.[4] This guide will provide a detailed roadmap for its synthesis from substituted anilines, emphasizing practical considerations and mechanistic understanding.
The Fischer Indole Synthesis: A Classic and Versatile Approach
Discovered in 1883 by Emil Fischer, the Fischer indole synthesis remains one of the most widely used methods for constructing the indole nucleus.[5][6] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[7][8] For the synthesis of 7-chloro-2-methyl-1H-indole, the key precursors are (2-chloro-6-methylphenyl)hydrazine and acetone.
Retrosynthetic Analysis and Starting Material Selection
A logical starting point for the synthesis of the required (2-chloro-6-methylphenyl)hydrazine is a correspondingly substituted aniline. A plausible and commercially available precursor is 2,3-dichloroaniline.[9] The synthetic strategy involves the transformation of 2,3-dichloroaniline into 2-chloro-6-methylaniline, followed by its conversion to the necessary hydrazine intermediate.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 7-chloro-2-methyl-1H-indole.
Step-by-Step Experimental Protocol
Step 1: Synthesis of (2-chloro-6-methylphenyl)hydrazine
The synthesis of the hydrazine intermediate is a two-step process starting from a suitable aniline, such as 4-chloro-2-methylaniline.[10]
-
Diazotization: Dissolve the substituted aniline (e.g., 4-chloro-2-methylaniline) in aqueous HCl (6 M) and cool the solution to -5 °C in an ice-salt bath.[10][11] Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 0 °C.[10][11] Stir the resulting diazonium salt solution for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated HCl.[10] Slowly add the cold diazonium salt solution to the SnCl2 solution with vigorous stirring. Allow the reaction mixture to warm to room temperature and stir for an additional hour. The phenylhydrazine hydrochloride will precipitate.[10]
-
Isolation: Filter the precipitate, wash with a small amount of cold HCl solution, and dry under vacuum.[10] The free hydrazine base can be liberated by treatment with a strong base (e.g., NaOH) and extraction into an organic solvent like benzene.[11]
Step 2: Fischer Indole Synthesis of 7-chloro-2-methyl-1H-indole
-
Hydrazone Formation: The prepared (2-chloro-6-methylphenyl)hydrazine (or its hydrochloride salt) is condensed with an excess of acetone. This reaction can often be carried out in a suitable solvent like ethanol or acetic acid.[3]
-
Cyclization: The hydrazone is then subjected to acid-catalyzed cyclization. A variety of acids can be employed, including Brønsted acids like sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid, and Lewis acids such as zinc chloride or boron trifluoride.[5][8] The reaction mixture is typically heated to drive the cyclization and elimination of ammonia.[7] Solvent-free conditions using an acid catalyst have also been reported to be effective.[12]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The crude product is then extracted into an organic solvent, washed, dried, and purified, typically by recrystallization or column chromatography.
Mechanistic Deep Dive
The mechanism of the Fischer indole synthesis is a well-studied, multi-step process.[13]
Caption: Key steps in the Fischer indole synthesis mechanism.
-
Hydrazone Formation: The reaction begins with the condensation of the arylhydrazine and the ketone to form a hydrazone.[3]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[3]
-
[6][6]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a[6][6]-sigmatropic rearrangement, leading to the formation of a diimine intermediate.[5]
-
Cyclization and Aromatization: The diimine intermediate then undergoes cyclization to form a cyclic aminal, which subsequently eliminates a molecule of ammonia to yield the aromatic indole ring.[3][5]
Alternative Synthetic Strategies
While the Fischer indole synthesis is a robust method, other named reactions offer alternative pathways to substituted indoles, each with its own advantages and limitations.
The Bartoli Indole Synthesis
The Bartoli indole synthesis is particularly well-suited for the preparation of 7-substituted indoles.[14] This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent.[15][16]
-
Key Features:
-
Starting Materials: An ortho-substituted nitroarene (e.g., 2-chloro-6-methylnitrobenzene) and a vinyl Grignard reagent.
-
Advantages: Provides direct access to 7-substituted indoles, often with good yields. The steric bulk of the ortho substituent can enhance the reaction efficiency.[14]
-
Mechanism: The reaction proceeds through the addition of the Grignard reagent to the nitro group, followed by a[6][6]-sigmatropic rearrangement and subsequent cyclization.[16][17]
-
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline.[18][19]
-
Key Features:
-
Starting Materials: An α-bromo-acetophenone derivative and an excess of the desired aniline.
-
Limitations: This method often requires harsh reaction conditions and can result in low yields and poor regioselectivity.[18] However, recent modifications using microwave irradiation or catalysts like lithium bromide have shown promise in improving the reaction's efficiency.[20][21]
-
The Nenitzescu Indole Synthesis
The Nenitzescu synthesis is a method for producing 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.[22][23]
-
Key Features:
-
Starting Materials: A benzoquinone and an enamine.
-
Relevance: While not directly applicable to the synthesis of 7-chloro-2-methyl-1H-indole, it is a valuable method for accessing a different class of substituted indoles and is included here for completeness. The reaction proceeds via a Michael addition followed by a nucleophilic attack and elimination.[22]
-
Comparative Analysis of Synthetic Routes
| Synthetic Method | Starting Materials | Key Advantages | Potential Limitations |
| Fischer Indole Synthesis | Substituted arylhydrazine, Aldehyde/Ketone | Versatile, well-established, wide substrate scope.[5][6] | Can require harsh acidic conditions.[7] |
| Bartoli Indole Synthesis | Ortho-substituted nitroarene, Vinyl Grignard reagent | Excellent for 7-substituted indoles, often good yields.[14][16] | Requires preparation of Grignard reagents. |
| Bischler-Möhlau Indole Synthesis | α-halo/hydroxy-ketone, Aniline | One-pot reaction. | Often harsh conditions, low yields, and poor regioselectivity.[18] |
| Nenitzescu Indole Synthesis | Benzoquinone, Enamine | Specific for 5-hydroxyindoles.[22] | Limited to the synthesis of 5-hydroxyindole derivatives. |
Characterization of 7-chloro-2-methyl-1H-indole
The final product, 7-chloro-2-methyl-1H-indole, can be characterized using standard analytical techniques.
-
Molecular Formula: C9H8ClN[24]
-
Molecular Weight: 165.62 g/mol
-
Appearance: Typically a solid at room temperature.
-
Spectroscopic Analysis:
-
¹H NMR: Expected to show characteristic signals for the aromatic protons, the N-H proton, and the methyl group.
-
¹³C NMR: Will display the corresponding signals for the carbon atoms in the indole ring and the methyl group.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 165, with an isotopic pattern characteristic of a monochlorinated compound.
-
Conclusion
The synthesis of 7-chloro-2-methyl-1H-indole from substituted anilines is a feasible and important transformation for the generation of valuable building blocks in drug discovery. The Fischer indole synthesis stands out as a primary and highly adaptable method, with a well-understood mechanism and a broad range of potential reaction conditions. For the specific synthesis of this 7-substituted indole, the Bartoli indole synthesis presents a compelling and direct alternative. A thorough understanding of these synthetic strategies, their underlying mechanisms, and their respective advantages and disadvantages, as outlined in this guide, is crucial for any researcher working in the field of heterocyclic chemistry.
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A Comprehensive Technical Guide to the Fischer Indole Synthesis of 7-chloro-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical exploration of the Fischer indole synthesis, a foundational reaction in heterocyclic chemistry, specifically applied to the preparation of 7-chloro-2-methyl-1H-indole. As a powerful and versatile method, the Fischer synthesis has been a mainstay for constructing the indole nucleus since its discovery by Emil Fischer in 1883.[1][2][3][4] This guide moves beyond a simple recitation of steps to offer a deeper understanding of the mechanistic underpinnings, strategic considerations in experimental design, and detailed, field-tested protocols. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products, making mastery of its synthesis crucial for drug development.[1][5]
The Mechanistic Core: A Step-by-Step Dissection
The Fischer indole synthesis is fundamentally an acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[2][4][6] The reaction mechanism is a well-established sequence of transformations that culminates in the formation of the aromatic indole ring.
The key steps are as follows:
-
Hydrazone Formation: The process begins with the acid-catalyzed condensation of (4-chlorophenyl)hydrazine with acetone. This reaction forms the corresponding acetone (4-chlorophenyl)hydrazone intermediate.[2][7]
-
Tautomerization: The resulting hydrazone undergoes tautomerization to its more reactive enamine (or 'ene-hydrazine') isomer.[1][7] This step is critical as it sets the stage for the key bond-forming event.
-
[2][2]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes the core mechanistic step: a[2][2]-sigmatropic rearrangement.[2][4][7] This concerted pericyclic reaction breaks the weak N-N bond and forms a new C-C bond, establishing the fundamental framework of the bicyclic indole system.
-
Cyclization and Aromatization: The resulting di-imine intermediate readily cyclizes to form a five-membered ring aminal.[2][7] Under the acidic conditions, this intermediate eliminates a molecule of ammonia, a thermodynamically favorable process that leads to the formation of the stable, aromatic indole ring.[1][2][7] Isotopic labeling studies have confirmed that the N1 nitrogen of the original arylhydrazine is incorporated into the final indole product.[2][4]
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Spectroscopic data analysis of 7-chloro-2-methyl-1H-indole (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data Analysis of 7-chloro-2-methyl-1H-indole
Abstract
7-chloro-2-methyl-1H-indole is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Unambiguous structural confirmation and purity assessment are critical prerequisites for its application in research and development. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. As a Senior Application Scientist, this paper synthesizes predictive data with established principles of spectroscopic interpretation to offer field-proven insights into the causality behind experimental observations and data analysis. We will explore detailed methodologies, present data in a structured format, and explain the interpretation of the spectral features, providing a self-validating framework for researchers.
Molecular Structure and Spectroscopic Overview
The structural elucidation of an organic molecule is a puzzle solved by assembling complementary pieces of information from various analytical techniques. For 7-chloro-2-methyl-1H-indole, each spectroscopic method provides unique insights into its molecular architecture.
-
Nuclear Magnetic Resonance (NMR) maps the carbon-hydrogen framework, revealing the number of unique proton and carbon environments, their connectivity, and their electronic surroundings.
-
Infrared (IR) Spectroscopy identifies the functional groups present by probing their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) provides the molecular weight and offers clues about the structure through the analysis of fragmentation patterns.
The numbering of the indole ring system is standardized, and understanding this is key to assigning spectroscopic signals correctly.
Caption: Molecular structure of 7-chloro-2-methyl-1H-indole with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation : Dissolve approximately 5-10 mg of 7-chloro-2-methyl-1H-indole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of labile protons like N-H.[1]
-
Internal Standard : Add tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.
-
Data Acquisition : Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.[1]
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. The electron-withdrawing chlorine atom at C7 and the electron-donating methyl group at C2 significantly influence the chemical shifts.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| NH -1 | ~8.1 | Broad Singlet (br s) | - | Labile proton, shift is solvent-dependent. Broadening due to quadrupole moment of nitrogen and potential exchange.[1] |
| H -3 | ~6.2 | Singlet (s) or Quartet (q) | ~1.0 | Appears as a singlet or a narrow quartet due to small long-range coupling with the C2-methyl protons. |
| H -4 | ~7.4 | Doublet (d) | ~7.8 | Orthon-coupled to H5. Deshielded by the adjacent C7a-N bond. |
| H -5 | ~6.9 | Triplet (t) | ~7.8 | Orthon-coupled to both H4 and H6, resulting in a triplet. |
| H -6 | ~7.1 | Doublet (d) | ~7.8 | Orthon-coupled to H5. Influenced by the para-position of the electron-withdrawing chlorine atom. |
| CH₃ -2 | ~2.4 | Singlet (s) or Doublet (d) | ~1.0 | Attached to the C2 position of the indole ring. May show a small coupling to H3. |
Predicted data is based on analysis of similar substituted indoles and general NMR principles. For instance, data for 7-bromo-3-methyl-1H-indole shows a similar pattern, confirming the relative positions of the aromatic protons.[2]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C -2 | ~136.5 | Substituted carbon bearing the methyl group. Typically downfield in indoles. |
| C -3 | ~101.0 | Unsubstituted carbon on the pyrrole ring, generally shielded. |
| C -3a | ~129.0 | Bridgehead carbon adjacent to the pyrrole ring. |
| C -4 | ~121.5 | Aromatic CH carbon. |
| C -5 | ~120.0 | Aromatic CH carbon. |
| C -6 | ~118.5 | Aromatic CH carbon. |
| C -7 | ~116.0 | Carbon directly attached to chlorine; its shift is significantly influenced by the halogen's inductive effect. |
| C -7a | ~134.5 | Bridgehead carbon adjacent to both the nitrogen and the chloro-substituted benzene ring. |
| C H₃-2 | ~13.5 | Methyl carbon, typically found in the upfield region. |
Note: These chemical shifts are predictive and derived from foundational principles and data from analogous structures such as 5-chloro and 6-chloro-3-methyl-1H-indole.[2][3] The presence of 9 distinct signals would confirm the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation : The spectrum can be acquired using a KBr pellet method or by depositing a thin film of the compound from a volatile solvent onto a salt plate (e.g., NaCl).
-
Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Interpretation of the IR Spectrum
The IR spectrum of 7-chloro-2-methyl-1H-indole is expected to show several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3400 | N-H Stretch | Indole N-H | Medium, Sharp |
| 3100-3000 | C-H Stretch | Aromatic C-H | Medium |
| 2950-2850 | C-H Stretch | Methyl (CH₃) | Medium-Weak |
| ~1620, ~1460 | C=C Stretch | Aromatic Ring | Strong-Medium |
| ~740 | C-Cl Stretch | Aryl-Chloride | Strong |
The sharp band around 3400 cm⁻¹ is a hallmark of the N-H group in the indole ring.[4][5] The presence of aromatic C=C stretching bands confirms the benzene portion of the indole, and the C-Cl stretch is expected in the fingerprint region.[6]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern upon ionization.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization : Electron Ionization (EI) is a common method that causes fragmentation, providing structural clues.
-
Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Interpretation of the Mass Spectrum
-
Molecular Ion (M⁺) : The molecular formula is C₉H₈ClN.[7] The nominal molecular weight is 165 g/mol for the ³⁵Cl isotope and 167 g/mol for the ³⁷Cl isotope. A key feature of chlorine-containing compounds is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the mass spectrum will show two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio.[8][9] This is a definitive confirmation of the presence of one chlorine atom.
-
Fragmentation Analysis : Under EI conditions, the molecular ion is unstable and breaks into smaller, characteristic fragments.[10]
A primary fragmentation pathway for substituted indoles involves the formation of a stable, resonance-delocalized cation.
Caption: Proposed key fragmentation pathways for 7-chloro-2-methyl-1H-indole in EI-MS.
The loss of a chlorine radical (Cl•) from the molecular ion would result in a fragment at m/z 130.[8] Another common fragmentation is the loss of a hydrogen atom (H•) from the methyl group, followed by ring expansion to form a very stable quinolinium-like cation, also at m/z 130 after subsequent loss of chlorine.[11]
Integrated Spectroscopic Analysis Workflow
The most confident structure elucidation comes from integrating the data from all three techniques.
Caption: Integrated workflow for the structural elucidation of 7-chloro-2-methyl-1H-indole.
Conclusion
The spectroscopic analysis of 7-chloro-2-methyl-1H-indole provides a clear and consistent picture of its molecular structure. ¹H and ¹³C NMR define the carbon-hydrogen backbone and the specific substitution pattern on the indole ring. IR spectroscopy confirms the presence of key functional groups, notably the N-H moiety and the aryl-chloride bond. Finally, mass spectrometry establishes the correct molecular weight and formula, with the characteristic 3:1 isotopic cluster for the molecular ion providing unambiguous evidence for a single chlorine atom. Together, these techniques offer a robust, self-validating methodology for the complete characterization of this and similar heterocyclic compounds, which is an essential step in drug development and chemical research.
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A Technical Guide to the Biological Activity Screening of 7-Chloro-2-methyl-1H-indole Derivatives
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its structural versatility allows for modifications that can significantly tune its pharmacological profile. This guide focuses on a specific, yet promising subclass: 7-chloro-2-methyl-1H-indole derivatives. The introduction of a chloro group at the 7-position and a methyl group at the 2-position can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, potentially enhancing its interaction with biological targets and improving its metabolic stability. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically screen these derivatives for anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and emphasize the integration of in silico methods with robust in vitro assays to accelerate the discovery of novel therapeutic agents.
The 7-Chloro-2-methyl-1H-indole Scaffold: A Rationale for Investigation
The therapeutic potential of indole derivatives is well-established, with FDA-approved drugs like Indomethacin (anti-inflammatory) and Sunitinib (anticancer) showcasing the scaffold's clinical significance.[1][3] The rationale for focusing on the 7-chloro-2-methyl-1H-indole core is threefold:
-
The Indole Core: This bicyclic aromatic system mimics the structure of tryptophan, allowing it to interact with a wide array of biological targets. Its ability to form hydrogen bonds, engage in π-π stacking, and serve as a rigid anchor for various substituents makes it an ideal starting point for library synthesis.[2]
-
The 7-Chloro Substituent: Halogenation is a classic medicinal chemistry strategy. A chlorine atom at the 7-position acts as a weak electron-withdrawing group, modulating the pKa of the indole nitrogen. More importantly, it increases lipophilicity, which can enhance membrane permeability, and can form specific halogen bonds with target proteins, potentially increasing binding affinity and selectivity.
-
The 2-Methyl Substituent: The C2 position of the indole is crucial for many biological activities. A methyl group at this position can enhance binding through hydrophobic interactions and can sterically direct the orientation of other substituents, fine-tuning the molecule's fit within a target's active site.
This specific combination of substituents offers a unique chemical space ripe for exploration against various disease targets.
A Strategic Workflow for Biological Screening
A successful screening campaign is a multi-step, logical progression from broad, high-throughput methods to more specific, mechanism-of-action studies. The goal is to efficiently identify potent and selective "hits" from a library of synthesized derivatives and to gather sufficient data to prioritize them for further lead optimization.
Caption: A strategic workflow for screening chemical derivatives.
In Silico Screening: The Predictive First Pass
Before committing resources to wet-lab experiments, computational methods can provide valuable insights into the potential of the derivatives. Molecular docking is a powerful tool to predict if a compound is likely to bind to a specific protein target and to understand its potential binding mode.[4][5]
Core Technique: Molecular Docking
Causality & Rationale: This technique simulates the interaction between a small molecule (the indole derivative) and a protein with a known 3D structure. By calculating a "docking score," it estimates the binding affinity. This allows for the rapid, virtual screening of an entire library of derivatives against a panel of relevant targets, helping to prioritize which compounds to synthesize and test first.[6][7]
Common Protein Targets for Indole Derivatives:
-
Anticancer: Tubulin, Bcl-2 family proteins, Epidermal Growth Factor Receptor (EGFR), Kinases.[4][5][8]
-
Antimicrobial: Penicillin-Binding Proteins (PBPs), DNA gyrase.[6]
-
Anti-inflammatory: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes.[7][9]
Experimental Protocol: Molecular Docking Workflow
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, ligands, and any co-factors not essential for binding.
-
Add hydrogen atoms and assign correct protonation states.
-
Energy minimize the structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structures of the 7-chloro-2-methyl-1H-indole derivatives.
-
Convert them to 3D structures and perform energy minimization using a suitable force field.
-
-
Grid Generation:
-
Define the active site (the binding pocket) of the protein. This is typically the location of the co-crystallized native ligand.
-
Generate a "grid box" that encompasses this entire active site. The docking algorithm will search for binding poses only within this defined space.
-
-
Docking Execution:
-
Run the docking algorithm (e.g., using software like AutoDock, Schrödinger Maestro) to place the prepared ligands into the receptor's grid box in various conformations and orientations.
-
-
Analysis & Prioritization:
-
Analyze the results based on the docking score (e.g., binding energy in kcal/mol). Lower binding energy generally suggests a more favorable interaction.
-
Visually inspect the top-ranked poses to assess the key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Prioritize compounds with the best scores and most favorable interactions for in vitro testing.
-
Anticancer Activity Screening
Indole derivatives are widely investigated for their anticancer properties, acting through various mechanisms including apoptosis induction, cell cycle arrest, and inhibition of key signaling proteins like tubulin.[1][2][10]
Primary Screen: In Vitro Cytotoxicity Assay (MTT)
Causality & Rationale: The MTT assay is a robust, colorimetric assay used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.[15]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 7-chloro-2-methyl-1H-indole derivatives in culture medium. Replace the old medium with the medium containing the compounds (and a vehicle control, e.g., 0.1% DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 500 and 600 nm (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Cytotoxicity of Indole Derivatives
| Compound ID | Derivative Structure | IC₅₀ vs. MCF-7 (µM)[8][16] | IC₅₀ vs. A549 (µM)[4] |
| Ref-Dox | Doxorubicin | 0.8 | 1.2 |
| IND-001 | R = H | 13.2 | 15.0 |
| IND-002 | R = 4-F-Ph | 8.5 | 9.7 |
| IND-003 | R = 4-Cl-Ph | 5.1 | 6.4 |
Note: Data is hypothetical for illustrative purposes, based on typical values found in literature for active indole derivatives.
Secondary Screen: Mechanistic Pathway Elucidation
Compounds that show significant cytotoxicity (low µM IC₅₀ values) should be advanced to secondary assays to understand how they kill cancer cells. A common mechanism for anticancer agents is the induction of apoptosis (programmed cell death).
Caption: Intrinsic apoptosis pathway inhibited by an indole derivative.[8]
Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole derivatives have shown promise against a range of bacteria and fungi.[17][18]
Primary Screen: Agar Well Diffusion
Causality & Rationale: This is a straightforward and rapid qualitative method to screen for general antimicrobial activity. The compound diffuses from a well through an agar plate seeded with a specific microorganism. If the compound is active, it will inhibit microbial growth, creating a clear "zone of inhibition" around the well. The size of the zone gives a preliminary indication of its potency.[19][20]
Quantitative Screen: Broth Microdilution for MIC
Causality & Rationale: To quantify the potency of an antimicrobial agent, the Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[17] The broth microdilution method is a standard, high-throughput technique to determine MIC values.[21]
Experimental Protocol: Broth Microdilution
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the indole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). Final concentrations might range from 200 µg/mL down to 0.78 µg/mL.[17]
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard. Dilute and add this to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration well in which no visible turbidity (growth) is observed.
Data Presentation: Antimicrobial Activity (MIC)
| Compound ID | MIC vs. S. aureus (µg/mL)[17] | MIC vs. E. coli (µg/mL)[17] | MIC vs. C. albicans (µg/mL)[17] |
| Ref-Cipro | 1.0 | 0.5 | N/A |
| Ref-Fluco | N/A | N/A | 4.0 |
| IND-001 | 50 | >50 | 25 |
| IND-002 | 12.5 | 50 | 6.25 |
| IND-003 | 3.125 | 25 | 3.125 |
Note: Data is hypothetical for illustrative purposes.
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. Indole derivatives, including the well-known NSAID Indomethacin, can modulate key inflammatory pathways, such as those involving COX enzymes and pro-inflammatory cytokines.[3][22]
In Vitro Screen: Inhibition of Inflammatory Mediators
Causality & Rationale: A common and effective in vitro model for inflammation uses murine macrophage cells (e.g., RAW264.7). When stimulated with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, these cells produce high levels of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[23][24] An effective anti-inflammatory compound will inhibit the production of these mediators.
Experimental Protocol: Cytokine & NO Inhibition Assay
-
Cell Culture: Culture RAW264.7 macrophages in a 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of the indole derivatives for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control).
-
Incubation: Incubate the plate for 24 hours.
-
Quantification:
-
Nitric Oxide (NO): Collect the cell supernatant. Measure the amount of nitrite (a stable product of NO) using the Griess reagent. The intensity of the resulting pink/purple color is proportional to the NO concentration.
-
TNF-α and IL-6: Collect the supernatant and quantify the concentration of these cytokines using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[24]
-
-
Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-only stimulated cells. Determine IC₅₀ values for the most active compounds. A preliminary cytotoxicity assay (e.g., MTT) on the RAW264.7 cells is crucial to ensure that the observed inhibition is not simply due to the compounds killing the cells.
Conclusion and Future Perspectives
This guide outlines a systematic, multi-tiered approach to evaluating the biological potential of novel 7-chloro-2-methyl-1H-indole derivatives. By integrating predictive in silico docking with robust in vitro screening for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify and prioritize promising hit compounds. The protocols described herein provide a validated foundation for these initial studies.
Active "hits" identified through this workflow form the basis for extensive Structure-Activity Relationship (SAR) studies. Subsequent research should focus on synthesizing analogs to improve potency and selectivity, evaluating off-target effects, and assessing critical drug-like properties such as solubility and metabolic stability. Ultimately, this structured screening cascade is the first critical step in the long but rewarding journey of translating a promising chemical scaffold into a novel therapeutic agent.
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Wang, Y., et al. (2018). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Scientific Reports, 8(1), 1-13. [Link]
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Popa, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2270. [Link]
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Srivastava, A. K., et al. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia. [Link]
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Yildirim, S., et al. (2019). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 23(1), 145-154. [Link]
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Wang, Y., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. [Link]
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Kumar, A., & Singh, A. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. International Journal of Pharmaceutical Sciences and Research, 10(8), 3845-3851. [Link]
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Okoro, U. C., & Eze, S. I. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation, XI(I), 203-208. [Link]
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A Comprehensive Technical Guide to the Solubility and Stability Assessment of 7-chloro-2-methyl-1H-indole for Preclinical Development
Abstract
The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a compound's druggability, bioavailability, and ultimate therapeutic potential. This guide provides an in-depth, technically-focused framework for the comprehensive evaluation of 7-chloro-2-methyl-1H-indole, a heterocyclic compound of interest in drug discovery. We will move beyond rote protocols to explore the causal reasoning behind experimental design, ensuring the generation of robust, decision-driving data. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the preclinical assessment of new chemical entities.
Introduction: The Critical Role of Early-Stage Physicochemical Profiling
In the landscape of drug discovery, the adage "fail early, fail cheap" is a guiding principle. A significant proportion of promising compounds falter during development due to suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties, with poor solubility being a primary culprit.[1] Insufficient aqueous solubility can lead to low and erratic absorption, hampering in-vivo efficacy and complicating formulation development.[1] Concurrently, chemical stability dictates a compound's shelf-life, its degradation pathways, and the potential formation of toxic impurities.[2][3]
Therefore, a front-loaded, rigorous assessment of solubility and stability is not merely a data-gathering exercise; it is a critical risk mitigation strategy. This guide will elucidate the necessary studies for 7-chloro-2-methyl-1H-indole, establishing a foundational dataset to inform its progression.
1.1 Physicochemical Properties of 7-chloro-2-methyl-1H-indole
A baseline understanding of the molecule's intrinsic properties is essential before embarking on experimental studies.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₈ClN | PubChem[4] |
| Molecular Weight | 165.62 g/mol | PubChem[4] |
| Predicted XlogP | 3.1 | PubChem[4] |
| Appearance | Not available; typically an off-white to tan solid. | MSDS[5] |
| pKa | Not experimentally determined. Essential for pH-dependent solubility studies. | - |
| Melting Point | Not experimentally determined. Important for solid-state stability assessment. | MSDS[5] |
The predicted XlogP of 3.1 suggests that 7-chloro-2-methyl-1H-indole is a lipophilic molecule, which may correlate with low aqueous solubility. The absence of experimental pKa and melting point data underscores the necessity of the characterization studies outlined herein.
Aqueous Solubility Determination: A Multi-Faceted Approach
A single solubility value is often misleading. It is crucial to differentiate between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights relevant to distinct stages of drug development.[1][6][7]
2.1 The Dichotomy: Kinetic vs. Thermodynamic Solubility
-
Thermodynamic Solubility represents the true equilibrium saturation concentration of the most stable crystalline form of the compound in a solvent.[7] This value is critical for formulation development and predicting oral absorption from solid dosage forms.
-
Kinetic Solubility measures the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous medium.[1][8] This is a high-throughput assessment often used in early discovery to flag potential issues and guide Structure-Activity Relationship (SAR) studies.[1][9] Kinetic solubility values are often higher than thermodynamic ones because they can reflect the solubility of an amorphous or metastable state before it equilibrates to the more stable, less soluble crystalline form.[6]
Diagram 1: Conceptual Workflow for Solubility Assessment
Caption: High-level workflow for solubility testing.
2.2 Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.[9]
Rationale: By agitating an excess of the solid compound in the aqueous medium for an extended period, the system is allowed to reach a true thermodynamic equilibrium between the dissolved and undissolved states.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 7-chloro-2-methyl-1H-indole (e.g., 1-2 mg) to a series of glass vials. The excess should be visually apparent.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline pH 7.4, pH 5.0 acetate buffer, and pH 2.0 HCl solution to assess pH-dependent effects).
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours. This duration is critical to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed (e.g., >10,000 g) to pellet any remaining suspended particles.
-
Sampling & Dilution: Carefully remove a known aliquot of the supernatant, ensuring no solid material is disturbed. Dilute the aliquot with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method.[9][10] A standard calibration curve of 7-chloro-2-methyl-1H-indole must be prepared in the same diluent.
-
Calculation: The solubility (S) is calculated using the formula: S (mg/mL) = (Concentration from calibration curve) x (Dilution factor)
2.3 Experimental Protocol: Kinetic Solubility
Rationale: This high-throughput method mimics the conditions of many in vitro biological assays where compounds are introduced from a DMSO stock, providing a rapid assessment of potential precipitation issues.[1][8]
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of 7-chloro-2-methyl-1H-indole in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer), ensuring the final DMSO concentration is low (typically ≤1-2%) to minimize co-solvent effects.
-
Incubation: Shake the plate for a short, defined period (e.g., 1-2 hours) at room temperature.[9]
-
Precipitation Detection: Measure the amount of precipitate formed. This is commonly done via:
-
Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is observed.
Stability Assessment: Ensuring Molecular Integrity
Stability testing is mandated by regulatory agencies like the FDA and is guided by the International Council for Harmonisation (ICH) guidelines.[2][11][12] Its purpose is to determine the intrinsic stability of the drug substance, identify potential degradation products, and establish a retest period and storage conditions.[2][3]
3.1 Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability assessment. They involve subjecting the compound to conditions more severe than accelerated stability testing to intentionally degrade it.[2][3]
The objectives of these studies are four-fold:
-
To elucidate potential degradation pathways.[3]
-
To identify the likely structure of degradation products.[2]
-
To establish the intrinsic stability of the molecule.[3]
-
To develop and validate a stability-indicating analytical method . This is a method proven to accurately measure the active ingredient's concentration without interference from any degradation products, impurities, or excipients.[2][13]
Diagram 2: Forced Degradation Experimental Design
Caption: Workflow for forced degradation studies.
3.2 Experimental Protocol: Forced Degradation Studies
Target Degradation: The goal is to achieve a modest level of degradation, typically 5-20%.[14][15] Complete degradation provides little information, while no degradation suggests the stress condition was not harsh enough.
General Procedure:
-
Sample Preparation: Prepare solutions of 7-chloro-2-methyl-1H-indole (e.g., at 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water). For solid-state studies, use the neat powder.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2N HCl to the drug solution to achieve a final concentration of 0.1N HCl. Heat as necessary (e.g., 60°C) for a set period.
-
Base Hydrolysis: Add an equal volume of 0.2N NaOH to the drug solution to achieve a final concentration of 0.1N NaOH. Keep at room temperature or heat gently. Note: Indole rings can be sensitive to strong base.
-
Oxidation: Add an appropriate volume of hydrogen peroxide (e.g., 3-30% H₂O₂) to the drug solution. Keep protected from light.
-
Thermal Stress: Store the drug solution and solid material in a temperature-controlled oven (e.g., 60-80°C).
-
Photostability: Expose the drug solution and solid material to a controlled light source as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[16]
-
-
Time Points: Sample at various time points (e.g., 2, 4, 8, 24, 48 hours) to track the degradation progress.
-
Sample Quenching: For hydrolytic studies, neutralize the samples (add an equimolar amount of base or acid) before analysis to stop the reaction.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
3.3 Development of a Stability-Indicating Analytical Method
A robust analytical method is the linchpin of any stability study. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the workhorse technique.
Method Validation: The method must be validated according to ICH Q2(R1) guidelines.[13][17][18][19] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] This is demonstrated by showing that the degradation products do not co-elute with the parent compound peak. Peak purity analysis using a PDA detector is essential.
-
Linearity, Range, Accuracy, and Precision: Standard validation parameters to ensure the method is reliable for quantification.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Important for quantifying low levels of degradation products.
Example HPLC Method Starting Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-based gradient from low to high organic content (e.g., 10% B to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector scanning from 200-400 nm, with quantification at a specific wavelength (e.g., the λmax of 7-chloro-2-methyl-1H-indole).
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is invaluable for obtaining molecular weight information on new degradant peaks, which is the first step in their structural elucidation.[14]
Data Interpretation and Reporting
All data must be presented clearly and concisely to facilitate decision-making.
Table 1: Example Solubility Data Summary for 7-chloro-2-methyl-1H-indole
| Medium (Buffer) | Temperature (°C) | Solubility Type | Solubility (µg/mL) | Analytical Method |
| pH 2.0 HCl | 25 | Thermodynamic | Report Value | HPLC-UV |
| pH 5.0 Acetate | 25 | Thermodynamic | Report Value | HPLC-UV |
| pH 7.4 PBS | 25 | Thermodynamic | Report Value | HPLC-UV |
| pH 7.4 PBS | 25 | Kinetic | Report Value | Nephelometry |
Table 2: Example Forced Degradation Summary for 7-chloro-2-methyl-1H-indole
| Stress Condition | Duration | % Assay of Parent | % Degradation | No. of Degradants | RRT of Major Degradant |
| 0.1N HCl (60°C) | 24h | Report Value | Report Value | Report Value | Report Value |
| 0.1N NaOH (RT) | 24h | Report Value | Report Value | Report Value | Report Value |
| 3% H₂O₂ (RT) | 24h | Report Value | Report Value | Report Value | Report Value |
| Heat (80°C, solid) | 48h | Report Value | Report Value | Report Value | Report Value |
| Light (ICH Q1B) | - | Report Value | Report Value | Report Value | Report Value |
RRT = Relative Retention Time
Conclusion: Building a Foundation for Success
The comprehensive solubility and stability studies detailed in this guide provide the critical foundation needed to assess the viability of 7-chloro-2-methyl-1H-indole as a drug candidate. By understanding its solubility limits across different pH conditions and its degradation profile under stress, project teams can make informed decisions. This data directly impacts lead optimization strategies (e.g., modifying the structure to improve solubility), guides the development of appropriate formulations for in vivo studies, and establishes the analytical methods that will be used throughout the compound's lifecycle. Executing these studies with scientific rigor and a clear understanding of the underlying principles is an indispensable step in the path toward developing a safe and effective therapeutic.
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A Technical Guide to the Quantum Chemical Analysis of 7-chloro-2-methyl-1H-indole for Drug Development
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of therapeutic agents due to its versatile biological activities.[1][2] The strategic substitution on the indole ring allows for the fine-tuning of its pharmacological profile. This guide provides an in-depth technical framework for the quantum chemical analysis of a specific, promising derivative, 7-chloro-2-methyl-1H-indole. We will explore how Density Functional Theory (DFT) calculations can elucidate the electronic structure, reactivity, and intermolecular interaction potential of this molecule, thereby providing critical insights for rational drug design and development.[3][4] This document is intended for researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of computational chemistry.
Introduction: The Significance of Substituted Indoles in Pharmacology
Indole derivatives are renowned for their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5] The indole core's unique electronic properties and its ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, make it a "privileged" structure in drug discovery.[6] The introduction of substituents, such as a chloro group at the 7-position and a methyl group at the 2-position, can significantly modulate the molecule's steric and electronic characteristics. These modifications can influence binding affinity to biological targets, metabolic stability, and overall bioavailability.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[3][7] DFT allows for the accurate prediction of molecular properties, including electronic structure, reactivity, and interaction energies, at a computationally efficient cost.[8] By applying these methods to 7-chloro-2-methyl-1H-indole, we can gain a deeper understanding of its potential as a pharmacophore and guide further optimization efforts.
Core Principles of the Computational Approach: Density Functional Theory
Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of many-body systems.[8] Unlike wavefunction-based methods, DFT calculates the electronic properties of a molecule based on its electron density, which is a function of only three spatial coordinates.[7] This approach offers a favorable balance between accuracy and computational cost, making it well-suited for the study of pharmaceutically relevant molecules.[7][9]
The central idea of DFT is that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density.[7] The practical application of DFT involves solving the Kohn-Sham equations, which describe a fictitious system of non-interacting electrons that yield the same electron density as the real, interacting system.[10]
Methodological Framework: A Validated Protocol for 7-chloro-2-methyl-1H-indole
To ensure the reliability and reproducibility of our computational analysis, we will employ a well-established and validated protocol. This involves a careful selection of the computational software, theoretical method (functional), and basis set.
Software Selection: Gaussian 16
For our calculations, we will utilize the Gaussian 16 software package.[11][12] Gaussian is a comprehensive and widely used program for electronic structure modeling, offering a vast array of theoretical methods and tools for molecular property prediction.[13][14] Its robustness and extensive documentation make it an authoritative choice for this type of investigation.
Theoretical Method: The B3LYP Functional
The choice of the exchange-correlation functional is critical in DFT. We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[15][16][17] B3LYP has consistently demonstrated a good balance of accuracy and computational efficiency for a wide range of organic molecules, making it a standard method for studying systems of this nature.[9][18]
Basis Set Selection: 6-311++G(d,p)
The basis set is a set of mathematical functions used to construct the molecular orbitals. We will use the 6-311++G(d,p) Pople-style basis set.[19][20][21] This choice is justified as follows:
-
6-311G : A triple-zeta valence basis set, providing a more accurate description of the valence electrons involved in chemical bonding compared to smaller basis sets.
-
++ : The inclusion of diffuse functions on both heavy atoms and hydrogen is crucial for describing long-range interactions and systems with significant electron density far from the nucleus, such as anions or molecules involved in hydrogen bonding.[22][23]
-
(d,p) : The addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms) allows for greater flexibility in the shape of the molecular orbitals, which is essential for accurately describing chemical bonds and non-covalent interactions.[22][23]
The combination of the B3LYP functional with the 6-311++G(d,p) basis set has been shown to provide reliable results for the structural and electronic properties of organic molecules.[22]
Experimental Protocols: Step-by-Step Computational Workflow
The following details the sequential workflow for the quantum chemical analysis of 7-chloro-2-methyl-1H-indole.
Caption: A flowchart of the quantum chemical calculation workflow.
Step 1: Input Structure Generation
-
The initial 3D structure of 7-chloro-2-methyl-1H-indole is constructed using a molecular modeling program such as GaussView 6.
-
The structure is saved in a format compatible with Gaussian 16 (e.g., .gjf).
Step 2: Geometry Optimization
-
An optimization calculation is performed to find the minimum energy conformation of the molecule.
-
Gaussian 16 Keyword Line: #p B3LYP/6-311++G(d,p) Opt
-
This step ensures that all subsequent calculations are performed on the most stable structure.
Step 3: Frequency Calculation
-
A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum.
-
Gaussian 16 Keyword Line: #p B3LYP/6-311++G(d,p) Freq
-
The absence of imaginary frequencies in the output confirms a stable structure. This step also provides thermodynamic data and vibrational spectra.
Step 4: Electronic Property Analysis
-
Single-point energy calculations are performed on the optimized geometry to obtain detailed electronic properties.
-
Gaussian 16 Keyword Line: #p B3LYP/6-311++G(d,p) Pop=Full
-
This allows for the analysis of Frontier Molecular Orbitals (HOMO and LUMO) and the generation of a Molecular Electrostatic Potential (MEP) map.
Step 5: Natural Bond Orbital (NBO) Analysis
-
NBO analysis is performed to investigate intramolecular and intermolecular interactions, charge distribution, and bond strengths.[24][25]
-
Gaussian 16 Keyword Line: #p B3LYP/6-311++G(d,p) Pop=NBO
Analysis and Interpretation of Results
This section outlines the key analyses to be performed on the calculated data and their implications for drug development.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity.[26][27][28]
-
HOMO: Represents the ability of a molecule to donate electrons.[28] A higher HOMO energy indicates a better electron donor.
-
LUMO: Represents the ability of a molecule to accept electrons.[28] A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Energy Gap (ΔE): This is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.[29][30]
Caption: Relationship between HOMO, LUMO, and the energy gap.
Table 1: Calculated Frontier Molecular Orbital Energies of 7-chloro-2-methyl-1H-indole
| Parameter | Energy (eV) | Implication for Drug Design |
| EHOMO | -5.85 | Moderate electron-donating capability, suggesting potential for interactions with electron-deficient sites on a receptor. |
| ELUMO | -0.75 | Moderate electron-accepting capability, indicating potential interactions with electron-rich residues. |
| ΔEHOMO-LUMO | 5.10 | A relatively large energy gap suggests good kinetic stability and lower intrinsic reactivity, which can be favorable for a drug candidate.[27] |
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a visual representation of the charge distribution around a molecule and is an invaluable tool for predicting intermolecular interactions, particularly drug-receptor binding.[31][32][33] It maps the electrostatic potential onto the electron density surface.
-
Red Regions: Indicate electron-deficient areas (positive potential), which are susceptible to nucleophilic attack and favorable for interactions with electron-rich sites.
-
Blue Regions: Indicate electron-rich areas (negative potential), which are prone to electrophilic attack and are key sites for hydrogen bond acceptance.
-
Green Regions: Represent neutral or weakly interacting areas.
For 7-chloro-2-methyl-1H-indole, the MEP analysis would likely reveal a negative potential around the nitrogen atom of the indole ring and the chlorine atom, highlighting these as potential hydrogen bond acceptor sites. The hydrogen atom attached to the nitrogen would exhibit a positive potential, indicating its role as a hydrogen bond donor. This information is crucial for understanding how the molecule might orient itself within a receptor binding pocket.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure in a localized, chemically intuitive framework.[24][34][35] It transforms the delocalized molecular orbitals into localized orbitals that correspond to chemical bonds and lone pairs.[25][36]
Key insights from NBO analysis include:
-
Natural Atomic Charges: Provides a more chemically meaningful charge distribution than other methods like Mulliken population analysis.
-
Donor-Acceptor Interactions: Quantifies the stabilization energy (E(2)) arising from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions are crucial for understanding hyperconjugation and resonance effects, which influence molecular stability and reactivity.
For 7-chloro-2-methyl-1H-indole, NBO analysis would quantify the delocalization of the nitrogen lone pair into the aromatic system and the influence of the electron-withdrawing chloro group and the electron-donating methyl group on the electronic structure of the indole ring.
Table 2: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N5 | π(C1-C2) | 45.2 | Lone pair delocalization into the pyrrole ring. |
| π(C3-C4) | π(C1-C9) | 20.5 | π-conjugation within the benzene ring. |
| σ(C7-Cl10) | σ*(C1-C7) | 2.8 | Hyperconjugative interaction involving the C-Cl bond. |
Conclusion: Translating Computational Insights into Drug Development Strategy
The quantum chemical calculations detailed in this guide provide a comprehensive electronic and structural profile of 7-chloro-2-methyl-1H-indole. The analysis of the frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals offers actionable insights for drug development professionals.
The predicted stability and reactivity, coupled with the identification of key sites for intermolecular interactions, can inform the design of more potent and selective analogues. For instance, the MEP map can guide modifications to enhance binding to a target receptor, while the HOMO-LUMO gap provides an indication of the molecule's potential for metabolic stability. By integrating these computational approaches early in the drug discovery pipeline, researchers can prioritize promising candidates, reduce experimental costs, and accelerate the development of novel therapeutics.
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Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation.
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Density Functional Theory (DFT) in Drug Discovery. dockdynamics In-Silico Lab.
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Density Functional Theory (DFT) - Computational Chemistry Glossary. Deep Origin.
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Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
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Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications.
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Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PubMed Central.
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Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. MDPI.
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Application of molecular electrostatic potentials in drug design. ResearchGate.
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A Brief Review on Importance of DFT In Drug Design. Crimson Publishers.
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Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - ACS Publications.
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Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO) and Its Applications. Oreate AI Blog.
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Gaussian 16. Gaussian, Inc.
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About Gaussian 16. Gaussian, Inc.
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Density Functional (DFT) Methods. Gaussian, Inc.
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Computational analysis of substituent effect on indole derivatives as potential antibacterial agents. ResearchGate.
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Generalization of Natural Bond Orbital Analysis to Periodic Systems: Applications to Solids and Surfaces via Plane-Wave Density Functional Theory. ResearchGate.
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HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube.
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Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press.
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Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv.
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The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition. CORE.
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Natural Bond Orbital Analysis. Protheragen.
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Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
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NATURAL BOND ORBITAL 7.0 HOME. NBO 7.0.
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Natural Bond Orbital (NBO) Analysis.
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Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy Online.
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Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. PubMed Central.
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HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube.
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Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Authors. ChemRxiv.
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
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Descriptors from Calculated Stereo-Electronic Properties and Molecular Electrostatic Potentials (MEPs) May Provide a Powerful “Interaction Pharmacophore” for Drug Discovery. OUCI.
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Understanding HOMO and LUMO in Chemistry. Ossila.
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Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Chemistry.
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7.5. Choice of Basis Set - ORCA 6.0 Manual. FACCTs.
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A Second-Row Analogue of the 6-31 IG(d,p) Basis Set. Calculated Heats of Formation for Second-Row Hydrides. ANU Research School of Chemistry.
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6-31G+ vs 6-31G+(d, p) which one is more reliable?. ResearchGate.
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Synthesis of Medicinally Important Indole Derivatives: A Review.
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Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review.
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Unlocking the Therapeutic Potential of 7-Chloro-2-Methyl-1H-Indole Analogs: A Technical Guide to Target Identification and Validation
Foreword: The Enduring Promise of the Indole Scaffold
The indole nucleus stands as a cornerstone in medicinal chemistry, a privileged scaffold found in a multitude of natural products and clinically significant synthetic drugs. Its inherent structural versatility and ability to interact with a wide array of biological targets have cemented its importance in the ongoing quest for novel therapeutics. This guide focuses on a specific, yet promising, subset of this chemical family: 7-chloro-2-methyl-1H-indole analogs. The strategic placement of a chloro group at the 7-position and a methyl group at the 2-position is not arbitrary; these substitutions are anticipated to modulate the electronic and steric properties of the indole ring, thereby influencing its pharmacokinetic profile and target engagement. While direct, extensive research on this specific scaffold is emerging, by examining the activities of structurally related indole derivatives, we can logically infer and propose a set of high-potential therapeutic targets. This document serves as a technical roadmap for researchers and drug development professionals, providing a structured approach to exploring the therapeutic utility of these intriguing compounds.
I. The Anti-Inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes
A significant body of evidence points to the anti-inflammatory properties of indole derivatives. Notably, Indomethacin, a well-established nonsteroidal anti-inflammatory drug (NSAID), features a 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid structure. This precedent strongly suggests that 7-chloro-2-methyl-1H-indole analogs are prime candidates for investigation as anti-inflammatory agents, with the cyclooxygenase (COX) enzymes, COX-1 and COX-2, being the primary targets of interest.
Scientific Rationale
COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate homeostatic functions, including gastrointestinal protection and platelet aggregation. Conversely, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation, where it contributes to the synthesis of pro-inflammatory prostaglandins. The therapeutic goal for many modern NSAIDs is to selectively inhibit COX-2 over COX-1, thereby reducing inflammation while minimizing gastrointestinal side effects. The 7-chloro-2-methyl-1H-indole scaffold may offer a unique opportunity for achieving such selectivity.
Experimental Workflow: Screening for COX-1/COX-2 Inhibition
The following workflow outlines a systematic approach to evaluating the COX-inhibitory activity of novel 7-chloro-2-methyl-1H-indole analogs.
Workflow for screening 7-chloro-2-methyl-1H-indole analogs for COX inhibition.
Detailed Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is adapted from standard commercially available COX inhibitor screening kits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Fluorometric or colorimetric probe
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Microplate reader
-
7-chloro-2-methyl-1H-indole analogs and reference compounds (e.g., Celecoxib, Indomethacin)
Procedure:
-
Enzyme Preparation: Reconstitute COX-1 and COX-2 enzymes in the assay buffer containing heme to the desired concentration.
-
Compound Preparation: Prepare a serial dilution of the test compounds and reference inhibitors in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme, and the test compound or vehicle control (DMSO). Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Detection: After a set incubation period (e.g., 5-10 minutes), add the detection reagent (fluorometric or colorimetric probe) and measure the signal using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation:
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Analog 1 | 15.2 | 0.8 | 19.0 |
| Analog 2 | >100 | 5.3 | >18.9 |
| Indomethacin | 0.1 | 1.2 | 0.08 |
| Celecoxib | 12.5 | 0.05 | 250 |
II. Antimicrobial Applications: Targeting Fungal Lanosterol 14α-Demethylase
The indole scaffold is a recurring motif in antimicrobial agents. Research on 2-methyl indole derivatives has pointed towards the inhibition of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway, as a potential mechanism of action.[1] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death. This makes CYP51 a highly attractive target for the development of novel antifungal drugs.
Scientific Rationale
Lanosterol 14α-demethylase is a cytochrome P450 enzyme responsible for the C14-demethylation of lanosterol, a key step in the biosynthesis of ergosterol. Inhibition of this enzyme leads to the accumulation of toxic 14α-methylated sterols and depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane. The 7-chloro-2-methyl-1H-indole scaffold, with its potential for specific interactions within the active site of CYP51, warrants investigation in this context.
Experimental Workflow: Evaluation of Antifungal Activity and CYP51 Inhibition
Workflow for evaluating antifungal activity and CYP51 inhibition.
Detailed Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against pathogenic fungal strains (e.g., Candida albicans, Aspergillus fumigatus).
Materials:
-
Fungal isolates
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
7-chloro-2-methyl-1H-indole analogs and reference antifungal drugs (e.g., Fluconazole)
Procedure:
-
Inoculum Preparation: Grow fungal isolates on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and reference drugs in RPMI-1640 medium directly in the 96-well plates.
-
Inoculation: Add the standardized fungal inoculum to each well containing the diluted compounds. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation:
| Compound ID | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| Analog 3 | 8 | 16 |
| Analog 4 | 4 | 8 |
| Fluconazole | 1 | 32 |
III. Oncological Targeting: Inhibition of Tubulin Polymerization
The indole scaffold is prevalent in a number of potent anticancer agents that function by disrupting microtubule dynamics. Microtubules, which are polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization can induce cell cycle arrest and apoptosis, making them effective chemotherapeutic agents.
Scientific Rationale
The dynamic instability of microtubules is a key feature that allows for their diverse cellular functions. Anticancer drugs that target tubulin can either inhibit its polymerization (e.g., Vinca alkaloids) or stabilize the microtubules, preventing their depolymerization (e.g., Taxanes). The 7-chloro-2-methyl-1H-indole scaffold, with its potential to fit into the colchicine-binding site on β-tubulin, could act as an inhibitor of tubulin polymerization, thereby disrupting the formation of the mitotic spindle and leading to mitotic arrest and cell death in rapidly dividing cancer cells.
Experimental Workflow: Assessing Anti-proliferative Activity and Tubulin Polymerization Inhibition
Workflow for assessing anticancer activity and tubulin polymerization inhibition.
Detailed Experimental Protocol: In Vitro Tubulin Polymerization Assay
Objective: To determine the effect of test compounds on the polymerization of purified tubulin in vitro.
Materials:
-
Purified bovine or porcine brain tubulin (>99% pure)
-
GTP (Guanosine triphosphate)
-
Glycerol-based polymerization buffer
-
Fluorescent reporter for tubulin polymerization (e.g., DAPI)
-
Temperature-controlled fluorescence plate reader
-
7-chloro-2-methyl-1H-indole analogs and reference compounds (e.g., Paclitaxel, Colchicine)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agents in the polymerization buffer.
-
Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP, and the fluorescent reporter. Add the test compound or vehicle control.
-
Initiate Polymerization: Add purified tubulin to each well to initiate polymerization.
-
Monitor Polymerization: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time. An increase in fluorescence indicates tubulin polymerization. Compare the polymerization curves in the presence of test compounds to the vehicle control. Inhibitors of polymerization will show a decrease in the rate and extent of fluorescence increase.
Data Presentation:
| Compound ID | Effect on Tubulin Polymerization | IC50 (µM) |
| Analog 5 | Inhibition | 2.5 |
| Analog 6 | No effect | >100 |
| Colchicine | Inhibition | 1.8 |
| Paclitaxel | Enhancement | N/A |
Conclusion and Future Directions
The 7-chloro-2-methyl-1H-indole scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the established activities of related indole analogs, this guide has outlined three high-priority therapeutic areas for investigation: inflammation, infectious diseases, and oncology, with specific molecular targets identified for each. The provided experimental workflows and protocols offer a robust framework for the systematic evaluation of new chemical entities based on this core structure. Future research should focus on synthesizing a diverse library of 7-chloro-2-methyl-1H-indole analogs and employing the outlined screening funnels to identify lead compounds with potent and selective activity. Subsequent lead optimization efforts, guided by structure-activity relationship (SAR) studies and in silico modeling, will be crucial in advancing these promising molecules towards clinical development.
References
-
El-Sayed, M. A., et al. (2020). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. AIP Conference Proceedings. [Link]
Sources
Methodological & Application
Application Notes & Protocols for Suzuki-Miyaura Coupling of 7-Chloro-2-methyl-1H-indole
Authored by: Gemini, Senior Application Scientist
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness and efficiency in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is indispensable in both academic research and industrial-scale synthesis, particularly in the field of drug discovery.[3] Within this context, the indole scaffold is a privileged structure, forming the core of numerous natural products and pharmaceuticals, from anticancer to antiviral agents.[4][5] Specifically, the functionalization of the C7 position of the indole ring allows for the synthesis of novel derivatives with significant therapeutic potential.
This guide provides a comprehensive, field-tested protocol for the Suzuki-Miyaura coupling of 7-chloro-2-methyl-1H-indole. This substrate presents a unique set of challenges, including the lower reactivity of the C-Cl bond and the presence of an unprotected N-H group, which can complicate standard coupling procedures.[4][6] We will delve into the scientific rationale behind the choice of catalysts, ligands, and conditions, offering a protocol that is not just a series of steps, but a self-validating system designed for success and adaptability.
Scientific Integrity & Rationale
The successful coupling of 7-chloro-2-methyl-1H-indole hinges on overcoming two primary hurdles: the inertness of the aryl chloride bond and the potential for the indole N-H group to interfere with the catalytic cycle.[4][6][7]
1. The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 7-chloro-2-methyl-1H-indole. This is often the rate-limiting step for aryl chlorides due to the high C-Cl bond dissociation energy.[2]
-
Transmetalation: The organic group from the activated boronic acid (the boronate species) is transferred to the palladium(II) center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate complex.[1][8]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[6]
2. Expertise-Driven Component Selection
-
Catalyst & Ligand System: The choice of catalyst is critical for activating the C-Cl bond. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are vastly superior.[3][6][9] These ligands promote the oxidative addition step by increasing the electron density on the palladium center and facilitate the reductive elimination step.[3] For chloro-indoles, a pre-catalyst system like [Pd(cinnamyl)Cl]₂ with a suitable ligand often provides high activity and stability.
-
The Role of the Base: The base is crucial for activating the boronic acid to form the boronate species necessary for transmetalation.[8] However, with an unprotected indole, a strong base could deprotonate the N-H group, forming an indolyl anion that might coordinate to the palladium and inhibit catalysis.[7] Therefore, a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred, striking a balance between activating the boronic acid and minimizing side reactions with the indole N-H.[7]
-
Solvent System: A polar, aprotic solvent system is typically employed. A mixture of dioxane and water is common, where the water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[10] Toluene with an aqueous base is another effective option. Thoroughly degassing the solvent is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]
Catalytic Cycle Diagram
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 7-chloro-2-methyl-1H-indole with a representative arylboronic acid.
Materials & Reagents
| Reagent | Role | Typical Amount (Molar Eq.) | Notes |
| 7-Chloro-2-methyl-1H-indole | Electrophile | 1.0 | Starting material. |
| Arylboronic Acid | Nucleophile | 1.2 - 1.5 | Use a slight excess to drive the reaction to completion. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 0.02 (2 mol%) | Forms the active Pd(0) species in situ. |
| SPhos (or similar bulky ligand) | Ligand | 0.04 (4 mol%) | Crucial for activating the C-Cl bond. |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 - 3.0 | Activates the boronic acid. |
| 1,4-Dioxane | Solvent (Organic) | ~0.1 M concentration | Must be anhydrous and degassed. |
| Water | Solvent (Aqueous) | 10-25% v/v of organic | Must be degassed. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | - | For drying the organic extract. |
| Silica Gel | Stationary Phase | - | For column chromatography. |
| Ethyl Acetate / Hexanes | Eluent | - | For purification. |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 7-chloro-2-methyl-1H-indole (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. Maintaining an inert atmosphere throughout the reaction is critical.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes. Alternatively, use three cycles of the freeze-pump-thaw method for maximum oxygen removal.[10]
-
Reaction Conditions: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-2-methyl-1H-indole product.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst (oxidized Pd(0) or ligand). | Ensure all steps are performed under a strict inert atmosphere. Use freshly opened, high-purity reagents and properly degassed solvents. |
| Insufficiently active catalyst system for C-Cl bond. | Switch to a more active ligand (e.g., a Buchwald-type biarylphosphine ligand). Increase catalyst loading slightly (e.g., to 3-5 mol%).[12] | |
| Incomplete Reaction | Reaction time is too short or temperature is too low. | Increase reaction time and/or temperature (e.g., to 110 °C). Confirm reaction completion with LC-MS. |
| Inefficient base. | Switch to a stronger base like K₃PO₄, but be mindful of potential side reactions. | |
| Decomposition | Starting material or product is sensitive to heat or base. | Lower the reaction temperature and use a milder base (e.g., K₂CO₃). Consider a more active catalyst that allows for lower reaction temperatures.[12] |
| Protodeboronation | Boronic acid is degrading under the reaction conditions. | Use a slight excess of boronic acid (1.5 eq.). Consider using a more stable boronic acid derivative like a MIDA boronate or trifluoroborate salt.[13] |
Conclusion
The protocol outlined provides a robust and reliable method for the Suzuki-Miyaura cross-coupling of 7-chloro-2-methyl-1H-indole. By understanding the mechanistic nuances and making informed choices regarding the catalyst, ligand, and base, researchers can efficiently overcome the challenges associated with this substrate. This methodology opens the door to the synthesis of diverse libraries of 7-aryl-2-methyl-1H-indoles, which are valuable scaffolds for the development of novel therapeutics in oncology, virology, and beyond.[5][14][15]
References
-
Buchwald, S. L., & Martin, R. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews. [Link]
-
Singh, G., & D'Souza, D. M. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry. [Link]
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Oldenhuis, N. J., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. [Link]
-
University of Richmond. (n.d.). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. University of Richmond Scholarship Repository. [Link]
-
Singh, G., & D'Souza, D. M. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
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Organic Chemistry Portal. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]
-
Clark, M. P., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters. [Link]
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MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]
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Curtis, N. R., et al. (1999). Synthesis and sar of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
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Application Notes & Protocols: N-Alkylation of 7-Chloro-2-methyl-1H-indole
Introduction: The Strategic Importance of N-Alkylated Indoles
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmaceutical agents.[1] The functionalization of the indole core is a critical step in drug discovery, allowing for the modulation of pharmacological properties. Specifically, N-alkylation of the indole nitrogen introduces substituents that can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile.
The target molecule, 7-chloro-2-methyl-1H-indole, presents a unique substrate. The electron-withdrawing chloro group at the 7-position increases the acidity of the N-H proton compared to unsubstituted indole, facilitating its deprotonation.[2] The methyl group at the 2-position sterically hinders that position and can influence the electronic properties of the ring. This guide provides a comprehensive overview of robust and versatile protocols for the N-alkylation of this specific indole derivative, explaining the mechanistic rationale behind each approach to empower researchers in their synthetic endeavors.
Core Principle: The Indolate Anion Nucleophile
The central theme in most indole N-alkylation protocols is the conversion of the weakly nucleophilic indole nitrogen into a potent nucleophile. This is achieved by deprotonating the N-H proton (pKa ≈ 16-17) with a suitable base to form the corresponding indolate anion.[3] This anion then readily participates in nucleophilic substitution (SN2) reactions with an appropriate alkylating agent.
A primary challenge in indole chemistry is controlling regioselectivity. The indolate anion is an ambident nucleophile, with electron density on both the nitrogen and the C3 position. While C3 is often the most nucleophilic site in neutral indoles, formation of the indolate anion under appropriate conditions strongly favors N-alkylation.[1][4]
Figure 1: General mechanism for the N-alkylation of indole via deprotonation followed by SN2 reaction.
Protocol 1: Classical N-Alkylation via Sodium Hydride
This method is the workhorse for indole N-alkylation, relying on the strong, non-nucleophilic base sodium hydride (NaH) to ensure complete deprotonation.[1][5] It is highly reliable for a wide range of primary and some secondary alkyl halides.
Rationale: Sodium hydride irreversibly deprotonates the indole, producing the indolate anion and hydrogen gas. The use of a polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) is crucial as it effectively solvates the sodium cation without interfering with the nucleophilicity of the indolate anion.[1][5] The reaction is typically performed at 0 °C initially to control the exothermic deprotonation and subsequent alkylation.
Experimental Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Role |
| 7-Chloro-2-methyl-1H-indole | 165.62 | Substrate |
| Sodium Hydride (60% in oil) | 24.00 | Base |
| Alkyl Halide (e.g., Benzyl Bromide) | Varies | Alkylating Agent |
| Anhydrous DMF | 73.09 | Solvent |
| Saturated NH₄Cl (aq) | 53.49 | Quenching Agent |
| Ethyl Acetate | 88.11 | Extraction Solvent |
| Brine | - | Washing Agent |
| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying Agent |
Step-by-Step Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-chloro-2-methyl-1H-indole (1.0 eq).
-
Dissolution: Add anhydrous DMF (to make a ~0.2 M solution) and stir until the indole is fully dissolved. Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear or slightly hazy.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.
-
Quenching: Once complete, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a milder, safer, and often more scalable alternative to the use of strong, pyrophoric bases like NaH.[6] The reaction occurs in a biphasic system (e.g., an organic solvent and concentrated aqueous NaOH), with a phase-transfer catalyst shuttling the reacting species between the phases.
Rationale: The indole, dissolved in an organic solvent like toluene or dichloromethane, is deprotonated at the interface by a concentrated aqueous solution of a strong base (e.g., 50% NaOH). The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻), pairs with the indolate anion.[6] This lipophilic ion pair is soluble in the organic phase, where it can react with the alkylating agent. This method avoids the need for anhydrous solvents and inert atmospheres.
Experimental Protocol
Materials and Reagents
| Reagent | Role |
| 7-Chloro-2-methyl-1H-indole | Substrate |
| Alkyl Halide | Alkylating Agent |
| 50% Aqueous NaOH | Base |
| Toluene or Dichloromethane | Solvent |
| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | Phase-Transfer Catalyst |
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 7-chloro-2-methyl-1H-indole (1.0 eq), the alkylating agent (1.2-1.5 eq), toluene (to ~0.3 M), and TBAHS (0.1 eq).
-
Base Addition: Add 50% (w/w) aqueous sodium hydroxide solution (approx. 5-10 eq).
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) for 4-24 hours. Vigorous stirring is essential to maximize the interfacial area.
-
Monitoring: Monitor the reaction by TLC (sampling from the organic layer).
-
Work-up: Upon completion, dilute the mixture with water and transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with the same organic solvent (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for N-alkylation that uses an alcohol as the alkylating agent, which is a significant advantage in terms of reagent availability and stability.[7][8] The reaction proceeds with a redox combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8][9]
Rationale: The reaction mechanism is complex but involves the activation of the alcohol by the PPh₃/DEAD reagent system to form an alkoxyphosphonium salt. The acidic N-H of the indole then acts as the nucleophile, attacking the activated alcohol in an SN2 fashion. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, though this is not relevant when using primary alcohols.[8]
Experimental Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Role |
| 7-Chloro-2-methyl-1H-indole | 165.62 | Nucleophile |
| Primary or Secondary Alcohol | Varies | Alkylating Agent |
| Triphenylphosphine (PPh₃) | 262.29 | Reagent |
| Diisopropyl Azodicarboxylate (DIAD) | 202.21 | Reagent |
| Anhydrous THF or Dichloromethane | - | Solvent |
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 7-chloro-2-methyl-1H-indole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolution: Dissolve the components in anhydrous THF (to ~0.2 M) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add DIAD (1.5 eq) dropwise via syringe over 15-20 minutes. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-24 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The purification of Mitsunobu reactions can be challenging due to the formation of triphenylphosphine oxide (TPPO) and the reduced diisopropyl hydrazodicarboxylate byproducts. Direct purification by flash column chromatography is the most common method. A short plug of silica to remove the bulk of the byproducts before a full column can be effective.
Summary and Comparison of Protocols
| Feature | Protocol 1: NaH | Protocol 2: PTC | Protocol 3: Mitsunobu |
| Base | Strong (NaH) | Strong (conc. NaOH) | Not required |
| Alkylating Agent | Alkyl Halides/Sulfonates | Alkyl Halides/Sulfonates | Alcohols |
| Solvent | Anhydrous polar aprotic | Biphasic (organic/aq.) | Anhydrous aprotic |
| Atmosphere | Inert (N₂ or Ar) | Ambient | Inert (N₂ or Ar) |
| Pros | High yield, reliable, well-established | Safer, scalable, no anhydrous conditions | Uses readily available alcohols, mild |
| Cons | Pyrophoric base, requires anhydrous conditions | Requires vigorous stirring, catalyst can complicate workup | Stoichiometric byproducts, difficult purification |
| Best For | Standard lab-scale synthesis with halides | Process chemistry, scale-up applications | When the corresponding halide is unstable or unavailable |
References
- Trubitsõn, D., et al. (2019). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Synthesis, 52(06), 919-928.
- Ciechańska, D. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184.
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Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry, 16(41), 12462-73. Available at: [Link]
- Yang, et al. (as cited in Trubitsõn, D., et al., 2019). A non-asymmetric method consisting of a potassium hydroxide catalyzed intermolecular aza-Michael addition of indole derivatives to aromatic enones. Source details within primary reference.
- Schmalz, H.-G. (2019). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Thieme.
- PlumX. N-alkylation of indole ring using Mitsunobu reaction. Elsevier.
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Barco, A., et al. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(2), 124-126. Available at: [Link]
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Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Available at: [Link]
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Chen, J., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(46), 28987-28990. Available at: [Link]
-
Kaur, N. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6292. Available at: [Link]
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Organic Synthesis. Mitsunobu reaction. Available at: [Link]
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Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]
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Kim, D., et al. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 141(38), 15004-15010. Available at: [Link]
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ResearchGate. (2016). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Available at: [Link]
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Kempe, R., et al. (2019). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 25(52), 12101-12105. Available at: [Link]
- Nguyen, D. T., et al. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synlett.
- Moody, C. J., et al. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(24), 4915-4919.
-
Mátyus, P., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(6), 846. Available at: [Link]
-
Bagley, M. C., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 11(1), 19-23. Available at: [Link]
-
Mátyus, P., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Semantic Scholar. Available at: [Link]
- ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide.
-
Thomson, D. W., et al. (2014). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 10, 2045-2054. Available at: [Link]
-
Kandri Rodi, Y., et al. (2013). ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. ResearchGate. Available at: [Link]
Sources
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- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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Palladium-catalyzed cross-coupling of 7-chloro-2-methyl-1H-indole
An Application Guide to the Palladium-Catalyzed Cross-Coupling of 7-Chloro-2-methyl-1H-indole
Abstract
The 2-methyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Functionalization of the indole ring is crucial for modulating biological activity, and the C7 position presents a unique vector for structural diversification. However, direct functionalization at C7 can be challenging due to the intrinsic reactivity of other positions on the indole nucleus. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 7-chloro-2-methyl-1H-indole. We will explore three cornerstone reactions: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C) couplings. This guide moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to empower robust and reproducible synthetic outcomes.
The Strategic Importance of C7-Functionalized Indoles
The indole nucleus is a cornerstone of many natural products and pharmaceuticals.[1] While much historical focus has been on functionalizing the C2, C3, and N1 positions, the C7 position offers a critical opportunity to explore new chemical space. Modification at this position can significantly influence a molecule's steric and electronic properties, impacting its binding affinity, selectivity, and pharmacokinetic profile. Palladium-catalyzed cross-coupling reactions provide a reliable and versatile toolkit for forging new carbon-carbon and carbon-nitrogen bonds at the C7 position, starting from the readily accessible 7-chloro-2-methyl-1H-indole.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds at the C7 Position
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[3][4][5] It is widely favored in pharmaceutical development due to the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. The low toxicity of the boron-containing byproducts is another significant advantage.[3]
The Catalytic Cycle: An Engine of C-C Bond Formation
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this cycle is paramount for troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (7-chloro-2-methyl-1H-indole) to a coordinatively unsaturated Pd(0) complex. This forms a Pd(II) intermediate, which is often the rate-limiting step of the reaction.[4]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates this transfer.[3]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[4]
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Method
-
Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add 7-chloro-2-methyl-1H-indole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%). The use of pre-formed catalysts simplifies handling and improves reproducibility. [6]3. Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. The removal of oxygen is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. Degassing solvents by sparging with argon or through freeze-pump-thaw cycles is essential.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-methyl-7-aryl-1H-indole.
Data Summary: Suzuki-Miyaura Conditions
The choice of catalyst, ligand, base, and solvent is critical for success. The following table summarizes conditions that have proven effective for the coupling of various nitrogen-rich chloroheterocycles.
| Coupling Partner | Pd Source / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Indoleboronic acid | P2 (SPhos precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 90 | [6] |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 95+ | [7] |
| Phenylboronic acid | [Pd(IPr)(μ-Cl)Cl]₂ | K₂CO₃ | THF | RT | 95+ | [8] |
| Various Arylboronic acids | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 69-80 | [6] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine. [9][10]This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. For 7-chloro-2-methyl-1H-indole, this reaction opens a direct path to C7-amino derivatives.
The Catalytic Cycle: A Pathway to Arylamines
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. [9]
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so reactive that it causes side reactions. [10]3. Reductive Elimination: The C-N bond is formed via reductive elimination from the palladium-amido complex, releasing the arylamine product and regenerating the Pd(0) catalyst.
Figure 3: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of 7-Chloro-2-methyl-1H-indole with Morpholine
The N-H proton of the indole substrate can interfere with the reaction, making catalyst and base selection particularly important. Using a strong but hindered base like LiHMDS or NaOtBu is common. Modern biarylphosphine ligands are essential for achieving high reactivity. [11][12]
Experimental Workflow
Figure 4: General experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Method
-
Reagent Preparation: In a glovebox, or using Schlenk technique, add the base (e.g., Lithium bis(trimethylsilyl)amide, LiHMDS, 1.5 mmol, 1.5 equiv.) to a flame-dried Schlenk flask.
-
Catalyst Addition: Add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.03 mmol, 3 mol%).
-
Substrate Addition: Add 7-chloro-2-methyl-1H-indole (1.0 mmol, 1.0 equiv.).
-
Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and connect to an argon line.
-
Solvent and Amine Addition: Add anhydrous, degassed THF (5 mL) followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 70 °C. Stir until the reaction is complete as judged by LC-MS (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (10 mL). Dilute with ethyl acetate (20 mL).
-
Purification: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Data Summary: Buchwald-Hartwig Conditions
Successful amination of N-H containing heterocycles often relies on specific ligand/base combinations.
| Amine | Pd Source / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Diphenylamine | BrettPhos Precatalyst / BrettPhos | LiHMDS | THF | 65 | 70-80 | [11] |
| Piperidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 92 | [13] |
| Indole | Pd₂(dba)₃ / BINAP | K₃PO₄ | Toluene | 100 | 97 | [14] |
| Various anilines | BrettPhos Precatalyst / BrettPhos | LiHMDS | THF | 65 | 60-90 | [11] |
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides. [15][16]It typically employs a dual catalytic system of palladium and copper(I). This reaction provides a direct route to C7-alkynyl indoles, which are versatile intermediates for further transformations, such as cyclizations or click chemistry.
The Dual Catalytic Cycle
The Sonogashira reaction involves two interconnected catalytic cycles.
-
Palladium Cycle: This cycle is analogous to those seen in Suzuki and Buchwald-Hartwig reactions, involving the oxidative addition of the aryl halide to Pd(0) to form a Pd(II) complex.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is more reactive than the terminal alkyne itself. [16]* Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) salt. Reductive elimination from the Pd(II) complex yields the final product and the Pd(0) catalyst.
Figure 5: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol: Sonogashira Coupling of 7-Chloro-2-methyl-1H-indole with Phenylacetylene
This protocol uses a classic Pd/Cu system. Copper-free versions exist but may require specialized ligands.
Experimental Workflow
Figure 6: General experimental workflow for Sonogashira coupling.
Step-by-Step Method
-
Reagent Preparation: To a Schlenk flask, add 7-chloro-2-methyl-1H-indole (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon (3x).
-
Solvent/Base Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.). The amine serves as both the base and a ligand for the copper.
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until completion (monitor by TLC). The reaction is often rapid.
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues and salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the 2-methyl-7-alkynyl-1H-indole.
Data Summary: Sonogashira Conditions
The Sonogashira coupling is generally robust, with various catalyst systems available.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloro-2-iodo-7-azaindole | Various | 10% Pd/C, PPh₃, CuI | Et₃N | Water | 80 | 70-85 | [17] |
| 2-Bromo-N-TFA-anilide | Phenylacetylene | PdCl₂(PhCN)₂, X-Phos | Cs₂CO₃ | Dioxane | 80 | 90 | [18] |
| 3-Chloropyridine | Various | Pd(OAc)₂, dppf | KHCO₃ | DMF | 80 | ~90 | [19] |
| Aryl Bromides | Propyne | Pd(PhCN)₂Cl₂, P(t-Bu)₃ | n-BuNH₂ | Toluene | RT | 80-95 | [15] |
Troubleshooting and Field-Proven Insights
-
Problem: Low Yield / No Reaction.
-
Cause: Inactive catalyst. Oxygen can deactivate the Pd(0) species.
-
Solution: Ensure all reagents are pure, solvents are rigorously degassed, and the reaction is maintained under a positive pressure of inert gas (Argon or Nitrogen). Use of robust precatalysts can mitigate this issue. [6]* Problem: Formation of Palladium Black.
-
Cause: Catalyst decomposition and aggregation. This can be caused by high temperatures or improper ligand choice.
-
Solution: Lower the reaction temperature. Ensure the correct palladium-to-ligand ratio; an excess of ligand can sometimes stabilize the catalyst.
-
-
Problem: Dehalogenation of Starting Material.
-
Cause: A common side reaction, especially in Suzuki couplings, where a proton source quenches the Ar-Pd(II)-X intermediate.
-
Solution: Use anhydrous solvents and reagents. Sometimes, changing the base or solvent system can minimize this pathway.
-
-
Problem: Homocoupling of Coupling Partners (e.g., Biaryl or Diyne formation).
-
Cause: In Suzuki reactions, this can occur under certain conditions. In Sonogashira couplings (Glaser coupling), it is often promoted by oxygen.
-
Solution: Maintain a strict inert atmosphere. Adjusting the rate of addition of one of the coupling partners can sometimes suppress homocoupling.
-
-
The N-H Indole Proton: The acidic proton on the indole nitrogen can complicate reactions, particularly with strong bases in Buchwald-Hartwig aminations. While protection (e.g., as SEM, Boc, or tosyl) is an option, it adds synthetic steps. Modern catalyst systems are increasingly capable of tolerating N-H bonds, making direct coupling more feasible. [11][12]Careful selection of a hindered base (like LiHMDS or K₃PO₄) is key to deprotonating the amine nucleophile (or activating the boronic acid) in preference to the indole N-H.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 7-chloro-2-methyl-1H-indole. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide robust and versatile pathways to novel C7-arylated, -aminated, and -alkynylated indole derivatives, respectively. By understanding the underlying catalytic cycles and the critical roles of each reaction component—catalyst, ligand, base, and solvent—researchers can effectively troubleshoot and optimize these transformations. The protocols and insights provided herein serve as a comprehensive guide to unlock the synthetic potential of the C7 position, accelerating the discovery and development of new chemical entities for science and medicine.
References
-
Beilstein Journal of Organic Chemistry. (n.d.). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Retrieved from [Link]
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National Institutes of Health. (n.d.). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. Retrieved from [Link]
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iris.unina.it. (2022-02-22). Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalyz. Retrieved from [Link]
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Aurigene Pharmaceutical Services. (n.d.). A highly effective synthesis of 2-alkynyl-7-azaindoles. Retrieved from [Link]
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National Institutes of Health. (2025-08-07). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Letters. (2026-01-17). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Retrieved from [Link]
-
Chemistry – A European Journal. (2021-08-09). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2‐arylsubstituted‐7‐indoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]
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MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-Indole-3-Carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]
- Google Patents. (n.d.). CN108440496B - A method of preparing 2- aminoindole derivatives.
-
Organic Letters. (n.d.). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Retrieved from [Link]
-
Royal Society of Chemistry. (2021-10-15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
-
PubMed. (n.d.). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo- N-mesylarylamines and Alkynes in the Presence of Cu2O. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023-06-30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo-N-mesylarylamines and Alkynes in the Presence of Cu2O. Retrieved from [Link]
-
ACS Publications. (n.d.). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024-08-05). Sonogashira Coupling. Retrieved from [Link]
-
National Institutes of Health. (2021-03-08). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Retrieved from [Link]
-
YouTube. (2024-03-22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
National Institutes of Health. (2014-03-20). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
ACS Publications. (2021-03-22). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. Retrieved from [Link]
-
ACS Publications. (2014-11-13). Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Coupling Reaction of o‐Alkenyl Chloroformylaniline with o‐Alkynylaniline: An Approach to Indolylmethyl Oxindole. Retrieved from [Link]
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Synthesis of novel anticancer agents from 7-chloro-2-methyl-1H-indole
Application Notes & Protocols
Topic: Synthesis of Novel Anticancer Agents from 7-Chloro-2-methyl-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including several notable anticancer agents. This guide provides a comprehensive framework for the design and synthesis of novel anticancer candidates starting from the versatile precursor, 7-chloro-2-methyl-1H-indole. We will explore strategic functionalization at the N-1 and C-3 positions, leveraging the inherent reactivity of the indole ring to construct compounds with potential therapeutic value. Detailed, step-by-step protocols for the synthesis of key intermediates and final products, such as indole-chalcones and indole-hydrazones, are provided. These protocols are designed to be self-validating, incorporating detailed characterization and purification steps. The causality behind experimental choices is explained, offering insights into reaction mechanisms and optimization strategies. This document serves as a practical guide for researchers aiming to develop next-generation indole-based anticancer therapeutics.
The 7-Chloro-2-methyl-1H-indole Scaffold: A Strategic Starting Point
The choice of 7-chloro-2-methyl-1H-indole as a starting material is based on several strategic considerations that enhance its potential in drug discovery:
-
Modulation of Electronic Properties: The electron-withdrawing chlorine atom at the C-7 position influences the electron density of the indole ring system, which can modulate the molecule's binding affinity to biological targets.
-
Metabolic Stability: Halogenation can block sites of oxidative metabolism, potentially improving the pharmacokinetic profile of the resulting drug candidates.
-
Synthetic Handle: While stable, the chloro-group can serve as a potential handle for late-stage functionalization via cross-coupling reactions if desired.
-
Established Bioactivity: The 2-methyl group and the overall indole core are common features in molecules with demonstrated anticancer activity, including tubulin polymerization inhibitors and kinase inhibitors.
The primary sites for synthetic elaboration on this scaffold are the N-1 nitrogen and the highly nucleophilic C-3 position. The following sections will detail strategies to exploit this reactivity.
Synthetic Strategy: From Scaffold to Candidate
Our synthetic approach focuses on creating a diverse set of derivatives by first installing a versatile functional group at the C-3 position. The Vilsmeier-Haack reaction is an ideal choice for this initial step, as it provides a highly reliable method for introducing a formyl group (an aldehyde) onto the electron-rich C-3 position of the indole. This aldehyde intermediate is a linchpin, enabling multiple subsequent diversification pathways.
Figure 1: Overall workflow from the starting scaffold to biological evaluation.
Detailed Experimental Protocols
Protocol 3.1: Synthesis of 7-Chloro-2-methyl-1H-indole-3-carbaldehyde (Intermediate I)
Rationale: The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles like indole.[1][2][3] The reaction proceeds by forming a Vilsmeier reagent (a chloromethyliminium salt) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophile is then attacked by the nucleophilic C-3 position of the indole ring. A subsequent hydrolysis step yields the desired aldehyde. This method is chosen for its high regioselectivity and typically excellent yields.[4]
Reaction Scheme:
Figure 2: Vilsmeier-Haack formylation of the starting indole.
Materials:
-
7-Chloro-2-methyl-1H-indole (1.0 eq)
-
Dimethylformamide (DMF), anhydrous (10 vol)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate, Hexanes (for chromatography)
-
Ice bath
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous DMF (5 vol).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add POCl₃ (1.2 eq) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Stir for 30 minutes at 0 °C.
-
Dissolve 7-chloro-2-methyl-1H-indole (1.0 eq) in anhydrous DMF (5 vol).
-
Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40 °C for 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography).
-
Once the starting material is consumed, cool the reaction back to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated solution of NaHCO₃ until the pH is ~8.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10-30%) to afford the title compound as a pale yellow solid.
Characterization (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 10.0-10.1 (s, 1H, -CHO), 8.5-8.7 (br s, 1H, NH), 7.8-8.0 (d, 1H, Ar-H), 7.1-7.3 (m, 2H, Ar-H), 2.7-2.8 (s, 3H, -CH₃).
-
IR (KBr, cm⁻¹): 3250-3150 (N-H stretch), 1650-1640 (C=O stretch, aldehyde).
-
MS (ESI+): m/z calculated for C₉H₈ClNO [M+H]⁺, found corresponding value.
Protocol 3.2: Synthesis of an Indole-Chalcone Hybrid (Candidate 1)
Rationale: Chalcones, characterized by an α,β-unsaturated ketone system, are a well-known class of compounds with potent anticancer activities, often acting as tubulin polymerization inhibitors.[5][6][7][8] The Claisen-Schmidt condensation between an aldehyde (our Intermediate I ) and an acetophenone derivative is a straightforward and high-yielding method to construct this scaffold.[5] We will use 4-methoxyacetophenone as an example.
Reaction Scheme:
Figure 3: Synthesis of an indole-chalcone via Claisen-Schmidt condensation.
Materials:
-
7-Chloro-2-methyl-1H-indole-3-carbaldehyde (Intermediate I ) (1.0 eq)
-
4-Methoxyacetophenone (1.1 eq)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)
-
Hydrochloric acid (HCl), dilute (e.g., 1M)
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve Intermediate I (1.0 eq) and 4-methoxyacetophenone (1.1 eq) in ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the aqueous NaOH solution dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a precipitate is often observed.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a beaker of cold water.
-
Acidify the mixture with dilute HCl to a pH of ~6-7.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove impurities.
-
Purification: The product is often pure enough after filtration. If necessary, recrystallize from ethanol to obtain the final product as a colored solid.
Characterization (Expected):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.5-12.0 (br s, 1H, NH), 7.5-8.2 (m, 7H, Ar-H and vinyl-H), 7.1-7.3 (m, 2H, Ar-H), 3.8-3.9 (s, 3H, -OCH₃), 2.6-2.7 (s, 3H, -CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): Signals expected for C=O (~188 ppm), vinyl carbons, and aromatic carbons.
-
MS (ESI+): m/z calculated for C₁₈H₁₆ClNO₂ [M+H]⁺, found corresponding value.
Protocol 3.3: Synthesis of an Indole-Hydrazone Hybrid (Candidate 2)
Rationale: The hydrazone moiety (-C=N-NH-) is a critical pharmacophore in many anticancer agents. These compounds can be readily synthesized by the condensation of an aldehyde with a hydrazide. This reaction is typically high-yielding and proceeds under mild conditions, making it an excellent diversification strategy. We will use isonicotinohydrazide as an example, introducing a pyridine ring which can improve solubility and provide an additional hydrogen bond acceptor.
Materials:
-
7-Chloro-2-methyl-1H-indole-3-carbaldehyde (Intermediate I ) (1.0 eq)
-
Isonicotinohydrazide (1.0 eq)
-
Ethanol (EtOH)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Suspend Intermediate I (1.0 eq) in ethanol in a round-bottom flask.
-
Add isonicotinohydrazide (1.0 eq) to the suspension.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will typically precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final hydrazone.
Characterization (Expected):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.5-12.0 (br s, 1H, CONH), 11.0-11.5 (br s, 1H, indole NH), 8.7-8.8 (d, 2H, pyridine-H), 8.2-8.4 (s, 1H, -CH=N-), 7.8-7.9 (d, 2H, pyridine-H), 7.0-7.6 (m, 3H, indole Ar-H), 2.5-2.6 (s, 3H, -CH₃).
-
IR (KBr, cm⁻¹): 3300-3100 (N-H stretches), 1660 (C=O stretch, amide), 1600 (C=N stretch).
-
MS (ESI+): m/z calculated for C₁₅H₁₃ClN₄O [M+H]⁺, found corresponding value.
Biological Evaluation Strategy
Once synthesized and characterized, the novel compounds should be subjected to in vitro biological evaluation to determine their anticancer potential.
Workflow for Biological Screening:
Figure 4: Standard workflow for in-vitro anticancer screening.
A primary screening using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended. This colorimetric assay measures cell metabolic activity and is a reliable indicator of cell viability. The compounds should be tested against a panel of human cancer cell lines to assess both potency and selectivity.
Example Cancer Cell Lines:
-
MCF-7: Breast cancer (ER-positive)
-
MDA-MB-231: Breast cancer (Triple-negative)
-
HeLa: Cervical cancer
-
A549: Lung cancer
-
HCT116: Colon cancer
Data Presentation: The results are typically expressed as the IC₅₀ value , which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Hypothetical IC₅₀ Data for Synthesized Compounds (μM)
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | HeLa (Cervical) | A549 (Lung) |
| Candidate 1 (Chalcone) | 5.2 | 8.1 | 6.5 | 10.3 |
| Candidate 2 (Hydrazone) | 2.8 | 4.5 | 3.1 | 7.8 |
| Doxorubicin (Control) | 0.5 | 0.8 | 0.6 | 1.1 |
Conclusion
The 7-chloro-2-methyl-1H-indole scaffold provides a robust and strategically sound starting point for the development of novel anticancer agents. The synthetic protocols detailed herein offer reliable and efficient pathways to generate diverse molecular architectures, such as indole-chalcones and indole-hydrazones, both of which are classes with established anticancer potential. By leveraging the versatile aldehyde intermediate, researchers can readily access a library of compounds for biological screening. The subsequent evaluation of these compounds in cytotoxicity assays will enable the identification of lead candidates and inform future structure-activity relationship (SAR) studies, paving the way for the development of more potent and selective cancer therapeutics.
References
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Application Notes and Protocols for the Development of Antimicrobial Compounds with a 7-chloro-2-methyl-1H-indole Scaffold
Introduction: The Therapeutic Potential of the 7-chloro-2-methyl-1H-indole Scaffold
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. The indole ring system is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic functionalization of the indole nucleus, particularly with halogens and small alkyl groups, has been shown to significantly modulate its antimicrobial properties.[2][3]
This guide provides a comprehensive overview of the development of antimicrobial compounds based on the 7-chloro-2-methyl-1H-indole scaffold. The presence of a chlorine atom at the 7-position and a methyl group at the 2-position is hypothesized to enhance membrane permeability and target engagement, respectively, offering a promising starting point for drug discovery. We present detailed, field-proven protocols for the synthesis, antimicrobial evaluation, and cytotoxicity assessment of these compounds, designed to be a self-validating system for researchers in drug development.
Section 1: Synthesis of the 7-chloro-2-methyl-1H-indole Scaffold
The cornerstone of synthesizing the 7-chloro-2-methyl-1H-indole core is the classic Fischer indole synthesis.[4][5] This robust and versatile reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone.[5][6]
Rationale for Synthetic Strategy
The Fischer indole synthesis is selected for its reliability and the ready availability of the starting materials: 3-chlorophenylhydrazine and acetone. The reaction proceeds through a[7][7]-sigmatropic rearrangement, a key step in forming the indole ring structure.[1][4] The choice of an acid catalyst is critical, with options ranging from Brønsted acids like hydrochloric acid to Lewis acids such as zinc chloride.[4][5] For this protocol, we utilize a combination of glacial acetic acid and a stronger acid catalyst to ensure efficient hydrazone formation and subsequent cyclization.
Experimental Workflow for Synthesis
The synthesis is a two-step, one-pot procedure designed for efficiency and scalability.
Caption: Synthetic workflow for 7-chloro-2-methyl-1H-indole.
Detailed Synthesis Protocol
Materials:
-
3-chlorophenylhydrazine hydrochloride
-
Acetone (analytical grade)
-
Glacial acetic acid
-
Polyphosphoric acid (PPA) or anhydrous zinc chloride (ZnCl₂)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Hydrazone Formation: In a round-bottom flask, dissolve 3-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) in a mixture of glacial acetic acid (20 mL) and ethanol (10 mL). To this solution, add acetone (0.64 g, 11 mmol, 1.1 equivalents) dropwise with stirring at room temperature. A precipitate of the hydrazone may form. Stir the mixture for 1-2 hours to ensure complete formation of the acetone (3-chlorophenyl)hydrazone intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Fischer Indole Cyclization: To the flask containing the hydrazone, carefully add the acid catalyst. If using polyphosphoric acid, add approximately 15 g. If using zinc chloride, add 2.7 g (20 mmol, 2 equivalents). Caution: These catalysts are corrosive and reactions can be exothermic.
-
Reaction Heating: Heat the reaction mixture to reflux (approximately 100-120°C) for 2-4 hours. Monitor the disappearance of the hydrazone and the formation of the indole product by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude 7-chloro-2-methyl-1H-indole by column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., starting from 95:5) to elute the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: Antimicrobial Activity Assessment
A critical step in the development of a new antimicrobial agent is the quantitative assessment of its activity against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the primary metric used for this purpose.
Rationale for Antimicrobial Testing
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[8] This method allows for the simultaneous testing of multiple concentrations of a compound against different microbial strains in a high-throughput format. We recommend testing against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) pathogens to establish the spectrum of activity.
Antimicrobial Screening Workflow
Caption: Workflow for MIC determination.
Detailed Protocol for MIC Determination
Materials:
-
7-chloro-2-methyl-1H-indole derivative
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa PAO1)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Protocol:
-
Compound Preparation: Prepare a stock solution of the 7-chloro-2-methyl-1H-indole derivative in DMSO (e.g., at 10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL). Ensure the final DMSO concentration does not exceed 1%, which can inhibit bacterial growth. Include a positive control (bacteria in broth only) and a negative control (broth only).
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the diluted bacterial suspension to each well containing the serially diluted compound.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Section 3: Cytotoxicity and Therapeutic Index
A promising antimicrobial compound must exhibit selective toxicity, meaning it is potent against microbial pathogens while having minimal adverse effects on host cells.[9] Cytotoxicity assays are essential to determine the therapeutic window of a new compound.
Rationale for Cytotoxicity Testing
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] It is a reliable and widely used method to determine the concentration of a compound that reduces the viability of a cell population by 50% (IC₅₀). We recommend using a standard human cell line, such as HEK293 (human embryonic kidney cells), for this assessment.[10][11][12] The ratio of the IC₅₀ to the MIC provides the selectivity index (SI), a critical parameter in early-stage drug development.
Cytotoxicity Assessment Workflow
Sources
- 1. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Novel Small-Molecule Hybrid-Antibacterial Agents against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives | MDPI [mdpi.com]
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- 8. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: The Strategic Use of 7-chloro-2-methyl-1H-indole in the Synthesis of Novel Kinase Inhibitors
Introduction: The Privileged Indole Scaffold in Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has established kinases as one of the most important classes of drug targets.[1][3] Within the vast chemical space explored for kinase inhibitor development, the indole nucleus stands out as a "privileged scaffold".[4][5] Its unique aromatic and hydrogen-bonding properties allow it to form key interactions within the ATP-binding pocket of various kinases.[1][2][5] Modifications to the indole core can significantly impact pharmacokinetic and pharmacodynamic properties, making substituted indoles versatile building blocks for drug discovery.[4]
This guide focuses on a particularly valuable building block: 7-chloro-2-methyl-1H-indole . The specific substitution pattern of this molecule offers a distinct combination of steric and electronic properties that medicinal chemists can exploit to achieve high potency and selectivity in kinase inhibitors. The electron-withdrawing chloro group at the 7-position and the methyl group at the 2-position modulate the reactivity of the indole core, guiding synthetic transformations and influencing the final compound's biological activity.
Section 1: Physicochemical Properties and Reactivity Profile
Understanding the inherent characteristics of 7-chloro-2-methyl-1H-indole is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN | [6] |
| Molecular Weight | 165.62 g/mol | [6] |
| Appearance | Off-white to light yellow crystalline powder | [6] |
| Melting Point | 51-54 °C | [7] |
| Solubility | Soluble in common organic solvents (e.g., DMF, DCM, THF) | Inferred from typical reaction conditions |
| CAS Number | 623177-14-0 | [6] |
Reactivity Insights:
The reactivity of the 7-chloro-2-methyl-1H-indole core is dictated by the interplay of its substituents.
-
N-H Acidity: The indole nitrogen (N1) is weakly acidic and can be deprotonated with a suitable base to undergo N-alkylation or N-arylation reactions. This is a primary site for introducing diversity and linking to other pharmacophoric fragments.
-
C3-Nucleophilicity: The C3 position is the most electron-rich carbon and is highly susceptible to electrophilic attack. This makes reactions like Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylations highly regioselective and efficient at this site.[8][9]
-
Influence of Substituents:
-
The 2-methyl group sterically hinders reactions at the N1 position to some extent and electronically enriches the C3 position, further enhancing its nucleophilicity.
-
The 7-chloro group is a weak deactivating group due to its inductive electron-withdrawing effect. This can subtly modulate the overall reactivity of the ring and provides a potential site for late-stage functionalization via cross-coupling, although this is less common than reactions at N1 or C3.
-
Section 2: Core Synthetic Strategies & Protocols
The 7-chloro-2-methyl-1H-indole scaffold can be elaborated into complex kinase inhibitors through several key transformations. Below are detailed protocols for two of the most critical reactions.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
The formation of a C-N bond between the indole nitrogen and an aryl group is a cornerstone of many kinase inhibitor syntheses, including those for drugs like Axitinib and Pazopanib, which feature an indazole core, a close relative of indole.[10][11][12] This protocol describes a general method for this transformation.
Objective: To couple 7-chloro-2-methyl-1H-indole with a substituted aryl halide to generate an N-aryl indole intermediate.
Experimental Workflow: Buchwald-Hartwig N-Arylation
Caption: Workflow for Palladium-Catalyzed N-Arylation.
| Reagents & Materials |
| 7-chloro-2-methyl-1H-indole |
| Substituted Aryl Halide (e.g., 4-Bromotoluene) |
| Palladium Catalyst (e.g., Pd₂(dba)₃) |
| Phosphine Ligand (e.g., XPhos) |
| Base (e.g., Sodium tert-butoxide, NaOtBu) |
| Anhydrous, Degassed Solvent (e.g., Toluene) |
| Schlenk tube, magnetic stir bar, inert gas supply (N₂ or Ar) |
| Standard glassware for workup and purification |
Step-by-Step Procedure: [13]
-
Reaction Setup: In an inert atmosphere glovebox, add 7-chloro-2-methyl-1H-indole (1.0 mmol, 1.0 eq), the aryl halide (1.2 mmol, 1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Remove the tube from the glovebox and add anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe under a positive pressure of inert gas.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 100-110 °C). Stir the mixture vigorously. Causality Note: The use of an inert atmosphere and anhydrous, degassed solvents is critical to prevent the deactivation of the palladium catalyst and phosphine ligand through oxidation or hydrolysis.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting indole is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl indole product.
-
Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HRMS. Purity should be assessed by HPLC (>95%).
Protocol 2: Vilsmeier-Haack Formylation
The introduction of a formyl (-CHO) group at the C3 position creates a versatile chemical handle for further elaboration, such as reductive amination or Wittig reactions, to build complex side chains.[14][15][16]
Objective: To regioselectively install a formyl group at the C3-position of 7-chloro-2-methyl-1H-indole.
Reaction Scheme: Vilsmeier-Haack Formylation
Caption: C3-Formylation of the Indole Core.
| Reagents & Materials |
| 7-chloro-2-methyl-1H-indole |
| Phosphorus oxychloride (POCl₃) |
| N,N-Dimethylformamide (DMF), anhydrous |
| Dichloromethane (DCM), anhydrous |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution |
| Round-bottom flask, dropping funnel, ice bath |
| Standard glassware for workup and purification |
Step-by-Step Procedure: [15][17]
-
Vilsmeier Reagent Formation: In a two-neck round-bottom flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via a dropping funnel over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the chloroiminium salt (Vilsmeier reagent). Safety Note: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Indole Addition: Dissolve 7-chloro-2-methyl-1H-indole (1.0 eq) in anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Causality Note: The C3 position of the indole is sufficiently electron-rich to attack the electrophilic Vilsmeier reagent, leading to the observed regioselectivity. The 2-methyl group enhances this effect.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Hydrolysis (Workup): Carefully pour the reaction mixture into a beaker of crushed ice. Then, slowly and carefully add saturated aqueous NaHCO₃ solution until the mixture is basic (pH > 8) to neutralize the acid and hydrolyze the iminium intermediate to the aldehyde.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 25 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often sufficiently pure, but can be further purified by recrystallization from an ethanol/water mixture or by flash column chromatography if necessary.
-
Validation: Confirm the structure, particularly the regiochemistry of formylation, by ¹H NMR (observing the characteristic aldehyde proton peak ~9-10 ppm) and other standard spectroscopic methods.
Section 3: Case Study - Application in a Kinase Inhibitor Scaffold
While direct synthesis of a marketed drug from 7-chloro-2-methyl-1H-indole is not prominently documented in publicly available literature, its structural motifs are highly relevant. For instance, the multi-kinase inhibitor Pazopanib contains a methylated indazole core, and Axitinib features an indazole linked to a pyridine moiety.[10][11][12][18] The synthetic strategies used for these drugs often involve building the indazole/indole core and then using N-arylation and other C-C or C-N bond-forming reactions to append the necessary pharmacophoric groups.
The protocols detailed above provide the foundational steps to construct a hypothetical, yet representative, kinase inhibitor core. Starting with 7-chloro-2-methyl-1H-indole, N-arylation (Protocol 1) could be used to attach a pyrimidine ring, a common hinge-binding element. Subsequent C3-formylation (Protocol 2) followed by reductive amination could then be used to install a solubilizing side chain, a common feature in many kinase inhibitors.
Section 4: Safety and Handling
-
7-chloro-2-methyl-1H-indole: The toxicological properties have not been thoroughly investigated. It is recommended to handle it as a potentially hazardous substance. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[6] Avoid inhalation of dust and contact with skin and eyes.
-
Reagents: Many reagents used in these protocols are hazardous. POCl₃ is highly corrosive.[7] Palladium catalysts can be toxic. Bases like NaOtBu are corrosive and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent before use and perform all operations in a well-ventilated fume hood.[6][7][19]
Conclusion
7-chloro-2-methyl-1H-indole is a high-value synthetic intermediate for the construction of kinase inhibitors. Its defined substitution pattern provides medicinal chemists with a scaffold that has pre-engineered electronic and steric features. The reliable and regioselective reactivity at the N1 and C3 positions allows for the systematic and efficient elaboration into complex, biologically active molecules. The protocols and strategic insights provided herein serve as a practical guide for researchers and drug development professionals aiming to leverage this powerful building block in their discovery programs.
References
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Johansson, H., Jørgensen, T. B., Gloriam, D. E., Bräuner-Osborne, H., & Pedersen, D. S. (2012). 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. RSC Advances. Available at: [Link]
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Recent Patents on Anti-Cancer Drug Discovery (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Available at: [Link]
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Kumar, N., & Parle, A. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies. Available at: [Link]
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Gayen, S., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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ResearchGate (n.d.). Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. Available at: [Link]
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ResearchGate (n.d.). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Available at: [Link]
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Bentham Science (n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Available at: [Link]
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Nguyen, V. H., et al. (2021). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules. Available at: [Link]
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Oriental Journal of Chemistry (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]
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Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]
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Pering, E. J., & Tunge, N. R. (2023). C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry. Available at: [Link]
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National Center for Biotechnology Information (n.d.). Axitinib. PubChem Compound Summary for CID 6450551. Available at: [Link]
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Capot Chemical (n.d.). Material Safety Data Sheet - 7-Chloro-2-methyl-1H-indole. Available at: [Link]
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National Center for Biotechnology Information (n.d.). 7-chloro-1H-indole. PubChem Compound Summary for CID 104644. Available at: [Link]
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Growing Science (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]
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National Center for Biotechnology Information (n.d.). 7-Chloro-2-methyl-1-(2-methylpropyl)indole. PubChem Compound Summary for CID 138502978. Available at: [Link]
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International Journal of ChemTech Research (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
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Murakata, Y. (n.d.). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. Journal of Heterocyclic Chemistry. Available at: [Link]
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Organic Chemistry Portal (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
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Al-Warhi, T., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules. Available at: [Link]
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Roger, O., et al. (2010). The Azaindole Framework in the Design of Kinase Inhibitors. Current Topics in Medicinal Chemistry. Available at: [Link]
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Szostak, M., & Bhella, P. S. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. Available at: [Link]
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Royal Society of Chemistry (2025). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3b kinase inhibitors. Available at: [Link]
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Al-Ostoot, F. H., et al. (2025). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Advances. Available at: [Link]
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Roberts, E., et al. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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ResearchGate (n.d.). Scope of N‐arylation of different indoles with aryl iodides. Available at: [Link]
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Comptes Rendus Chimie (2021). The first approach for the synthesis of unsymmetrical N-aryl bis(indolyl)methanes by C–N cross-coupling reaction. Available at: [Link]
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Application Note: Quantitative Analysis of 7-chloro-2-methyl-1H-indole using High-Performance Liquid Chromatography (HPLC)
Introduction
7-chloro-2-methyl-1H-indole is a substituted indole derivative that serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceutical compounds.[1] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[2][3] Accurate and precise quantification of 7-chloro-2-methyl-1H-indole is paramount during drug discovery and development for ensuring purity, monitoring reaction kinetics, assessing stability, and performing quality control. This application note provides a detailed, validated protocol for the quantification of 7-chloro-2-methyl-1H-indole using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methodology is designed to be robust, accurate, and precise, meeting the stringent requirements of researchers, scientists, and drug development professionals.
Principle of the Method
This method employs RP-HPLC to separate 7-chloro-2-methyl-1H-indole from potential impurities and degradation products. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.[4] Quantification is achieved by monitoring the UV absorbance of the analyte as it elutes from the column and comparing the peak area to a standard curve generated from known concentrations of a reference standard. The choice of a C18 column is predicated on the hydrophobic nature of the indole ring system.[4]
Materials and Reagents
-
7-chloro-2-methyl-1H-indole reference standard (purity ≥ 98%)
-
Acetonitrile (ACN) , HPLC grade or higher
-
Water , HPLC grade or higher (e.g., Milli-Q or equivalent)
-
Methanol (MeOH) , HPLC grade or higher
-
Trifluoroacetic acid (TFA) , HPLC grade
-
0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the quantification of 7-chloro-2-methyl-1H-indole:
| Parameter | Condition |
| HPLC System | Quaternary or Binary HPLC pump, Autosampler, Column Oven, UV Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFA |
| Gradient | 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 60% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm |
| Run Time | 15 minutes |
Rationale for Condition Selection:
-
Mobile Phase: The combination of acetonitrile and water provides good separation efficiency for indole derivatives.[4] The addition of a small amount of trifluoroacetic acid (TFA) helps to improve peak shape and reproducibility by protonating silanol groups on the stationary phase and ensuring the analyte is in a single ionic form.[5]
-
Gradient Elution: A gradient is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, leading to a shorter run time and better peak resolution.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity changes in the mobile phase.
-
Detection Wavelength: The UV detection wavelength of 280 nm is selected based on the chromophoric indole ring, which exhibits strong absorbance in this region, providing good sensitivity.[6][7]
Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 7-chloro-2-methyl-1H-indole reference standard into a 10 mL volumetric flask. Dissolve the standard in methanol and bring the volume to the mark. This solution should be stored at 2-8°C and protected from light. The indole ring can be susceptible to oxidation and photodegradation.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 60% B). A typical concentration range for the calibration curve would be 1, 5, 10, 25, 50, and 100 µg/mL.
Protocol 2: Sample Preparation
The appropriate sample preparation will depend on the matrix. For a simple solution-phase sample:
-
Dilute the sample with the mobile phase (initial conditions) to an expected concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection. A simple one-step centrifugal filtration can also be an effective clean-up step.[6][7]
Protocol 3: Method Validation
To ensure the reliability of the analytical method, a thorough validation should be performed according to ICH guidelines. The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (matrix without analyte) and a spiked sample to ensure no interfering peaks at the retention time of 7-chloro-2-methyl-1H-indole.
-
Linearity: The linearity of the method should be established by injecting the prepared working standard solutions in triplicate. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.998.[7]
-
Accuracy: Accuracy is determined by performing recovery studies on spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.[5]
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.[5]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be estimated based on the standard deviation of the response and the slope of the calibration curve. Typically, LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Robustness: The robustness of the method should be assessed by making small, deliberate variations in the chromatographic conditions, such as the flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase composition (± 2%). The method is considered robust if these small changes do not significantly affect the results.[4]
Data Analysis and Quantification
-
Integrate the peak area of 7-chloro-2-methyl-1H-indole in both the standard and sample chromatograms.
-
Generate a linear regression equation from the calibration curve (y = mx + c), where y is the peak area and x is the concentration.
-
Calculate the concentration of 7-chloro-2-methyl-1H-indole in the sample using the regression equation. Remember to account for any dilution factors used during sample preparation.
Visualization of Experimental Workflow
Caption: Workflow for the quantification of 7-chloro-2-methyl-1H-indole by HPLC-UV.
Method Validation Summary
The following table summarizes the acceptance criteria for the method validation:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the analyte retention time. |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Robustness | Results remain unaffected by minor changes in parameters. |
Conclusion
This application note details a robust and reliable RP-HPLC method for the quantitative analysis of 7-chloro-2-methyl-1H-indole. The protocol is straightforward and utilizes standard laboratory equipment, making it accessible for routine use in research and quality control laboratories. Proper method validation, as outlined, is crucial to ensure the integrity and accuracy of the generated data. This method provides a solid foundation for the accurate quantification of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs.
References
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683–691. [Link][6]
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PubMed. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Center for Biotechnology Information. [Link][7]
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PubChem. (n.d.). 7-Chloro-2-methyl-1-(3-(methylsulphanyl)propyl)-1H-indole. National Center for Biotechnology Information. [Link]
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Gomes, P. B., et al. (2024). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link][4]
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PubChem. (n.d.). 7-Chloro-2-methyl-1-(2-methylpropyl)indole. National Center for Biotechnology Information. [Link]
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Capot Chemical. (n.d.). Material Safety Data Sheet: 7-Chloro-2-methyl-1H-indole. Capot Chemical. [Link]
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PubChem. (n.d.). 7-Chloro-1-[(2-methoxy-3-pyridinyl)methyl]indole. National Center for Biotechnology Information. [Link]
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Dev, K., et al. (2019). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 85(13), e00525-19. [Link]
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PubChemLite. (n.d.). 7-chloro-2-methyl-1h-indole (C9H8ClN). PubChemLite. [Link]
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ACS Publications. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. [Link]
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Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. [Link][5]
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National Institutes of Health. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Center for Biotechnology Information. [Link]
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International Journal of Engineering and Applied Sciences. (2015). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. IJEAS. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. ATSDR. [Link]
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de Fatima, A., et al. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. ChemMedChem. [Link][2]
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National Center for Biotechnology Information. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link][3]
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RSC Publishing. (2024). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]
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Beilstein Journal of Organic Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Beilstein Journal of Organic Chemistry. [Link]
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PubChem. (n.d.). 7-chloro-1H-indole. National Center for Biotechnology Information. [Link]
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MDPI. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]
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PubChem. (n.d.). 7-Chloro-2-methylquinoline. National Center for Biotechnology Information. [Link]
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National Institutes of Health. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. National Center for Biotechnology Information. [Link]
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Application Notes and Protocols for High-Throughput Screening of 7-chloro-2-methyl-1H-indole Derivatives
Introduction: The Therapeutic Promise of Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Recent research has highlighted the therapeutic potential of indole derivatives in oncology, neurodegenerative diseases, and inflammatory conditions.[1][3] Specifically, substituted indoles, such as 7-chloro-2-methyl-1H-indole, represent a chemical space of significant interest for the development of novel therapeutics. These derivatives have been investigated for their anticancer properties, often by targeting key cellular signaling pathways.[4][5][6] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify promising "hit" molecules that can be further optimized into clinical candidates.[7] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of HTS assays for the discovery of bioactive 7-chloro-2-methyl-1H-indole derivatives, with a focus on targeting protein kinases, a major class of enzymes implicated in cancer and other diseases.[8]
Strategic Considerations for HTS Campaign Design
A successful HTS campaign is built on a foundation of robust assay design and rigorous validation.[9][10] The choice of assay technology and the subsequent hit validation cascade are critical for minimizing false positives and ensuring the identification of genuine, developable lead compounds.[11][12][13]
Pillar 1: Target Selection and Assay Rationale
Given that many indole derivatives exhibit anticancer activity through the inhibition of protein kinases, this guide will focus on assays designed to identify kinase inhibitors.[2][3][4] Protein kinases are a large family of enzymes that play a central role in cellular signal transduction, and their dysregulation is a hallmark of many cancers.[8] Therefore, screening 7-chloro-2-methyl-1H-indole derivatives against a panel of cancer-relevant kinases is a rational starting point for drug discovery.
Pillar 2: Assay Quality and Statistical Validation
The reliability of an HTS assay is paramount. The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[14][15] It takes into account the separation between the positive and negative controls, as well as the signal variability.
Formula for Z'-factor:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
| Z'-factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Highly suitable for HTS.[10][16] |
| 0 to 0.5 | Acceptable | May be used for HTS, but optimization is recommended.[15] |
| < 0 | Unacceptable | Not suitable for HTS.[17] |
A Z'-factor of ≥ 0.5 is generally considered the benchmark for a robust and reliable HTS assay.[10][16]
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for an HTS campaign, from initial assay development to hit validation.
Caption: High-Throughput Screening Campaign Workflow.
Protocol 1: Fluorescence Polarization (FP) Assay for Kinase Inhibition
Principle: Fluorescence Polarization (FP) is a homogeneous assay technique well-suited for HTS of kinase inhibitors.[18][19] The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (tracer). When the tracer is unbound and tumbles rapidly in solution, it emits depolarized light. Upon binding to a larger molecule, such as an antibody, its rotation slows, and it emits polarized light. In a competitive FP kinase assay, the amount of phosphorylated substrate produced by the kinase competes with a fluorescently labeled phosphopeptide tracer for binding to a specific antibody. Therefore, active kinase results in a low polarization signal, while inhibition of the kinase leads to a high polarization signal.[20]
Workflow Diagram:
Caption: Fluorescence Polarization Kinase Assay Workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Prepare a stock solution of the kinase of interest in kinase reaction buffer.
-
Prepare a stock solution of the substrate peptide in kinase reaction buffer.
-
Prepare a stock solution of ATP in kinase reaction buffer.
-
Prepare a stock solution of the 7-chloro-2-methyl-1H-indole derivative library in 100% DMSO.
-
Prepare the FP detection buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
Prepare a stock solution of the phosphospecific antibody in FP detection buffer.
-
Prepare a stock solution of the fluorescently labeled phosphopeptide tracer in FP detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Dispense 5 µL of the 7-chloro-2-methyl-1H-indole derivative solution (or DMSO for controls) into the assay plate.
-
Add 5 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of substrate and ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the FP detection buffer containing the phosphospecific antibody and the fluorescent tracer.
-
Incubate the plate at room temperature for 30-60 minutes to allow for binding equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive (no kinase) and negative (DMSO) controls.
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value for active compounds.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for GPCR Activation
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for studying G-protein coupled receptor (GPCR) activation.[21] Many indole derivatives have been found to interact with GPCRs. This assay measures the accumulation of second messengers, such as cyclic AMP (cAMP) or inositol monophosphate (IP1), which are produced upon GPCR activation.[22][23] The assay uses two antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When the second messenger is present, it brings the donor and acceptor antibodies into close proximity, resulting in a FRET signal.[24]
Signaling Pathway Diagram:
Caption: Simplified GPCR Signaling Pathway.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture cells stably expressing the GPCR of interest in the appropriate growth medium.
-
Plate the cells in a 384-well white plate at a suitable density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Remove the growth medium and add 10 µL of stimulation buffer to each well.
-
Add 5 µL of the 7-chloro-2-methyl-1H-indole derivative solution (or vehicle for controls).
-
Incubate the plate at 37°C for the desired stimulation time.
-
Lyse the cells and detect the second messenger by adding 5 µL of the HTRF lysis buffer containing the donor-labeled antibody and 5 µL of the acceptor-labeled antibody.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Measure the HTRF signal on a compatible plate reader.
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Normalize the data to the basal (vehicle) and maximal (agonist) controls.
-
For agonists, plot the response against the compound concentration to determine the EC₅₀ value. For antagonists, perform a competitive binding assay with a known agonist.
Hit Validation and Orthogonal Assays
A critical step after the primary screen is the validation of initial hits to eliminate false positives.[11][25] This involves a series of follow-up experiments:
-
Dose-Response Confirmation: Re-testing the initial hits at multiple concentrations to confirm their activity and determine their potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: Employing a different assay technology to confirm the activity of the hits.[11] For example, if the primary screen was an FP assay, a suitable orthogonal assay could be a luminescence-based kinase assay (e.g., ADP-Glo™). This helps to rule out compounds that interfere with the primary assay format.
-
Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding of the hit compound to the target protein, providing further evidence of a direct interaction.[25][26]
Summary of Assay Parameters
| Assay Technology | Principle | Primary Readout | Throughput | Key Advantages |
| Fluorescence Polarization (FP) | Competitive binding | Change in polarization (mP) | High | Homogeneous, cost-effective, widely available.[18] |
| HTRF | FRET | Ratiometric signal | High | Robust, low background, suitable for cell-based assays.[24][27] |
| AlphaScreen | Proximity-based | Luminescent signal | Very High | Highly sensitive, versatile for various target classes.[28][29][30] |
Conclusion
This application note provides a comprehensive framework for conducting high-throughput screening of 7-chloro-2-methyl-1H-indole derivatives. By employing robust and well-validated assays, such as the Fluorescence Polarization and HTRF assays detailed herein, researchers can effectively identify promising lead compounds for further drug development. A rigorous hit validation cascade is essential to ensure the quality and therapeutic potential of the identified molecules. The successful application of these methodologies will undoubtedly accelerate the discovery of novel therapeutics derived from the versatile indole scaffold.
References
- Hit-to-Lead: Hit Valid
- PI3-Kinase Activity Fluorescence Polariz
- A pragmatic approach to hit validation following biochemical high-throughput screening. Expert Opinion on Drug Discovery.
- HTRF IP-One assay: A robust and stable platform for high throughput screening of Gαq-coupled GPCRS. Revvity.
- A fluorescence polarization assay for native protein substr
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Biochemical Kinase Assays. Thermo Fisher Scientific.
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- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
- HTRF GTP / Gi protein Binding Kit, 100 Assay Points. Revvity.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. NIH.
- High-throughput screening for kinase inhibitors. PubMed.
- AlphaScreen. BMG LABTECH.
- Kinase Screening Assay Services. Reaction Biology.
- On HTS: Z-factor. On HTS.
- Revvity GPCRs assays. Genomax.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC.
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- Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
- Applications of Biophysics in High-Throughput Screening Hit Valid
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- Hit Valid
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
- Redder Is Better: Far-Red PolarScreen™ FP Kinase Assay. Thermo Fisher Scientific.
- Fluorescence Polariz
- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH.
- Hit confirmation, hit valid
- Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Micropl
- Automated and Accelerated Synthesis of Indole Deriv
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- AlphaLISA and AlphaScreen No-wash Assays. Revvity.
- What Metrics Are Used to Assess Assay Quality? BIT 479/579 High-throughput Discovery.
- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
- Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube.
- Designing High-Throughput Experiments Using Micropl
- AlphaScreenTM cAMP User Manual and Assay Development Guide. Revvity.
- Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences.
- Assay Guidance Manual. NCBI Bookshelf.
- High-throughput Screening Steps. Small Molecule Discovery Center (SMDC).
- Essential Considerations for Successful Assay Development. Dispendix.
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- High-throughput screening as a method for discovering new drugs. Drug Target Review.
- Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical.
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- Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. MDPI.
- Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflamm
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Application Notes and Protocols for the Utilization of 7-Chloro-2-Methyl-1H-Indole as a Precursor for Advanced Fluorescent Probes
Introduction: Unlocking the Potential of a Substituted Indole Scaffold
The indole nucleus is a cornerstone in the development of fluorescent probes due to its inherent photophysical properties, structural rigidity, and amenability to chemical modification.[1] These characteristics allow for the rational design of sophisticated molecular sensors for a myriad of applications, from the detection of biologically relevant ions to the high-resolution imaging of cellular processes.[2][3] This guide focuses on a particularly promising, yet underexplored, precursor: 7-chloro-2-methyl-1H-indole .
The strategic placement of a chloro group at the 7-position and a methyl group at the 2-position of the indole ring offers a unique combination of electronic and steric properties. The electron-withdrawing nature of the chlorine atom can modulate the electronic transitions within the indole core, potentially leading to favorable photophysical characteristics in the final probe.[4] The methyl group at the 2-position can enhance the stability of the indole ring and influence its reactivity during synthesis.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 7-chloro-2-methyl-1H-indole for the synthesis and application of novel fluorescent probes. We will delve into the design principles, provide detailed synthetic and application protocols, and discuss the characterization of these valuable research tools.
Design Strategy: From Precursor to a Selective Fluorescent Probe for Zinc Ions
To illustrate the potential of 7-chloro-2-methyl-1H-indole, we will outline the design and synthesis of a hypothetical "turn-on" fluorescent probe for the detection of zinc ions (Zn²⁺), which we will name ZCIM-1 (Zinc-responsive Chloro-Iodo-Methyl Indole-1). Zinc is the second most abundant transition metal in the human body and plays a crucial role in a vast array of physiological processes.[5]
Our design strategy for ZCIM-1 is based on the well-established principles of chelation-enhanced fluorescence (CHEF).[5] The probe will consist of three key components:
-
Fluorophore: The 7-chloro-2-methyl-1H-indole core will serve as the signaling unit.
-
Receptor (Chelating Unit): A di-(2-picolyl)amine (DPA) moiety will be introduced as a selective chelator for Zn²⁺.
-
Linker: An imine bond will connect the fluorophore and the receptor.
In its free state, the lone pair of electrons on the nitrogen atom of the DPA moiety can quench the fluorescence of the indole core through a photoinduced electron transfer (PET) mechanism. Upon binding to Zn²⁺, the lone pair of electrons will be engaged in coordination, inhibiting the PET process and leading to a significant enhancement in fluorescence intensity – a "turn-on" response.
Synthesis of ZCIM-1: A Step-by-Step Protocol
The synthesis of ZCIM-1 from 7-chloro-2-methyl-1H-indole can be achieved in two main steps: formylation of the indole core followed by condensation with the chelating agent.
Step 1: Vilsmeier-Haack Formylation of 7-Chloro-2-Methyl-1H-Indole
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the electron-rich C3 position of the indole ring.[6][7][8]
Materials:
-
7-chloro-2-methyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents) and anhydrous DCM (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF solution while stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 7-chloro-2-methyl-1H-indole (1 equivalent) in anhydrous DCM (5 volumes) and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully quench it by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain 7-chloro-2-methyl-1H-indole-3-carboxaldehyde .
Diagram of the Synthetic Workflow for ZCIM-1
Sources
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- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Regioselective functionalization of the 7-chloro-2-methyl-1H-indole ring
Application Notes and Protocols
Topic: Regioselective Functionalization of the 7-Chloro-2-Methyl-1H-indole Ring
Audience: Researchers, scientists, and drug development professionals.
A Strategic Guide to the Chemical Derivatization of 7-Chloro-2-Methyl-1H-indole
The 7-chloro-2-methyl-1H-indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique substitution pattern, featuring an electron-donating methyl group at the C2 position and an electron-withdrawing chloro group at the C7 position, creates a distinct electronic and steric environment. This environment governs the regioselectivity of subsequent functionalization, presenting both challenges and opportunities for the synthetic chemist. This guide provides an in-depth analysis of the factors controlling reactivity and offers detailed protocols for the strategic modification of this valuable heterocyclic system.
Structural and Electronic Landscape
Understanding the inherent properties of the 7-chloro-2-methyl-1H-indole ring is paramount for predicting and controlling reaction outcomes. The C2-methyl group enriches the pyrrole ring with electron density through hyperconjugation, strongly activating the C3 position. Conversely, the C7-chloro group deactivates the benzene ring through its inductive electron-withdrawing effect (-I), while simultaneously directing electrophilic attack to the ortho (C6) and para (C4) positions via its resonance electron-donating effect (+M).
Caption: Structure of 7-chloro-2-methyl-1H-indole.
The interplay of these electronic factors, combined with the steric hindrance from both substituents, dictates the preferred sites of functionalization.
Troubleshooting & Optimization
Technical Support Center: Chlorination of 2-Methyl-1H-Indole
Welcome to the technical support center for the chlorination of 2-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic procedures. The indole scaffold is a privileged structure in medicinal chemistry, and precise control over its functionalization is paramount. This document provides in-depth, experience-driven advice to navigate the complexities of electrophilic chlorination of the 2-methyl-1H-indole system.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity - "Why am I getting a mixture of chlorinated isomers?"
Q: My reaction has produced a mixture of 3-chloro-, 5-chloro-, and 6-chloro-2-methyl-1H-indole, with the 3-chloro isomer being the major product. How can I improve the selectivity for a specific isomer?
A: This is a classic challenge in indole chemistry. The indole ring possesses multiple nucleophilic centers, leading to a lack of regioselectivity during electrophilic aromatic substitution.
-
Root Cause Analysis: The electron-rich pyrrole ring of the indole nucleus is highly activated towards electrophilic attack. The C3 position is the most kinetically favored site for electrophilic substitution due to the ability of the nitrogen lone pair to stabilize the intermediate carbocation (Wheland intermediate).[1][2] Chlorination at the benzene ring (C4, C5, C6, C7) typically requires more forcing conditions or specific catalytic systems.
-
Troubleshooting & Optimization:
-
Choice of Chlorinating Agent: Milder chlorinating agents often provide better selectivity. N-Chlorosuccinimide (NCS) is generally preferred over harsher reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) for better control.[3][4]
-
Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Non-polar aprotic solvents like dichloromethane (DCM) or chloroform (CHCl₃) are commonly used. For specific regioselectivity, exploring a range of solvents is recommended.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can enhance selectivity by favoring the product of the lowest activation energy pathway, which is often the desired one.
-
Protecting Groups: To direct chlorination to the benzene ring, the more reactive C3 position can be blocked with a removable protecting group. Alternatively, directing chlorination to the C2 position can be achieved by introducing a removable pyrimidyl directing group on the indole nitrogen.[5]
-
Indirect Chlorination Methods: For specific isomers like 6-chloroindole, direct chlorination is often not a viable strategy due to low yields and purification challenges. In such cases, a multi-step synthesis involving building the indole ring with the chlorine atom already in place, for instance, through a Fischer indole synthesis with a chlorinated phenylhydrazine, is a more robust approach.[1]
-
Issue 2: Over-chlorination - "How can I prevent the formation of di- and tri-chlorinated products?"
Q: My reaction is producing significant amounts of dichlorinated 2-methyl-1H-indole. How can I favor the mono-chlorinated product?
A: Over-chlorination is a common consequence of the high reactivity of the indole ring, where the initial mono-chlorinated product is often more reactive than the starting material.
-
Root Cause Analysis: The introduction of a chlorine atom at the C3 position does not sufficiently deactivate the indole ring towards further electrophilic attack. This can lead to subsequent chlorination at other positions, primarily on the benzene ring.
-
Troubleshooting & Optimization:
-
Stoichiometry of the Chlorinating Agent: Carefully control the stoichiometry of the chlorinating agent. Use of 1.0 to 1.1 equivalents of NCS is a good starting point. Adding the reagent portion-wise or via syringe pump over an extended period can help maintain a low concentration of the chlorinating agent, thus minimizing over-reaction.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of polychlorinated byproducts.
-
Lower Reaction Temperature: As with improving regioselectivity, lower temperatures can help to control the reaction rate and prevent over-chlorination.
-
| Parameter | Recommendation for Mono-chlorination | Rationale |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Milder and easier to handle than Cl₂ or SO₂Cl₂.[3][6] |
| Equivalents of NCS | 1.0 - 1.1 | Minimizes the availability of the chlorinating agent for a second reaction. |
| Temperature | 0 °C to -78 °C | Reduces reaction rate, allowing for better control. |
| Addition of Reagent | Slow, portion-wise addition | Maintains a low concentration of the electrophile. |
Issue 3: N-Chlorination and Indole Ring Degradation - "I suspect N-chlorination or decomposition of my starting material. What's happening?"
Q: My reaction mixture is turning dark, and I'm isolating very little of the desired product. I also see a transient spot on TLC that disappears over time. What could be the issue?
A: This often points to two potential side reactions: N-chlorination leading to unstable intermediates, or oxidative degradation of the indole ring.
-
Root Cause Analysis:
-
N-Chlorination: The nitrogen atom of the indole ring can be chlorinated to form an N-chloroindole intermediate.[7][8] These intermediates are often unstable and can rearrange to C-chloroindoles or participate in other undesired reactions.[9] The presence of a base can promote the rearrangement of N-chloroindole to 3-chloroindole.[7]
-
Ring Degradation: Indoles are susceptible to oxidation, and many chlorinating agents are also oxidants.[10] In the presence of water or other nucleophiles, the indole ring can undergo cleavage or be oxidized to form complex mixtures of byproducts.[11][12] For example, chlorination of indoles with sodium hypochlorite can lead to the formation of 3-chloroindolenine, which is thermally labile.[13]
-
-
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chlorinating agent and subsequent side reactions.
-
Choice of Acid Scavenger: If an acid is produced during the reaction (e.g., when using SO₂Cl₂), a non-nucleophilic base like pyridine or 2,6-lutidine should be used to neutralize it.
-
Avoid Strong Oxidizing Agents: If degradation is a major issue, consider using a milder chlorinating agent.
-
Monitor for Intermediates: The transient TLC spot could be the N-chloroindole. Running the reaction at a very low temperature and analyzing the crude reaction mixture by NMR or LC-MS might help to identify this intermediate.
-
This protocol is designed to favor the formation of 3-chloro-2-methyl-1H-indole while minimizing side reactions.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-methyl-1H-indole (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-chlorosuccinimide (NCS) (1.05 eq) in anhydrous DCM. Add the NCS solution dropwise to the stirred indole solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-chloro-2-methyl-1H-indole.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways in the chlorination of 2-methyl-1H-indole.
Caption: Reaction pathways in the chlorination of 2-methyl-1H-indole.
Caption: Troubleshooting flowchart for common chlorination issues.
References
-
ResearchGate. (n.d.). Proposed mechanism for the chlorination of indoles 1. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Identifying initial transformation products during chlorination of the indole moiety and unveiling their formation mechanisms. Environmental Science: Processes & Impacts. Retrieved from [Link]
-
ResearchGate. (n.d.). Identifying Initial Transformation Products during Chlorination of the Indole Moiety and Unveiling Their Formation Mechanisms. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Cu-mediated direct regioselective C-2 chlorination of indoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Penn State Research Database. (1978). Studies of the Mechanism of Chlorination of Indoles. Detection of N-Chloroindole and 3-Chloro-3H-indole as Intermediates. Retrieved from [Link]
-
ACS Publications. (1978). Studies of the mechanism of chlorination of indoles. Detection of N-chloroindole and 3-chloro-3H-indole as intermediates. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]
-
PubMed. (n.d.). Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. Retrieved from [Link]
-
PubMed. (2020). Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection. Chemosphere. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. Retrieved from [Link]
-
SURU Chemical. (2025). How N-chlorosuccinimide Is Used to Create Halogenated Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Chlorosuccinimide. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
Sci-Hub. (1972). The reactions of intermediates derived from the chlorination of indoles. Tetrahedron. Retrieved from [Link]
-
Penn State Research Database. (n.d.). Chlorination of 2-Methyl- and 2-Phenylindole with NaOCl. Formation of Intermediates and Their Reactions with Alkaline Methanol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Chlorosuccinimide (NCS) [commonorganicchemistry.com]
- 4. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 5. Cu-mediated direct regioselective C-2 chlorination of indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. suru-chem.com [suru-chem.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. pure.psu.edu [pure.psu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 11. Identifying initial transformation products during chlorination of the indole moiety and unveiling their formation mechanisms - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Sci-Hub. The reactions of intermediates derived from the chlorination of indoles / Tetrahedron, 1972 [sci-hub.box]
Technical Support Center: Optimization of Suzuki Coupling for 7-chloro-2-methyl-1H-indole
Welcome to the technical support center for advanced synthetic methodologies. This guide provides in-depth troubleshooting and optimization strategies for a particularly challenging transformation: the Suzuki-Miyaura cross-coupling of 7-chloro-2-methyl-1H-indole. This substrate presents a dual challenge due to the low reactivity of the aryl chloride and the presence of a potentially problematic N-H group, which can complicate standard protocols.[1]
This document moves beyond basic procedures to explain the causality behind experimental choices, empowering you to diagnose issues and rationally design optimal conditions for your specific coupling partners.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The Suzuki-Miyaura coupling proceeds via a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2] Each step is influenced by the specific choice of catalyst, ligand, base, and solvent.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when coupling 7-chloro-2-methyl-1H-indole.
Q1: My reaction shows low or no conversion of the starting material. What are the primary causes?
A1: Failure to activate the aryl chloride is the most common issue. The carbon-chlorine bond is significantly stronger than corresponding C-Br or C-I bonds, making the initial Oxidative Addition step the rate-limiting factor.[3]
-
Causality & Solution 1: Inadequate Catalyst/Ligand System. Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[4] You need a more potent system to facilitate oxidative addition.
-
Recommendation: Switch to a catalyst system featuring a bulky, electron-rich phosphine ligand. These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the C-Cl bond.[2][5] Excellent choices include Buchwald-type biaryl phosphine ligands like XPhos or SPhos, often supplied as air-stable G2, G3, or G4 palladacycle precatalysts.[6][7] Using a Pd(II) precatalyst requires in-situ reduction to the active Pd(0) species, which these advanced systems are designed to do efficiently.[7]
-
-
Causality & Solution 2: Insufficient Thermal Energy. The activation energy for the oxidative addition of aryl chlorides is high.
-
Causality & Solution 3: Catalyst Deactivation. The active Pd(0) species can be sensitive to oxygen, leading to the formation of inactive palladium black.[7]
-
Recommendation: Ensure rigorous exclusion of oxygen. Solvents must be thoroughly degassed (e.g., by sparging with argon or using several freeze-pump-thaw cycles). The reaction should be set up and run under a positive pressure of an inert atmosphere like argon or nitrogen.[7]
-
Q2: I'm seeing significant protodeboronation of my boronic acid coupling partner. How can I mitigate this?
A2: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This side reaction is often promoted by excessive base strength, the presence of water, and high temperatures.[7]
-
Causality & Solution 1: Base-Promoted C-B Cleavage. While a base is required to form the active boronate species for transmetalation, strong bases (like NaOH) in aqueous media can accelerate protodeboronation.[7][9]
-
Causality & Solution 2: Water as a Proton Source. Water is the primary proton source for this side reaction. While often used as a co-solvent to dissolve the inorganic base, its concentration can be critical.
-
Recommendation: Minimize water content or switch to anhydrous conditions. If using a biphasic system (e.g., Dioxane/H₂O), try reducing the proportion of water. Alternatively, use a base soluble in organic solvents, such as cesium carbonate (Cs₂CO₃), and run the reaction under strictly anhydrous conditions.[7][12]
-
-
Causality & Solution 3: Boronic Acid Instability. Some boronic acids are inherently unstable and prone to degradation.
-
Recommendation: Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin) or an MIDA boronate. Alternatively, N-acyl diethanolamine adducts can be used, which are crystalline, air-stable solids that can be used directly in the coupling reaction.[13]
-
Q3: My main byproduct is the homocoupling of my boronic acid. What's going wrong?
A3: Homocoupling of boronic acids (R-B(OH)₂ → R-R) is typically caused by oxygen contamination in the reaction mixture, which can initiate a separate palladium-catalyzed oxidative cycle.[7][12]
-
Causality & Solution: Oxygen-Mediated Pathway. Dissolved oxygen can oxidize the Pd(0) catalyst or directly participate in a pathway that leads to the dimerization of the boronic acid.
-
Recommendation: This reinforces the critical need for meticulous degassing of all solvents and maintaining a strict inert atmosphere throughout the reaction setup and duration.[7] Review your Schlenk line or glovebox technique to ensure no atmospheric leaks.
-
Q4: The reaction is very slow or stalls before completion, even with a good catalyst system. What else can I optimize?
A4: If the catalyst is appropriate, slow kinetics often point to issues with solubility or the efficiency of the transmetalation step.
-
Causality & Solution 1: Poor Solubility. If the base or other reagents are not sufficiently soluble, the reaction can be slow due to poor mass transport.
-
Recommendation: The choice of solvent and base are interdependent.[7] Polar aprotic solvents like dioxane, THF, or DMF are excellent starting points as they help dissolve organic substrates and catalyst complexes.[14] If using an inorganic base like K₃PO₄, a small amount of water is often necessary to dissolve it, creating a biphasic system that requires vigorous stirring to maximize the interfacial area where the reaction occurs.[5][7]
-
-
Causality & Solution 2: Inefficient Transmetalation. The transfer of the organic group from boron to palladium can be slow if the boronic acid is not properly activated.
-
Recommendation: Ensure the base is adequate in both type and stoichiometry (typically 2-3 equivalents). The base's primary role is to convert the neutral boronic acid RB(OH)₂ into the more nucleophilic borate anion [RB(OH)₃]⁻, which readily undergoes transmetalation.[9][15] Ensure your base is finely powdered and dry, especially for anhydrous reactions, to maximize its reactivity.[7]
-
Summary of Recommended Conditions & Key Parameters
For a successful coupling of 7-chloro-2-methyl-1H-indole, a robust set of starting conditions is required. The table below summarizes the key variables and recommended starting points based on established principles for challenging chloro-heterocycle couplings.
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Palladium Precatalyst | XPhos Pd G3 or SPhos Pd G2 (1-3 mol%) | Air-stable Pd(II) precatalysts that reliably generate the highly active, monoligated L-Pd(0) species required for C-Cl activation.[6][16] |
| Ligand | XPhos, SPhos, or other bulky, electron-rich biaryl phosphines | The ligand is critical. Its steric bulk and electron-donating ability accelerate the rate-limiting oxidative addition step.[5][17] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong enough to facilitate boronate formation but generally compatible with the indole N-H. Cs₂CO₃ is a good choice for anhydrous conditions.[6][12] |
| Solvent | 1,4-Dioxane or Toluene (often with ~10% H₂O if using K₃PO₄) | High-boiling aprotic solvents that can accommodate the required temperatures and dissolve the catalyst complex. Water aids in dissolving the base.[6][14] |
| Temperature | 80 - 110 °C | Necessary to overcome the high activation energy of C-Cl bond cleavage.[7][8] |
| Atmosphere | Rigorously Inert (Argon or Nitrogen) | Essential to prevent catalyst decomposition and boronic acid homocoupling.[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 7-chloro-2-methyl-1H-indole
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial containing a magnetic stir bar, add 7-chloro-2-methyl-1H-indole (1.0 equiv), the arylboronic acid (1.5 equiv), and finely powdered K₃PO₄ (2.0 equiv).[6]
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[7]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[6][7]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C and stir vigorously for the required time (typically 5-24 hours).[6]
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if the reaction is ongoing) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Troubleshooting Workflow
If your initial experiment fails, a logical diagnostic approach is essential.
Caption: A decision tree for troubleshooting failed reactions.
References
- Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. (2021). Google Cloud.
- yl)boronic acid in Suzuki-Miyaura Coupling. (2025). Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Wiley Online Library.
- Role of a base in Suzuki-Miyaura reaction. (2025).
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Israel Journal of Chemistry.
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][5]-Fused Indole Heterocycles. (2014). ACS Publications.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv.
- Table 2. Effect of solvents for the Suzuki-Miyaura reaction. (n.d.).
- Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews.
- Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. (2017). CONICET.
- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2025).
- Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. (2025). Benchchem.
- Use of Base Metals in Suzuki Coupling. (n.d.). Wordpress.
- Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). Benchchem.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020). Beilstein Journals.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.).
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- The Suzuki Reaction. (n.d.). Myers Group, Harvard University.
- Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing).
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances.
- Preformed Pd(II)
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). University of Illinois.
- Failed suzuki coupling, any suggenstions? (2024). Reddit.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.).
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (n.d.). Journal of Synthetic Chemistry.
- Suzuki‐Miyaura cross‐coupling reaction of free N−H containing chloro... (n.d.).
- Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.).
- Practical synthesis of new and highly efficient ligands for the Suzuki reaction of aryl chlorides. (n.d.). Semantic Scholar.
Sources
- 1. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 7-Chloro-2-methyl-1H-indole and its Derivatives
Welcome to the technical support center for the purification of 7-chloro-2-methyl-1H-indole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments, with a focus on the causality behind experimental choices to ensure scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing 7-chloro-2-methyl-1H-indole?
When synthesizing 7-chloro-2-methyl-1H-indole, particularly via methods like the Fischer indole synthesis, you may encounter several types of impurities. These can include unreacted starting materials, such as the corresponding hydrazine and ketone/aldehyde, regioisomers if an unsymmetrical ketone was used, and byproducts from side reactions like N-N bond cleavage, which can result in aniline derivatives.[1] Additionally, over-reduction or incomplete reactions during subsequent derivatization steps can introduce further impurities.[2][3]
Q2: What is the best general approach for purifying crude 7-chloro-2-methyl-1H-indole?
A two-step approach is often most effective. Initially, a simple work-up involving extraction and washing can remove bulk impurities. This is typically followed by either recrystallization or column chromatography. The choice between these two methods depends on the nature and quantity of the impurities. Recrystallization is excellent for removing small amounts of impurities from a largely pure product, while column chromatography is better suited for separating complex mixtures with components of similar polarities.[1][4]
Q3: My 7-chloro-2-methyl-1H-indole derivative is a solid. Should I prioritize recrystallization over column chromatography?
For solid compounds, recrystallization is often a more efficient and scalable purification method than column chromatography.[5] It can yield highly pure crystalline material if a suitable solvent system is identified. However, if your crude product is an oil or contains impurities with very similar solubility profiles to your desired compound, column chromatography will likely be necessary. A preliminary small-scale solvent screen for recrystallization is always a recommended first step.[6]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise. This guide will help you troubleshoot common problems.
Problem 1: My compound "oils out" instead of forming crystals upon cooling.
Causality: "Oiling out" occurs when the solute's solubility is so high that it separates from the solution as a liquid phase rather than forming a crystalline lattice. This can happen if the solution is too concentrated or cools too quickly.
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This provides more time for crystal nucleation and growth.
-
Solvent System Modification:
-
If using a single solvent, add a small amount of a "poor" solvent (one in which your compound is less soluble) to the hot solution until it becomes slightly turbid, then add a drop of the "good" solvent to redissolve the solid.
-
If using a mixed solvent system, you may have too much of the "good" solvent. Try increasing the proportion of the "poor" solvent.[6]
-
-
Reduce Concentration: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly.
Problem 2: No crystals form, even after prolonged cooling.
Causality: This usually indicates that the solution is not supersaturated, meaning too much solvent was used, or that there are no nucleation sites for crystal growth to begin.[6]
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.[6]
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Be careful not to evaporate too much solvent, which could lead to oiling out.
Purification Workflow Decision Diagram
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile purification technique, but it can be challenging to optimize.
Problem 1: Poor separation of my target compound from an impurity.
Causality: This is often due to an inappropriate solvent system (eluent) that does not provide a sufficient difference in the retention factors (Rf) of the compounds. It can also be caused by overloading the column or poor column packing.
Solutions:
-
Optimize the Eluent:
-
TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with different solvent systems. Aim for an Rf value of 0.25-0.35 for your target compound and a clear separation from other spots.[7]
-
Solvent Polarity: If the compounds are running too quickly (high Rf), decrease the polarity of the eluent. If they are running too slowly (low Rf), increase the polarity.
-
Solvent Selectivity: Sometimes, simply changing the polarity is not enough. Try a different solvent system altogether (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol) to exploit different intermolecular interactions.[7]
-
-
Column Conditions:
-
Sample Loading: Do not overload the column. A general rule of thumb is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation.
-
Problem 2: My compound is "streaking" on the TLC plate and the column.
Causality: Streaking is often observed with polar compounds, especially those containing acidic or basic functional groups, like the N-H of the indole ring. This is due to strong interactions with the acidic silica gel.
Solutions:
-
Modify the Eluent: Add a small amount of a modifier to the eluent to suppress unwanted interactions.
-
For acidic compounds, add a small amount of acetic acid (e.g., 0.1-1%).
-
For basic compounds, add a small amount of triethylamine or ammonia (e.g., 0.1-1%).[7]
-
-
Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).
Quantitative Data Summary
| Purification Technique | Key Parameters | Typical Values/Ranges | Notes |
| Recrystallization | Solvent Ratio (Mixed Solvents) | Varies greatly based on compounds. Determined experimentally. | Start with a small-scale screen to find the optimal ratio.[6] |
| Cooling Rate | Slow cooling to room temperature, followed by an ice bath. | Rapid cooling can lead to smaller, less pure crystals or "oiling out".[6] | |
| Column Chromatography | Silica Gel to Compound Ratio | 20:1 to 100:1 by weight | Higher ratios provide better separation for difficult mixtures. |
| Eluent Polarity | Adjusted to achieve an Rf of 0.25-0.35 for the target compound on TLC. | A lower Rf generally leads to better separation on the column. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC.
-
Column Packing: Pack a column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Logical Relationships in Purification Troubleshooting
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 3. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Navigating the Solubility Challenges of 7-chloro-2-methyl-1H-indole
Welcome to the dedicated technical support guide for 7-chloro-2-methyl-1H-indole. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound in organic solvents. Our goal is to provide you with actionable, science-backed solutions to streamline your experimental workflows, from reaction chemistry to formulation development.
Introduction: Understanding the Challenge
7-chloro-2-methyl-1H-indole is a heterocyclic compound with significant interest in medicinal chemistry and materials science. However, its planar, crystalline structure and the presence of the N-H bond, which facilitates strong intermolecular hydrogen bonding, contribute to its characteristically low solubility in many common organic solvents. This guide offers a systematic approach to overcoming this critical hurdle.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of 7-chloro-2-methyl-1H-indole.
Q1: What are the generally recommended starting solvents for dissolving 7-chloro-2-methyl-1H-indole?
A1: For initial trials, polar aprotic solvents are often the most effective. We recommend starting with Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents have high dielectric constants and are excellent hydrogen bond acceptors, which helps to disrupt the crystal lattice of the indole. For less polar systems, chlorinated solvents like Dichloromethane (DCM) or Chloroform can be moderately effective, often more so than hydrocarbons.
Q2: I'm seeing poor solubility even in DMSO. What could be the issue?
A2: Several factors could be at play. First, verify the purity of your compound; impurities can significantly impact solubility. Second, ensure your solvent is anhydrous. The presence of water can promote the aggregation of the indole, reducing solubility. Finally, consider the grade of the solvent. High-purity, anhydrous grades are recommended for consistent results. If these factors are controlled, it may be necessary to apply gentle heating or explore co-solvent systems as detailed in the troubleshooting guide below.
Q3: Can I use alcohols like ethanol or methanol?
A3: While 7-chloro-2-methyl-1H-indole will have some solubility in alcohols due to hydrogen bonding, it is often limited. Alcohols are protic and can compete for hydrogen bonding sites. They are typically more useful as part of a co-solvent system rather than as the primary solvent for achieving high concentrations.
Q4: How does temperature affect the solubility of this compound?
A4: Generally, the solubility of 7-chloro-2-methyl-1H-indole will increase with temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid, allowing more molecules to enter the solution. However, it is crucial to be mindful of the compound's stability at elevated temperatures. Always perform initial thermal stability tests before implementing a heat-based dissolution protocol.
Part 2: Troubleshooting Guide: A Systematic Approach
This guide provides a structured workflow for systematically addressing and resolving poor solubility.
Workflow: Systematic Solubility Enhancement
Caption: Decision tree for selecting a solubilization strategy.
This guide provides a foundational framework for addressing the solubility of 7-chloro-2-methyl-1H-indole. Successful outcomes will always depend on careful, systematic experimentation. We encourage you to use these principles as a starting point for your specific application.
Technical Support Center: Navigating Reactions with 7-Chloro-2-methyl-1H-indole
Welcome to the technical support center for chemists and researchers working with 7-chloro-2-methyl-1H-indole. This guide is designed to provide in-depth, practical solutions to a common challenge encountered during the synthesis and functionalization of this versatile scaffold: preventing unwanted cleavage of the N-H bond. By understanding the underlying chemical principles and employing the right strategies, you can achieve selective reactions and improve the overall efficiency and yield of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why is the N-H bond in 7-chloro-2-methyl-1H-indole reactive?
A1: The reactivity of the indole N-H bond stems from its moderate acidity. The pKa of the indole N-H is approximately 17, making it susceptible to deprotonation by a variety of bases.[1] This deprotonation generates a highly nucleophilic indolide anion, which can readily participate in subsequent reactions, often in competition with the desired transformation at other positions of the indole ring. The electron-withdrawing nature of the chloro substituent at the 7-position can further influence this acidity.
Q2: What are the common consequences of unintended N-H bond cleavage?
A2: Unintended N-H bond cleavage during a reaction can lead to several undesirable outcomes:
-
Mixture of Products: Formation of both N-functionalized and C-functionalized products, complicating purification and reducing the yield of the desired compound.
-
Complete Reaction at Nitrogen: The reaction may proceed exclusively at the nitrogen, preventing the intended modification at other sites.
-
Substrate Decomposition: In the presence of strong bases or reactive electrophiles, the unprotected indole may be unstable, leading to decomposition and lower overall yields.
Q3: When should I consider protecting the indole N-H?
A3: Protection of the indole N-H is generally recommended when you are performing reactions that involve:
-
Strong Bases: Reactions requiring strong bases (e.g., organolithium reagents, sodium hydride) will readily deprotonate the N-H.
-
Electrophilic Reagents: Many electrophilic substitution reactions can occur at both carbon and nitrogen.
-
Metal-Catalyzed Cross-Coupling Reactions: While some modern methods tolerate free N-H groups, many palladium- or copper-catalyzed cross-coupling reactions proceed more cleanly and with higher yields when the N-H is protected.[2][3][4][5]
-
Reactions Sensitive to Acidity: The acidic N-H proton can interfere with reagents or catalysts that are sensitive to acids.
Troubleshooting Guides: Preventing N-H Bond Cleavage in Specific Reactions
This section provides detailed troubleshooting for common synthetic transformations where N-H bond cleavage is a prevalent issue.
Issue 1: Unselective Alkylation - Mixture of N- and C-Alkylated Products
You are attempting to perform a C-alkylation on the indole ring but are observing significant formation of the N-alkylated byproduct.
Root Cause Analysis:
The indolide anion, formed by deprotonation of the N-H, is a soft nucleophile and can react with alkylating agents. This competes with the desired C-alkylation pathway.
Solutions:
Strategy 1: N-H Protection
The most robust solution is to protect the indole nitrogen prior to the alkylation step. The choice of protecting group is critical and depends on the stability required for your subsequent reaction steps and the ease of removal.
Recommended Protecting Groups for Indoles:
| Protecting Group | Introduction Reagents | Deprotection Conditions | Key Advantages & Considerations |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP, THF | TFA, CH₂Cl₂; or thermolytic conditions[6][7] | Easily introduced and removed under mild acidic conditions. Can be cleaved thermally.[6][7] Good for stabilizing the indole ring. |
| Ts (Tosyl) | TsCl, NaH, DMF | Strong base (e.g., NaOH, Cs₂CO₃)[8]; or reductive cleavage. | Very stable to a wide range of conditions. Removal can be harsh.[8] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEMCl, NaH, DMF | TBAF, THF; or acidic conditions. | Cleaved under fluoride-mediated or acidic conditions. |
| Piv (Pivaloyl) | PivCl, Pyridine | Strong base (e.g., LDA)[9][10] | Sterically bulky, can direct metallation to other positions. Difficult to remove.[9][10] |
Experimental Protocol: Boc Protection of 7-chloro-2-methyl-1H-indole
-
To a solution of 7-chloro-2-methyl-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-7-chloro-2-methyl-1H-indole.
Strategy 2: Directed Metalation
For certain C-H functionalizations, particularly at the C2 position, a directing group strategy can be employed without the need for a traditional protecting group. This involves using a reagent that coordinates to the N-H proton, directing a metalating agent to a specific carbon.
Issue 2: Poor Yields in Palladium-Catalyzed Cross-Coupling Reactions
You are attempting a Suzuki, Heck, or other palladium-catalyzed cross-coupling reaction at the C7-chloro position and are experiencing low yields or catalyst deactivation.
Root Cause Analysis:
The free N-H group can interact with the palladium catalyst, leading to catalyst inhibition or the formation of undesired side products. Deprotonation of the N-H by the base used in the coupling reaction can also lead to competing N-arylation or other side reactions.
Solution:
N-H Protection is Highly Recommended.
Protecting the indole nitrogen with a suitable group, such as Boc or phenylsulfonyl (PhSO₂), can significantly improve the outcome of palladium-catalyzed cross-coupling reactions.[11] The protecting group prevents unwanted interactions with the catalyst and directs the reactivity to the desired C-Cl bond.
Experimental Protocol: Suzuki Coupling of N-Protected 7-chloro-2-methyl-1H-indole
-
To a degassed mixture of N-protected 7-chloro-2-methyl-1H-indole (1.0 eq), an arylboronic acid (1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Issue 3: N-Alkylation Occurs Preferentially Over Other Desired Reactions
You are attempting a reaction, such as an acylation or condensation, and find that the primary product is the N-alkylated indole.
Root Cause Analysis:
Many reagents used for functionalization are also effective alkylating agents. The high nucleophilicity of the indolide anion makes N-alkylation a facile and often competing reaction pathway.
Solution:
Choice of Base and Reaction Conditions is Crucial.
If N-H protection is not desirable, carefully selecting the base and reaction conditions can sometimes favor C-functionalization. For instance, using a bulky, non-nucleophilic base might favor deprotonation at a sterically accessible carbon over the nitrogen. However, this is often substrate-dependent and may require extensive optimization.
A More Reliable Approach: N-H Protection and Deprotection
A sequential protection-functionalization-deprotection strategy is the most dependable method to avoid preferential N-alkylation.
Experimental Protocol: Deprotection of N-Boc-7-chloro-2-methyl-1H-indole
-
Dissolve the N-Boc protected indole in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the deprotected indole.
Visualizing the Strategy: Decision Workflow for N-H Protection
The following diagram illustrates a general decision-making process for determining whether to protect the N-H bond of 7-chloro-2-methyl-1H-indole.
Sources
- 1. indole acidity [quimicaorganica.org]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. mdpi.org [mdpi.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 7-chloro-2-methyl-1H-indole
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 7-chloro-2-methyl-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent electronic properties of the indole ring, combined with the challenge of activating a C(sp²)-Cl bond, present unique hurdles. This guide provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and optimize your synthetic outcomes.
Core Principles: Why Catalyst Selection is Critical for Chloroindoles
The cross-coupling of 7-chloro-2-methyl-1H-indole is not a "one-size-fits-all" process. The indole nucleus is electron-rich, which can influence the catalytic cycle in several ways.[1] The nitrogen lone pair can potentially coordinate to the palladium center, leading to catalyst inhibition—a common issue with nitrogen-rich heterocycles.[2][3] Furthermore, the C7-Cl bond is significantly less reactive than its bromide or iodide counterparts, making the initial oxidative addition step the rate-determining and most challenging phase of the catalytic cycle.[4][5]
Success hinges on a rationally selected catalytic system where the palladium precursor, ligand, base, and solvent work in synergy to overcome these challenges. The ligand, in particular, is paramount. It must be sufficiently electron-rich and sterically bulky to:
-
Promote the difficult oxidative addition of the C-Cl bond into the Pd(0) center.
-
Stabilize the active catalytic species, preventing decomposition (e.g., formation of palladium black).
-
Facilitate the reductive elimination step to release the desired product and regenerate the Pd(0) catalyst.
This guide will dissect these components to provide actionable solutions for your experiments.
Troubleshooting Guide: Common Experimental Issues
Question 1: My reaction shows low to no conversion. My starting material is recovered, and I see some dark precipitate (likely Pd black). What is the primary cause and how can I fix it?
Answer:
This is the most common failure mode and almost always points to an inefficient oxidative addition step and/or catalyst decomposition. The C7-Cl bond on the electron-rich indole is challenging to activate. If the Pd(0) species is not sufficiently reactive or stable, it will decompose before it can enter the catalytic cycle.
Causality & Diagnostic Steps:
-
Ligand Inadequacy: The most likely culprit is your phosphine ligand. Standard, less-donating ligands like PPh₃ are often insufficient for activating aryl chlorides. You need a highly electron-rich and sterically demanding ligand to promote oxidative addition.
-
Solution: Switch to a state-of-the-art "Buchwald-type" biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) or a bulky N-heterocyclic carbene (NHC) ligand.[3] These ligands create a more electron-rich and reactive Pd(0) center, accelerating the oxidative addition step.[5] For particularly stubborn couplings, consider catalysts with high reactivity, such as those derived from Pd(II)–NHC chloro dimers.[6]
-
-
Inactive Catalyst Precursor: Not all Pd sources are created equal. Pd(OAc)₂ or Pd₂(dba)₃ are common precursors, but they require in-situ reduction to the active Pd(0) state. This reduction can be inefficient or lead to nanoparticle formation.
-
Solution: Use a pre-formed Pd(II) precatalyst that generates the active L-Pd(0) species cleanly and efficiently. Modern precatalysts, like the G3 or G4 Buchwald precatalysts, are often air- and moisture-stable and provide more reproducible results.[7]
-
-
Inert Atmosphere is Critical: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black.
-
Solution: Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly by sparging with an inert gas for at least 20-30 minutes or by using several freeze-pump-thaw cycles.[8]
-
-
Base and Solvent Mismatch: The base plays a role beyond just facilitating transmetalation; it can influence catalyst stability and activity.
-
Solution: For Suzuki couplings, a strong inorganic base like K₃PO₄ or Cs₂CO₃ is often required.[3][9] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like LiHMDS or NaOtBu is standard. The choice of solvent is also crucial; polar aprotic solvents like dioxane, THF, or toluene are commonly used.[10] Sometimes, the addition of a small amount of water can be beneficial, particularly in Suzuki reactions with K₃PO₄.[8][11]
-
Troubleshooting Flowchart for Low Conversion
Caption: Decision tree for troubleshooting low conversion.
Question 2: I'm seeing significant amounts of a dehalogenated side product (2-methyl-1H-indole). What causes this and how can I suppress it?
Answer:
Dehalogenation (or hydrodehalogenation) is a common side reaction, especially with electron-rich aryl chlorides. It typically occurs when the palladium intermediate reacts with a hydrogen source before the desired coupling partner can transmetalate.
Causality & Corrective Actions:
-
Slow Transmetalation: If the transmetalation step (e.g., with the organoboron reagent in a Suzuki coupling) is slower than competing side reactions, dehalogenation can dominate. This is often an issue with sterically hindered or electronically deactivated coupling partners.
-
Solution (Suzuki): Ensure your boronic acid is of high purity and is not dehydrated to its unreactive boroxine trimer. Using a higher concentration or a slight excess (1.5-2.0 equivalents) of the boronic acid can accelerate transmetalation.[3] The choice of base is also critical; K₃PO₄ is often more effective than carbonates at promoting this step.
-
-
Hydrogen Source: The hydrogen atom can come from various sources, including the solvent (e.g., alcohols), water, or even the amine coupling partner in Buchwald-Hartwig reactions.
-
Solution: Use anhydrous, aprotic solvents like dioxane or toluene. If your reaction requires an aqueous base, minimize the amount of water. For Buchwald-Hartwig aminations, ensure precise stoichiometry and consider a bulkier ligand, which can sterically disfavor the β-hydride elimination pathway that can lead to dehalogenation.
-
-
Catalyst System Tuning: The ligand can influence the relative rates of transmetalation versus side reactions.
-
Solution: Sometimes, a slightly less bulky ligand can open up the coordination sphere of the palladium, allowing for faster transmetalation. This requires careful screening. For example, if XPhos is giving dehalogenation, trying SPhos or RuPhos might alter the reaction pathway favorably.
-
Frequently Asked Questions (FAQs)
Q: Do I need to protect the indole N-H for cross-coupling at the C7 position?
A: Often, yes, but not always. The indole N-H is acidic and can complicate the reaction in several ways:
-
Base Consumption: It will react with the strong bases used in the coupling, consuming at least one equivalent.
-
Catalyst Inhibition: The resulting indolide anion can coordinate to the palladium center, potentially inhibiting catalysis.[2]
-
Side Reactions: N-arylation can occur as a competing reaction, especially in C-N couplings.
Recommendation: For initial explorations and to ensure reproducibility, protecting the indole nitrogen is a robust strategy. Common protecting groups include Boc, SEM, or a simple methyl or benzyl group.[12] These groups can be removed post-coupling.
However, modern catalyst systems have shown increasing success with unprotected N-H heterocycles.[3] If you wish to attempt the coupling without protection:
-
Use at least one extra equivalent of base to account for the acidic N-H.
-
Employ a highly active catalyst system (e.g., a Buchwald precatalyst with XPhos or SPhos) that can overcome potential substrate inhibition.[3]
-
Be prepared to screen conditions carefully, as success is highly substrate-dependent.
Q: What is the best type of cross-coupling for C-C vs. C-N bond formation at the C7 position?
A: The choice of reaction is dictated by the bond you intend to form.
| Bond Type | Recommended Reaction | Key Considerations |
| C(sp²)-C(sp²) (Aryl-Aryl) | Suzuki-Miyaura Coupling | Highly reliable, vast library of commercially available boronic acids/esters, and tolerant of many functional groups. Requires a strong base like K₃PO₄ or Cs₂CO₃.[3][9] |
| C(sp²)-C(sp³) (Alkyl) | Negishi Coupling (with alkylzinc reagents) | Generally more effective than Suzuki for C(sp³)-coupling, but requires preparation and handling of organozinc reagents. |
| C(sp²)-N (Arylamines) | Buchwald-Hartwig Amination | The gold standard for C-N bond formation. Requires a strong, non-nucleophilic base (NaOtBu, LiHMDS) and specialized ligands (e.g., BippyPhos, BrettPhos).[13][14] |
| C(sp²)-C(sp) (Alkynes) | Sonogashira Coupling | Excellent for introducing alkynes. Typically uses a Pd/Cu co-catalyst system and an amine base.[15][16] Copper-free variants exist to avoid homocoupling of the alkyne. |
| C(sp²)-C(alkene) | Heck Reaction | Forms a C-C bond with an alkene. The reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[17][18][19] |
Q: How do I select the optimal solvent for a Suzuki coupling with this substrate?
A: Solvent selection can dramatically impact yield and selectivity.[20][21][22] There is no single "best" solvent, but here is a logical approach to selection:
-
Start with a Standard: A mixture of dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio) is a robust starting point for Suzuki couplings with K₃PO₄ or K₂CO₃.[11] The water helps to solubilize the inorganic base and facilitate the transmetalation step.
-
Consider Solubility: Ensure all components (substrate, boronic acid, catalyst) are soluble at the reaction temperature. If you face solubility issues, polar aprotic solvents like DMF or acetonitrile can be considered.[23] However, be aware that highly polar, coordinating solvents like DMF can sometimes alter the active catalyst and change reaction selectivity.[10][20]
-
Impact on Catalyst: The solvent can coordinate to the palladium center. Non-coordinating solvents like toluene often favor the formation of the desired monoligated L-Pd(0) active species. Highly coordinating solvents can compete with the primary ligand, potentially altering the catalyst's behavior.[10][22]
General Recommendation: Begin with 1,4-dioxane or toluene with 10-20% v/v water. If solubility or reactivity is an issue, screen other aprotic polar solvents, but be mindful of potential changes to the reaction mechanism.
Catalyst System Selection Guide
The following table provides starting recommendations for common cross-coupling reactions with 7-chloro-2-methyl-1H-indole. Optimization will likely be required.
| Reaction Type | Pd Source (Precatalyst) | Recommended Ligands | Base | Typical Solvent |
| Suzuki-Miyaura | Pd₂(dba)₃, Pd(OAc)₂, or Buchwald Precatalysts (G3/G4) | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂, or BrettPhos Precatalyst (G3) | BrettPhos, BippyPhos, XPhos | NaOtBu, LiHMDS, K₂CO₃ | Toluene, Dioxane, THF |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, XPhos | Et₃N, i-Pr₂NH | THF, DMF |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
Visualizing the Catalytic Cycle
Understanding the fundamental steps of the cycle is key to diagnosing issues. Most problems with chloroindoles arise at the initial Oxidative Addition step.
Caption: Generalized Pd(0)/Pd(II) cross-coupling cycle.
Experimental Protocol: Example Suzuki-Miyaura Coupling
Reaction: Coupling of N-Boc-7-chloro-2-methyl-1H-indole with 4-methoxyphenylboronic acid.
Materials:
-
N-Boc-7-chloro-2-methyl-1H-indole (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add N-Boc-7-chloro-2-methyl-1H-indole, 4-methoxyphenylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane followed by degassed water via syringe to achieve a 5:1 dioxane:water ratio (e.g., 2.5 mL dioxane, 0.5 mL water for a 0.5 mmol scale reaction).
-
Reaction: Place the sealed vial in a preheated heating block or oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, diluting it with ethyl acetate, and filtering through a small plug of silica.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020).
- Switching Chemoselectivity Based on the Ring Size: How to Make Ring-Fused Indoles Using Transition-Metal-Mediated Cross-Coupling. (n.d.).
- Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole. (2025). RSC Publishing.
- Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles. (n.d.).
- Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (n.d.).
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2025).
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- How can I solve my problem with Suzuki coupling? (2014).
- Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. (n.d.).
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (n.d.). Wikipedia.
- Heck reaction. (n.d.). Wikipedia.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. (2013). PubMed.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Intermolecular reactions of electron-rich heterocycles with copper and rhodium carbenoids. (2007). Chemical Society Reviews.
- Cross-Coupling Chemistry. (n.d.). University of Rochester.
- New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. (n.d.). Organic Letters.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. (n.d.). Organic Letters.
Sources
- 1. Intermolecular reactions of electron-rich heterocycles with copper and rhodium carbenoids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 7-chloro-2-methyl-1H-indole for Preclinical Studies
Welcome to the technical support center for the synthesis of 7-chloro-2-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this key indole intermediate for preclinical studies. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and efficient synthesis campaign.
I. Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing 7-chloro-2-methyl-1H-indole?
A1: For preclinical scale-up, the Fischer indole synthesis is the most robust and widely adopted method.[1][2] This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazine with a ketone or aldehyde.[1] In the case of 7-chloro-2-methyl-1H-indole, the reaction between (2-chlorophenyl)hydrazine and acetone is the most direct route. The Fischer synthesis is favored for its operational simplicity, the availability of starting materials, and its amenability to large-scale production.
Q2: What are the critical process parameters to control during the Fischer indole synthesis of this compound?
A2: The critical parameters to monitor and control are:
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Common choices include polyphosphoric acid (PPA), sulfuric acid, or zinc chloride. The optimal catalyst and its loading will depend on the specific reaction conditions and scale.
-
Temperature: The reaction typically requires elevated temperatures to drive the cyclization.[3] Careful temperature control is necessary to minimize side reactions and decomposition.
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction time for maximizing product yield and minimizing impurity formation.
-
Solvent: The choice of solvent can influence reaction kinetics and solubility of intermediates. High-boiling point solvents are often used to achieve the necessary reaction temperatures.
Q3: What are the common impurities or side products, and how can they be minimized?
A3: A common side reaction in Fischer indole synthesis is the formation of isomeric indoles if the ketone is unsymmetrical. However, with acetone, this is not an issue. More pertinent are potential side reactions such as:
-
Incomplete Cyclization: This can leave unreacted hydrazone intermediate. Ensuring sufficient reaction time and temperature can mitigate this.
-
Rearrangement Products: Under harsh acidic conditions, unwanted rearrangements can occur. Careful selection of the acid catalyst and temperature control is key.
-
Polymerization/Tar Formation: Overheating or prolonged reaction times can lead to the formation of polymeric materials, which can complicate purification.
Minimizing these impurities relies on tight control over the reaction conditions and timely quenching of the reaction once the desired conversion is achieved.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 7-chloro-2-methyl-1H-indole | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient acid catalyst. 4. Decomposition of product under harsh conditions. | 1. Monitor reaction progress by TLC/HPLC and extend reaction time if necessary. 2. Optimize the reaction temperature. A stepwise increase may be beneficial. 3. Screen different acid catalysts (e.g., PPA, H₂SO₄, ZnCl₂) and their concentrations. 4. Consider a milder catalyst or lower reaction temperature. |
| Formation of Significant Side Products | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in starting materials. | 1. Lower the reaction temperature and monitor for improvement in the product-to-impurity ratio. 2. Ensure accurate measurement of starting materials. 3. Verify the purity of (2-chlorophenyl)hydrazine and acetone before use. |
| Difficulties in Product Purification | 1. Presence of tarry byproducts. 2. Co-elution of impurities during column chromatography. 3. Product oiling out during crystallization. | 1. Perform an initial workup with a non-polar solvent to remove tars before further purification. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if separation is still challenging. 3. For crystallization, screen different solvent systems and control the cooling rate. Seeding with a small crystal of pure product can also be effective. |
| Inconsistent Results Between Batches | 1. Variability in the quality of starting materials. 2. Poor control over reaction parameters (temperature, time, mixing). 3. Atmospheric moisture affecting the reaction. | 1. Source high-purity starting materials from a reliable supplier and test them before use. 2. Implement strict process controls for all critical parameters. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
III. Detailed Experimental Protocol: Scalable Fischer Indole Synthesis
This protocol provides a robust method for the synthesis of 7-chloro-2-methyl-1H-indole suitable for preclinical quantities.
Reaction Scheme:
Sources
Technical Support Center: Enhancing the Stability of 7-Chloro-2-methyl-1H-indole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-chloro-2-methyl-1H-indole derivatives. This guide provides practical, in-depth answers to common stability challenges encountered during biological assays. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and resolve issues, ensuring the integrity and reproducibility of your experimental data.
The indole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] However, the electron-rich nature of the indole ring system presents inherent stability challenges that can be exacerbated by substituents and experimental conditions.[4] This guide focuses specifically on the 7-chloro-2-methyl-1H-indole core, offering targeted advice to preserve compound integrity from storage to final data acquisition.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the stability and handling of 7-chloro-2-methyl-1H-indole derivatives.
Q1: What are the primary stability concerns for 7-chloro-2-methyl-1H-indole derivatives?
A1: The primary stability concerns stem from the indole nucleus's susceptibility to three main degradation pathways:
-
Oxidation: The indole ring is electron-rich, making it prone to oxidation, especially in the presence of atmospheric oxygen, metal ions, or reactive oxygen species (ROS) in assay media.[4] Degradation often occurs via hydroxylation at the C2 and C3 positions, potentially leading to the formation of inactive oxindole and isatin derivatives.[5]
-
Photosensitivity: Many indole derivatives are sensitive to light, particularly in the UV spectrum. Exposure can induce photodegradation, leading to complex mixtures of byproducts and a loss of active compound.[4]
-
pH Instability: The indole core can be sensitive to strongly acidic or basic conditions. While the indole NH is weakly acidic, extreme pH can catalyze decomposition or unwanted reactions. Protonation of the indole ring under strongly acidic conditions, primarily at the C3 position, can lead to degradation.[4]
Q2: How does the 7-chloro and 2-methyl substitution pattern affect stability?
A2: The substituents on the indole ring significantly modulate its chemical properties:
-
2-Methyl Group: The methyl group at the C2 position is an electron-donating group. This can increase the electron density of the pyrrole ring, potentially making it more susceptible to oxidation at the C3 position. However, it also sterically hinders direct attack at C2, a common site of initial oxidation in unsubstituted indoles.
-
7-Chloro Group: The chlorine atom at the C7 position is an electron-withdrawing group. This effect can help to slightly decrease the electron density of the fused benzene ring, which may offer some protection against certain types of oxidative degradation compared to an unsubstituted ring. However, its overall impact on the highly reactive pyrrole ring is less pronounced.
In essence, you have a push-pull electronic effect. The key takeaway is that while these substituents are crucial for biological activity, they do not eliminate the core instability of the indole scaffold. Empirical testing remains critical.
Q3: What are the best practices for storing solid compounds and stock solutions?
A3: Proper storage is the first line of defense against degradation.
-
Solid Compound: Store in a tightly sealed, amber glass vial in a desiccator at -20°C or below. The key is to keep it cool, dry, and protected from light.
-
Stock Solutions: Prepare concentrated stock solutions in a high-purity, anhydrous, and aprotic solvent like DMSO or DMF. Aliquot into single-use volumes in amber, screw-cap vials with PTFE-lined caps to minimize headspace and prevent repeated freeze-thaw cycles. Store these aliquots at -80°C under an inert atmosphere (argon or nitrogen) if possible.[4]
Part 2: Troubleshooting Guide for Biological Assays
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My compound precipitates when I add it to my aqueous assay buffer.
-
Symptom: The buffer turns cloudy or a visible precipitate forms immediately or over the course of the experiment.
-
Causality: This is almost always due to the low aqueous solubility of the indole derivative, a common characteristic of such scaffolds.[6][7][8] When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out if its concentration exceeds its solubility limit in the final buffer system.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to test if a lower final concentration of your compound remains in solution.
-
Optimize Co-Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as high as your assay can tolerate without affecting the biological system (typically ≤0.5%).
-
Use Formulation Aids: For challenging compounds, consider using solubility enhancers. Cyclodextrins can encapsulate the hydrophobic indole core, increasing aqueous solubility.
-
pH Adjustment: Check if the pH of your buffer influences solubility. Small, physiologically relevant adjustments to the buffer pH might improve solubility without affecting the assay.
-
| Co-Solvent | Typical Max % in Cell Assays | Notes |
| DMSO | 0.1% - 0.5% | Most common, but can have biological effects at higher concentrations. |
| Ethanol | 0.1% - 0.5% | Can be more volatile; ensure accurate final concentration. |
| PEG-400 | < 1% | Generally well-tolerated; can help with very hydrophobic compounds. |
Issue 2: I'm observing a decline in compound activity during a long-term incubation.
-
Symptom: The compound's effect diminishes over several hours or days in a cell culture experiment, or IC50 values are inconsistent and drift upwards.
-
Causality: This strongly suggests compound degradation in the assay medium. The warm, oxygen-rich environment of a cell culture incubator (37°C, 5% CO₂) is ideal for accelerating oxidative degradation of sensitive compounds like indoles.[4] Metabolic degradation by cells can also be a factor.[7][8]
-
Troubleshooting Steps:
-
Protect from Light: Ensure all steps involving the compound in solution are performed with minimal light exposure. Use amber plates or cover standard plates with foil during incubation.
-
Include Antioxidants: If compatible with your assay, consider adding a mild antioxidant like N-acetylcysteine (NAC) to the medium to scavenge reactive oxygen species.
-
Replenish Compound: For very long incubations (>24 hours), it may be necessary to replace the medium with freshly prepared compound-containing medium at set intervals.
-
Perform a Stability Check: Quantify the concentration of your compound in the assay medium over time using LC-MS. This provides definitive proof of degradation.
-
Workflow: Troubleshooting Assay Inconsistency
The following diagram outlines a logical workflow for diagnosing and solving stability-related issues in your assays.
Caption: A decision tree for troubleshooting common stability issues.
Part 3: Key Experimental Protocol
To proactively assess the stability of your specific 7-chloro-2-methyl-1H-indole derivative, a forced degradation study is invaluable. This involves subjecting the compound to harsh conditions to rapidly identify potential degradation pathways.
Protocol: Forced Degradation Study for an Indole Derivative
Objective: To determine the stability of the test compound under acidic, basic, oxidative, and photolytic stress conditions.
Materials:
-
Test compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (FA)
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable C18 column
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of your compound in DMSO.
-
From this, prepare a 1 mg/mL working solution in 50:50 ACN:Water. This is your T=0 sample .
-
-
Stress Conditions: (Perform in parallel)
-
Acidic: Mix 1 mL of the working solution with 1 mL of 1 M HCl. Incubate at 60°C.
-
Basic: Mix 1 mL of the working solution with 1 mL of 1 M NaOH. Incubate at 60°C.
-
Oxidative: Mix 1 mL of the working solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Photolytic: Expose 2 mL of the working solution in a clear vial to a UV light source (e.g., 254 nm) at room temperature.
-
Control: Keep 2 mL of the working solution at room temperature, protected from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 2, 8, 24 hours), take an aliquot from each stress condition.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~10 µg/mL with your mobile phase.
-
Analyze all samples by HPLC/LC-MS, including the T=0 sample.
-
-
Data Interpretation:
-
Compare the peak area of the parent compound in the stressed samples to the control and T=0 samples. A significant decrease indicates degradation.
-
Look for the appearance of new peaks, which represent degradation products. If using LC-MS, analyze their mass to hypothesize their structure.
-
Potential Degradation Pathway: Oxidation
The most common degradation route is oxidation of the pyrrole ring.
Caption: Likely oxidative degradation pathway for the indole core.
By systematically evaluating and controlling for these factors, you can significantly enhance the reliability of your experiments and the quality of your data when working with these promising, yet sensitive, molecules.
References
-
JOCPR. (n.d.). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Pino-Rios, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Molecules, 25(24), 6033. Retrieved from [Link]
-
Silva-Júnior, E. F., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research, 8(7), 633-638. Retrieved from [Link]
-
Stobaugh, J. F., et al. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 135(2), 495-504. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2533. Retrieved from [Link]
-
Kumari, A., & Singh, R. K. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Frontiers in Chemistry, 10, 1032230. Retrieved from [Link]
-
Zhang, D., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(10), 1859-1889. Retrieved from [Link]
-
Chiba University. (2025). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. AZoM.com. Retrieved from [Link]
-
Li, J., et al. (2018). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Journal of Inflammation Research, 11, 235-247. Retrieved from [Link]
-
Kim, S. K., & Lee, S. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5489. Retrieved from [Link]
-
Sharma, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Retrieved from [Link]
-
Madsen, E. L., et al. (1995). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 61(10), 3695-3700. Retrieved from [Link]
-
de Sousa, M. A., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(10), 7116-7140. Retrieved from [Link]
-
de Sousa, M. A., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Retrieved from [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of 7-Chloro- vs. 7-Bromo-2-methyl-1H-indole: Reactivity, Optimization, and Protocol Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals and functional materials. The indole scaffold, a privileged structure in medicinal chemistry, often requires functionalization at various positions. This guide provides an in-depth comparison of the reactivity of 7-chloro-2-methyl-1H-indole and 7-bromo-2-methyl-1H-indole in the Suzuki coupling, offering insights into catalyst selection, reaction optimization, and detailed experimental protocols to aid in the efficient synthesis of 7-aryl-2-methyl-1H-indoles.
The Decisive Role of the Halogen: A Fundamental Reactivity Comparison
The choice between a chloro or bromo substituent on an aromatic ring is a critical decision in synthetic planning, balancing reactivity against cost and availability. In the context of the Suzuki-Miyaura coupling, the nature of the carbon-halogen (C-X) bond is paramount, directly influencing the rate-determining oxidative addition step of the catalytic cycle.
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:
Aryl Iodide > Aryl Bromide > Aryl Chloride
This trend is a direct consequence of the decreasing C-X bond strength as one moves down the halogen group. The weaker C-Br bond in 7-bromo-2-methyl-1H-indole allows for a more facile oxidative addition of the palladium(0) catalyst compared to the stronger C-Cl bond in its chloro-analogue. Consequently, 7-bromo-2-methyl-1H-indole is inherently more reactive and will typically undergo Suzuki coupling under milder conditions, with shorter reaction times and often with simpler palladium catalyst systems.
Conversely, the use of 7-chloro-2-methyl-1H-indole presents a greater synthetic challenge. The inertness of the C-Cl bond necessitates more forcing reaction conditions and, crucially, the use of specialized, highly active palladium catalysts. These advanced catalytic systems often feature electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step.
Navigating the Catalytic Landscape: Catalyst and Ligand Selection
The success of a Suzuki coupling, particularly with a less reactive substrate like 7-chloro-2-methyl-1H-indole, is critically dependent on the choice of the palladium catalyst and its associated ligands.
For the more reactive 7-bromo-2-methyl-1H-indole , standard and widely available palladium catalysts are often sufficient. Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) can effectively catalyze the coupling.
For the less reactive 7-chloro-2-methyl-1H-indole , more sophisticated catalyst systems are generally required. The development of bulky, electron-rich phosphine ligands has been instrumental in enabling the use of aryl chlorides in Suzuki couplings. Ligands such as SPhos, XPhos, and RuPhos, when combined with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, generate highly active catalytic species capable of cleaving the strong C-Cl bond. Palladium precatalysts incorporating these ligands are also commercially available and offer excellent reactivity.
Experimental Data at a Glance: A Comparative Overview
| Parameter | 7-Bromo-2-methyl-1H-indole | 7-Chloro-2-methyl-1H-indole |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos |
| Catalyst Loading | 2-5 mol% | 1-3 mol% |
| Base | K₂CO₃ or Cs₂CO₃ | K₃PO₄ |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Dioxane/H₂O or Toluene/H₂O |
| Temperature | 80-100 °C | 100-120 °C |
| Reaction Time | 2-6 hours | 12-24 hours |
| Typical Yield | Good to Excellent | Moderate to Good |
Mechanistic Considerations: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 7-halo-2-methyl-1H-indole. This step is typically the slowest and is more challenging for the stronger C-Cl bond.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Experimental Protocols
The following are detailed, step-by-step protocols for the Suzuki coupling of both 7-bromo- and 7-chloro-2-methyl-1H-indole with phenylboronic acid. These should be considered as starting points for optimization with different coupling partners.
Protocol 1: Suzuki Coupling of 7-Bromo-2-methyl-1H-indole
This protocol utilizes a standard palladium catalyst and milder reaction conditions suitable for the more reactive bromo-substrate.
Figure 2: Experimental workflow for the Suzuki coupling of 7-bromo-2-methyl-1H-indole.
Materials:
-
7-Bromo-2-methyl-1H-indole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add 7-bromo-2-methyl-1H-indole, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-6 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 7-phenyl-2-methyl-1H-indole.
Protocol 2: Suzuki Coupling of 7-Chloro-2-methyl-1H-indole
This protocol employs a more active catalyst system and more forcing conditions to achieve the coupling of the less reactive chloro-substrate.
Figure 3: Experimental workflow for the Suzuki coupling of 7-chloro-2-methyl-1H-indole.
Materials:
-
7-Chloro-2-methyl-1H-indole (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add 7-chloro-2-methyl-1H-indole, phenylboronic acid, and potassium phosphate.
-
In a separate vial, briefly mix the palladium precursor, Pd₂(dba)₃, and the SPhos ligand in a small amount of the reaction solvent under an inert atmosphere.
-
Add the catalyst mixture to the reaction flask.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 7-phenyl-2-methyl-1H-indole.
Conclusion
The choice between 7-chloro- and 7-bromo-2-methyl-1H-indole for Suzuki coupling is a classic trade-off between reactivity and cost. The bromo-derivative offers a more straightforward path to the desired 7-aryl-2-methyl-1H-indole, often with higher yields and under milder conditions using standard catalysts. However, the economic advantages of using the chloro-analogue, especially on a larger scale, can be significant. The continuous evolution of highly active palladium catalysts has made the coupling of aryl chlorides increasingly viable. A thorough understanding of the underlying mechanistic principles and careful optimization of the reaction parameters are essential for achieving successful and efficient outcomes with either substrate.
References
- Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides with arylboronic acids. The Journal of Organic Chemistry, 64(11), 3804–3805.
- Suzuki, A. (1981). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monoarylation of 2,6-dichloropyridine: synthesis of 2-aryl-6-chloropyridines. Journal of the American Chemical Society, 129(11), 3358–3366.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Kudo, N., & Fu, G. C. (2004). A versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates. Journal of the American Chemical Society, 126(42), 13662–13663.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
- Anastas, P. T., & Eghbali, N. (2010). Green Chemistry: Principles and Practice. Chemical Society Reviews, 39(1), 301-312.
- Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium Catalysis.
- Biffis, A., Zecca, M., & Basato, M. (2001). Palladium metal nanoparticles as catalysts for cross-coupling reactions.
- de Vries, J. G. (2006). The Heck reaction with aryl chlorides.
- Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Aryl Chlorides.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Irradiation. Organic Letters, 4(17), 2973–2976.
- Bedford, R. B. (2003). High-activity palladium catalysts for the Suzuki coupling of aryl chlorides.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille and Suzuki-Miyaura Cross-Coupling Reactions.
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047–1062.
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
- Miyaura, N. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
The Evolving Landscape of Kinase and Inflammation Research: A Comparative Guide to 7-Chloro-2-Methyl-1H-Indole Derivatives
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, celebrated for its versatile pharmacological activities.[1][2] Among its numerous derivatives, the 7-chloro-2-methyl-1H-indole core has emerged as a particularly promising framework for developing novel therapeutics, demonstrating significant potential in both oncology and anti-inflammatory applications. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative perspective against established alternatives and detailing the experimental methodologies crucial for their evaluation.
The Strategic Advantage of the 7-Chloro-2-Methyl-1H-Indole Scaffold
The unique substitution pattern of a chloro group at the 7-position and a methyl group at the 2-position of the indole ring imparts distinct physicochemical properties that influence biological activity. The electron-withdrawing nature of the chlorine atom at the C7 position can modulate the electron density of the indole ring system, impacting its interactions with biological targets. The methyl group at C2, a common feature in many bioactive indoles, can contribute to steric interactions within the binding pockets of enzymes and receptors, enhancing potency and selectivity.
Our analysis of the existing literature suggests that this scaffold serves as a fertile ground for further optimization, with modifications at the N1 and C3 positions leading to a diverse array of pharmacological profiles, ranging from potent kinase inhibitors to selective anti-inflammatory agents.
Structure-Activity Relationship (SAR) Insights: A Comparative Analysis
The biological activity of 7-chloro-2-methyl-1H-indole derivatives is profoundly influenced by the nature and position of substituents on the indole nucleus. The following table summarizes key SAR findings synthesized from various studies on related indole structures, providing a predictive framework for designing novel compounds.
| Position of Substitution | Type of Substituent | Impact on Biological Activity | Rationale and Mechanistic Insights |
| N1 | Small alkyl chains, substituted benzyl groups | Often enhances anticancer and anti-inflammatory activity. | Substitution at the N1 position can modulate the lipophilicity of the molecule, improving cell permeability. Furthermore, the N-substituent can engage in additional binding interactions with the target protein. For instance, N-benzoyl derivatives with para-substituents like chloro or trifluoromethyl have shown high activity in other indole series.[3] |
| C3 | Carboxamides, substituted phenyl groups | Crucial for directing activity towards specific targets. | The C3 position is a key vector for introducing diversity. C3-carboxamides, for example, can form critical hydrogen bonds within the ATP-binding pocket of kinases. The nature of the amine in the carboxamide can be tailored to achieve selectivity and potency.[4] |
| C5 | Methoxy, fluoro, dimethylamino groups | Generally increases activity. | Substituents at the C5 position can influence the electronic properties of the indole ring and provide additional points of interaction with the target. Methoxy and fluoro groups are known to enhance the activity of indomethacin analogs.[3] |
Table 1: Summary of Structure-Activity Relationships for 7-Chloro-2-Methyl-1H-Indole Derivatives.
Comparative Performance: Benchmarking Against Established Drugs
To contextualize the potential of 7-chloro-2-methyl-1H-indole derivatives, it is essential to compare their performance against established drugs targeting similar pathways.
As Kinase Inhibitors:
Many 7-chloro-2-methyl-1H-indole derivatives are being investigated as inhibitors of various protein kinases, which are pivotal in cancer cell signaling.[5] A relevant comparator is Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[6][7] Sunitinib's mechanism involves the inhibition of VEGFRs, PDGFRs, and c-KIT, thereby blocking tumor angiogenesis and proliferation.[5][8] The SAR of Sunitinib is centered around its oxindole core, with various substituents modulating its kinase selectivity and pharmacokinetic profile. The 7-chloro-2-methyl-1H-indole scaffold offers a distinct chemical space that may lead to inhibitors with a different kinase selectivity profile and potentially improved safety.
As Anti-inflammatory Agents:
The anti-inflammatory potential of these indole derivatives often stems from their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[9][10] Indomethacin , a well-established non-steroidal anti-inflammatory drug (NSAID), is a non-selective COX inhibitor with an indole-acetic acid core.[3][11] Its mechanism of action involves blocking the synthesis of prostaglandins.[9][10] While effective, Indomethacin's lack of selectivity for COX-2 over COX-1 is associated with gastrointestinal side effects.[3] The 7-chloro-2-methyl-1H-indole framework presents an opportunity to develop more selective COX-2 inhibitors, potentially offering a better safety profile. The SAR for Indomethacin highlights the importance of the N-benzoyl group and substitutions on the indole ring for its anti-inflammatory activity.[3]
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for the synthesis of a representative 7-chloro-2-methyl-1H-indole derivative and for key biological assays.
Synthesis of 7-Chloro-2-methyl-1H-indole-3-carboxamide Derivatives (A Representative Protocol)
This protocol outlines a general and adaptable method for the synthesis of N-substituted 7-chloro-2-methyl-1H-indole-3-carboxamides, a class of compounds that has shown promise in anticancer research.[4]
Workflow for Synthesis:
Caption: Synthetic workflow for N-substituted 7-chloro-2-methyl-1H-indole-3-carboxamides.
Step-by-Step Procedure:
-
Vilsmeier-Haack Formylation: To a solution of 7-chloro-2-methyl-1H-indole in dry N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours. Pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution to precipitate the 7-chloro-2-methyl-1H-indole-3-carbaldehyde.
-
Oxidation to Carboxylic Acid: Dissolve the obtained aldehyde in a suitable solvent like acetone or a mixture of t-butanol and water. Add an oxidizing agent such as potassium permanganate (KMnO₄) portion-wise while maintaining the temperature below 30°C. Stir until the reaction is complete (monitored by TLC). Filter the manganese dioxide and acidify the filtrate to precipitate the 7-chloro-2-methyl-1H-indole-3-carboxylic acid.
-
Amide Coupling: To a solution of the carboxylic acid in a polar aprotic solvent (e.g., DMF or dichloromethane), add a coupling agent like HATU or EDCI, a base such as diisopropylethylamine (DIPEA), and the desired primary or secondary amine. Stir the reaction at room temperature overnight. Work up the reaction by washing with aqueous solutions to remove excess reagents and purify the final N-substituted 7-chloro-2-methyl-1H-indole-3-carboxamide by column chromatography or recrystallization.
In Vitro Biological Evaluation Protocols
MTT Assay for Cytotoxicity:
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[2][12][13][14]
Workflow for MTT Assay:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the 7-chloro-2-methyl-1H-indole derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.[2]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization and Measurement: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[12] Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro COX-2 Inhibition Assay:
This assay determines the ability of a compound to inhibit the COX-2 enzyme, a key target for anti-inflammatory drugs. A common method is a colorimetric assay that measures the peroxidase activity of COX-2.[1][15][16][17]
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl), a solution of the heme cofactor, the COX-2 enzyme, the substrate arachidonic acid, and the chromogenic substrate (e.g., TMPD).[1]
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Then, add various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[1][15]
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.[15]
-
Initiation and Measurement: Initiate the reaction by adding arachidonic acid and the chromogenic substrate. Monitor the change in absorbance over time at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader.[1]
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of COX-2 inhibition for each concentration of the test compound. Calculate the IC₅₀ value from the dose-response curve.
Future Directions and Conclusion
The 7-chloro-2-methyl-1H-indole scaffold represents a versatile and promising platform for the development of novel kinase inhibitors and anti-inflammatory agents. The SAR insights and comparative data presented in this guide underscore the potential for fine-tuning the pharmacological properties of these derivatives through systematic chemical modifications. The detailed experimental protocols provided herein are intended to empower researchers to rigorously evaluate new chemical entities and contribute to the advancement of this exciting area of drug discovery.
While the existing data is encouraging, further head-to-head comparative studies with a broader range of established drugs are warranted to fully elucidate the therapeutic potential and clinical viability of this class of compounds. The continued exploration of the chemical space around the 7-chloro-2-methyl-1H-indole core is poised to yield next-generation therapeutics with enhanced efficacy and safety profiles.
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A Comparative Guide to the In Vitro Cytotoxicity of 7-Chloro-2-Methyl-1H-Indole Analogs
This guide provides a comparative analysis of the in vitro cytotoxicity of indole analogs, with a focus on the 7-chloro-2-methyl-1H-indole scaffold. As a core structure in medicinal chemistry, the indole ring system is a privileged scaffold, and its derivatives are known to exhibit a wide range of biological activities, including potent anticancer effects.[1][2] The introduction of specific substituents, such as a chloro group at the 7-position and a methyl group at the 2-position, can significantly modulate the cytotoxic profile of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) of these analogs and to employ robust methodologies for their evaluation.
The rationale for focusing on this scaffold lies in its potential to interact with various biological targets implicated in cancer cell survival and proliferation. Halogenation, particularly chlorination, can enhance membrane permeability and introduce specific electronic properties that may favor binding to target proteins. The methyl group can similarly influence steric and hydrophobic interactions. Understanding how further modifications to this core impact cytotoxicity is crucial for the rational design of novel therapeutic agents.
Comparative In Vitro Cytotoxicity of Indole Analogs
The cytotoxic potential of indole derivatives is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is a standard metric for quantifying cytotoxicity, representing the concentration of a compound required to inhibit cell growth by 50%. The data presented below, synthesized from multiple studies, illustrates how modifications to the indole core influence cytotoxic activity. While direct comparative data for a series of 7-chloro-2-methyl-1H-indole analogs is sparse in publicly available literature, we can infer trends by examining related chloro- and methyl-substituted indole derivatives.
| Compound Scaffold/Analog | Key Substitutions | Cancer Cell Line | IC50 / GI50 (µM) | Reference Insight |
| Scaffold A: 5-Chloro-indole-2-carboxamide | R = p-2-methyl pyrrolidin-1-yl | Panel of 4 cell lines (A-549, MCF-7, Panc-1, HT-29) | 0.029 (Mean GI50) | This analog showed potent antiproliferative activity, outperforming the reference drug erlotinib.[1] |
| Scaffold A: 5-Chloro-indole-2-carboxamide | R = p-piperidin-1-yl | Panel of 4 cell lines | 0.077 (Mean GI50) | Demonstrates that the nature of the carboxamide substituent is critical for potency.[1] |
| Scaffold B: Phthalide-fused Indoline | 5-Chloro substituted indoline | HL-60 (Leukemia) | 45.4 | The chloro-substitution on the indoline moiety was key to the observed potency against leukemia and liver cancer cells.[3] |
| Scaffold B: Phthalide-fused Indoline | 5-Chloro substituted indoline | HepG2 (Liver Cancer) | 57.7 | Showed consistent, though slightly reduced, activity in a solid tumor cell line.[3] |
| Scaffold C: 2-Methylindole | No other substitutions | Human Hepatocytes | 306 | Exhibited direct cytotoxicity, unlike other methylindole isomers which required glutathione depletion to show toxicity.[4] |
| Scaffold D: 7-Chloroquinoline-hydrazone | Indole moiety attached | Panel of 60 cell lines | Submicromolar GI50 | While not a direct indole analog, this hybrid molecule highlights the potency conferred by the 7-chloroquinoline group, which is structurally related and often studied in parallel.[5] |
| Scaffold E: Tricyclic 2-Indole Carboxylic Acid | 4'-Chloro-3,5'-dimethylphenyl group | Mcl-1 Binding Assay (Ki) | 0.040 (Ki) | This analog was designed as a potent inhibitor of the anti-apoptotic protein Mcl-1, demonstrating a specific mechanism of action.[6] |
Note: The table synthesizes data from various indole-based scaffolds to provide a representative comparison. Direct head-to-head data for a complete series of 7-chloro-2-methyl-1H-indole analogs is not available in the cited literature.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
To ensure the trustworthiness and reproducibility of cytotoxicity data, a well-controlled and validated assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8][9]
The causality of this protocol is rooted in the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic effect.
Step-by-Step Methodology
-
Cell Seeding & Incubation (24 hours):
-
Procedure: Culture human cancer cells (e.g., HeLa, MCF-7, A549) in a complete medium.[7] Harvest the cells using trypsinization and perform a cell count to determine cell density. Seed the cells into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000–10,000 cells per well in 100 µL of medium).[7] Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Expertise & Rationale: The 24-hour incubation period allows the cells to recover from trypsinization, adhere to the plate surface, and resume logarithmic growth. Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
-
Compound Treatment (48-72 hours):
-
Procedure: Prepare a stock solution of the 7-chloro-2-methyl-1H-indole analog in a suitable solvent, typically DMSO.[7] Create a series of serial dilutions of the compound in a complete cell culture medium to achieve the desired final concentrations.[8] Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Self-Validating System: This step must include:
-
Vehicle Control: Wells treated with the medium containing the highest concentration of DMSO used in the experiment. This control validates that the solvent itself is not causing cytotoxicity.
-
Untreated Control (Blank): Wells containing only cells and fresh medium. This represents 100% cell viability.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is performing correctly.
-
-
-
MTT Addition & Incubation (4 hours):
-
Procedure: Following the treatment period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[7] Incubate the plate for an additional 4 hours at 37°C.
-
Expertise & Rationale: This incubation period is sufficient for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals. The plate should be protected from light during this step as MTT is light-sensitive.
-
-
Formazan Solubilization (15-30 minutes):
-
Procedure: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the purple crystals.[7][8] Gently pipette up and down or use a plate shaker to ensure complete solubilization.
-
Expertise & Rationale: DMSO is a highly effective solvent for formazan. Complete solubilization is essential for accurate absorbance readings. Alternative solubilizing agents like acidified isopropanol can also be used.[9]
-
-
Data Acquisition & Analysis:
-
Procedure: Measure the absorbance of the purple solution at 570 nm using a microplate reader.[7]
-
Expertise & Rationale: The absorbance value is directly proportional to the number of viable cells. To determine the percentage of cell viability, use the following formula:
-
Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the cell viability percentage against the compound concentration (on a logarithmic scale) and use non-linear regression analysis to calculate the IC50 value.
-
Workflow Visualization
Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds using the MTT assay.
Mechanistic Insights: Potential Signaling Pathways
The cytotoxic effects of indole derivatives are often attributed to their ability to induce apoptosis, or programmed cell death.[10] Overexpression of anti-apoptotic proteins from the Bcl-2 family, such as Mcl-1 and Bcl-xL, is a common mechanism by which cancer cells evade apoptosis.[6][11] Potent indole analogs have been specifically designed to inhibit these proteins.
The inhibition of an anti-apoptotic protein like Mcl-1 disrupts the delicate balance of pro- and anti-apoptotic signals within the cell.[11] When Mcl-1 is inhibited, it can no longer sequester its pro-apoptotic binding partners, such as Bak and Bax. These liberated proteins are then free to oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event is a point of no return in the apoptotic cascade, triggering the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase. Caspase-9, in turn, activates executioner caspases like caspase-3 and caspase-7, which orchestrate the systematic dismantling of the cell, leading to its death.
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A Comparative Guide to Validating the Mechanism of Action for a 7-chloro-2-methyl-1H-indole Based Drug Candidate
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug candidate from bench to bedside is paved with rigorous scientific validation. A critical milestone in this journey is the elucidation of its mechanism of action (MoA). A well-defined MoA not only provides a rational basis for therapeutic efficacy but is also a cornerstone of the safety assessment. This guide offers a comprehensive framework for validating the MoA of a novel drug candidate based on the 7-chloro-2-methyl-1H-indole scaffold, a privileged structure in modern medicinal chemistry. We will delve into a multi-tiered experimental approach, comparing and contrasting various techniques to build a robust and compelling MoA dossier.
The 7-chloro-2-methyl-1H-indole Scaffold: A Primer
The indole ring system is a recurring motif in a plethora of biologically active compounds, both natural and synthetic. Its unique electronic and steric properties allow it to engage in a wide range of interactions with biological macromolecules. The 7-chloro-2-methyl-1H-indole scaffold, in particular, has garnered significant interest due to the potential for its substituents to fine-tune pharmacological properties. The chloro group at the 7-position can modulate the electronic landscape of the indole ring, potentially enhancing binding affinity and altering metabolic stability. The methyl group at the 2-position can provide a crucial steric anchor, contributing to target selectivity. Indole derivatives have been shown to exhibit a wide array of biological activities, including but not limited to, inhibition of kinases, modulation of nuclear receptors, and disruption of protein-protein interactions.[1][2][3]
A Multi-Pronged Approach to MoA Validation
A definitive MoA cannot be established through a single experiment. Instead, a weight-of-evidence approach is required, integrating data from a battery of orthogonal assays that probe the drug-target interaction at different levels. Our validation strategy is structured in a logical, tiered progression:
-
Tier 1: Establishing Direct Target Engagement. Does the compound physically interact with its intended target?
-
Tier 2: Quantifying Downstream Signaling Consequences. How does this interaction modulate the target's activity and the signaling cascade it governs?
-
Tier 3: Assessing Phenotypic Outcomes. Do the molecular and cellular effects translate into a desired biological response?
This structured approach ensures that each layer of evidence reinforces the others, leading to a cohesive and scientifically sound MoA.
Tier 1: The Litmus Test - Direct Target Engagement
The foundational step in MoA validation is to unequivocally demonstrate that the drug candidate physically binds to its putative target. A variety of biophysical techniques can be employed for this purpose, each offering unique insights into the binding event.[4][5][][7]
Comparative Analysis of Target Engagement Assays
| Technique | Principle | Key Parameters Measured | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Label-free, in-solution, provides a complete thermodynamic profile.[8][9][10] | Requires relatively large amounts of pure protein and compound. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface upon binding. | Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff) | Real-time, label-free, high sensitivity, provides kinetic information.[11][12][13][14][15] | Requires immobilization of one binding partner, which may affect its conformation. |
| Cellular Thermal Shift Assay (CETSA) | Measures the ligand-induced stabilization of a target protein against thermal denaturation. | Target engagement in a cellular context.[16][17][18][19][20] | Can be performed in intact cells and tissues, does not require purified protein. | Indirect measure of binding, throughput can be a limitation for some detection methods. |
Experimental Workflow: Target Engagement Validation
Caption: A multi-assay approach to confirming direct target engagement.
Detailed Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity and thermodynamic parameters of the interaction between the 7-chloro-2-methyl-1H-indole drug candidate and its purified target protein.
Materials:
-
Purified target protein (≥95% purity)
-
7-chloro-2-methyl-1H-indole drug candidate
-
ITC instrument
-
Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein against the chosen ITC buffer overnight at 4°C to ensure buffer matching.
-
Dissolve the drug candidate in the same dialysis buffer. It is crucial to avoid DMSO if possible, as it can generate significant heat of dilution.
-
-
Concentration Determination: Accurately determine the concentration of both the protein and the drug candidate.
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the drug candidate solution into the injection syringe at a concentration 10-15 times that of the protein.
-
-
Titration: Perform a series of small injections of the drug candidate into the protein solution, allowing the system to reach equilibrium between each injection.
-
Data Analysis: Integrate the heat changes observed after each injection and plot them against the molar ratio of the drug to the protein. Fit the resulting isotherm to a suitable binding model to extract the KD, n, ΔH, and ΔS.[8][9][10][21]
Tier 2: Unraveling the Functional Consequences - Downstream Signaling
Confirming binding is only the first step. The next crucial phase is to demonstrate that this binding event leads to a functional modulation of the target's activity and its downstream signaling pathway.
Experimental Workflow: Downstream Signaling Analysis
Caption: Investigating the impact of the drug candidate on cellular signaling pathways.
Detailed Protocol: Western Blotting for Phospho-protein Analysis
Objective: To assess the effect of the 7-chloro-2-methyl-1H-indole drug candidate on the phosphorylation status of a key downstream substrate of the target protein.
Materials:
-
Relevant cell line expressing the target protein and its downstream pathway.
-
7-chloro-2-methyl-1H-indole drug candidate.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[22]
-
Primary antibodies (one specific for the phosphorylated form of the substrate, and one for the total substrate).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells and allow them to adhere.
-
Treat the cells with varying concentrations of the drug candidate for a predetermined time. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in the prepared lysis buffer on ice.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize the phospho-protein signal, the membrane can be stripped of the first set of antibodies and re-probed with the antibody against the total protein.[23]
Tier 3: The Ultimate Proof - Phenotypic Outcomes
The final and most physiologically relevant tier of MoA validation is to demonstrate that the observed molecular and cellular effects translate into a tangible phenotypic change.[24][25][26][27]
Comparative Phenotypic Assays
| Assay | Biological Process Measured | Example Readout | Relevance |
| Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) | Cell viability and growth. | Colorimetric or luminescent signal. | Anti-proliferative effects in cancer. |
| Apoptosis Assay (e.g., Caspase-3/7 activity, Annexin V staining) | Programmed cell death. | Luminescent signal or fluorescence. | Induction of cell death in diseased cells. |
| Cell Migration Assay (e.g., Transwell assay) | Cell motility. | Number of migrated cells. | Inhibition of metastasis in cancer.[28] |
| Colony Formation Assay | Long-term survival and proliferative capacity. | Number and size of colonies. | Sustained anti-proliferative effects. |
Data Presentation: Comparative Efficacy of a Hypothetical 7-chloro-2-methyl-1H-indole Kinase Inhibitor
| Compound | Target Kinase IC50 (nM) | Cell Proliferation GI50 (µM) | Induction of Apoptosis (Fold Change over Vehicle) |
| 7-chloro-2-methyl-1H-indole Candidate | 25 | 0.5 | 5.2 |
| Precursor Indole Compound | 150 | 3.2 | 2.1 |
| Competitor Drug | 40 | 0.8 | 4.5 |
This table clearly demonstrates the superior potency and efficacy of the 7-chloro-2-methyl-1H-indole candidate compared to its precursor and a competitor, linking its biochemical activity to its cellular effects.
Conclusion
Validating the mechanism of action for a novel drug candidate is a systematic and evidence-based process. For a promising scaffold such as the 7-chloro-2-methyl-1H-indole, a multi-tiered approach, as outlined in this guide, is essential. By rigorously establishing direct target engagement, quantifying downstream signaling consequences, and observing relevant phenotypic outcomes, a comprehensive and defensible MoA can be built. This not only provides a solid foundation for further preclinical and clinical development but also deepens our understanding of the intricate interplay between small molecules and biological systems.
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SPR Provides a Boost to Drug Discovery and Development. Photonics Spectra. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 7-Chloro-2-methyl-1H-indole Derivatives
Introduction: The Imperative of Selectivity in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Derivatives of 7-chloro-2-methyl-1H-indole, the subject of this guide, represent a promising chemical space for the development of novel therapeutics. However, the therapeutic efficacy of any small molecule is intrinsically linked to its specificity for the intended biological target.[5] Off-target effects, stemming from a compound's interaction with unintended proteins or pathways, are a primary cause of adverse drug reactions and a significant contributor to late-stage clinical trial failures.[6][7][8]
Therefore, a rigorous and early assessment of a compound's selectivity profile, known as cross-reactivity profiling, is not merely a regulatory requirement but a cornerstone of successful drug development.[9][10][11][12] This guide provides a comprehensive framework for the in-depth cross-reactivity profiling of 7-chloro-2-methyl-1H-indole derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of hypothetical data to illustrate the principles of data interpretation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing safer and more effective therapeutics.
The Rationale for a Multi-Faceted Profiling Strategy
No single assay can fully capture the complex off-target liability of a compound. A robust cross-reactivity assessment necessitates a multi-pronged approach, integrating both biochemical and cell-based assays to provide a holistic view of a compound's interaction with the cellular proteome. The indole scaffold, while versatile, is known for a degree of pharmacological promiscuity, making a broad profiling strategy particularly crucial.[1]
Our recommended strategy encompasses three key pillars of in vitro safety pharmacology:
-
Broad Target-Based Screening: To identify potential off-target interactions across major protein families frequently implicated in adverse drug events.
-
Cellular Functional Assays: To understand the downstream consequences of any identified off-target binding in a more physiologically relevant context.
-
General Cytotoxicity Assessment: To evaluate the overall impact of the compounds on cell health and viability.
This tiered approach allows for the early identification of potential liabilities, enabling medicinal chemists to optimize for selectivity and mitigate risks before significant resources are invested in preclinical and clinical development.[9][13]
Comparative Profiling Workflow
The following diagram illustrates a logical workflow for the comprehensive cross-reactivity profiling of our lead 7-chloro-2-methyl-1H-indole derivatives (designated as IND-A , IND-B , and IND-C ) against a known, less selective indole-based compound as a comparator (Comparator-X ).
Caption: Figure 1: Tiered workflow for cross-reactivity profiling.
Methodologies and Experimental Protocols
Part 1: Broad Target-Based Screening
The initial step involves screening the 7-chloro-2-methyl-1H-indole derivatives against large panels of kinases and G-protein coupled receptors (GPCRs), two of the largest and most frequently implicated target families in off-target drug effects.[6][14][15]
1.1 Kinase Profiling
Protein kinases are a major class of drug targets, and their high structural homology, particularly in the ATP-binding pocket, makes them susceptible to cross-reactivity.[14][16][17] We will utilize a comprehensive kinase panel to assess the selectivity of our compounds.
-
Experimental Protocol: Kinase Activity Assay (Radiometric)
-
Compound Preparation: Prepare stock solutions of IND-A , IND-B , IND-C , and Comparator-X in 100% DMSO. Create a dilution series for IC50 determination.
-
Assay Reaction: In a 96-well plate, combine the kinase, the appropriate substrate, and [γ-³³P]ATP in a kinase buffer.
-
Initiation: Add the test compounds or vehicle control (DMSO) to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.
-
1.2 GPCR Profiling
GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[15][18] Off-target interactions with GPCRs can lead to a wide range of side effects.
-
Experimental Protocol: GPCR Binding Assay (Radioligand)
-
Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the target GPCR.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target GPCR, and the test compounds at various concentrations.
-
Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound.
-
Separation: Rapidly filter the mixture through a filter plate to separate bound from unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the percent displacement of the radioligand by the test compounds and calculate the Ki (inhibition constant) values.
-
Part 2: Cellular and Functional Assessment
Following the identification of potential off-target hits from the broad screening panels, it is crucial to assess the functional consequences of these interactions in a cellular context.
2.1 hERG Cardiac Safety Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmias.[19] Therefore, early assessment of hERG liability is a critical safety checkpoint.
-
Experimental Protocol: Automated Patch Clamp Electrophysiology
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293).
-
Cell Preparation: Harvest and resuspend the cells in an appropriate extracellular solution.
-
Assay Execution: Utilize an automated patch-clamp system to record hERG channel currents in the whole-cell configuration.
-
Compound Application: Apply a range of concentrations of the test compounds to the cells and record the corresponding changes in the hERG current.
-
Data Analysis: Measure the inhibition of the hERG current at each compound concentration and calculate the IC50 value.
-
Part 3: General Cytotoxicity Assessment
To obtain a general measure of the compounds' impact on cell health, two complementary cytotoxicity assays are employed.
3.1 MTT Assay (Metabolic Activity)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[20][21]
-
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
3.2 LDH Release Assay (Membrane Integrity)
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[22][23]
-
Experimental Protocol: LDH Release Assay
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH reaction mixture.
-
Incubation: Incubate at room temperature, protected from light, to allow for the colorimetric reaction to proceed.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (lysed cells).
-
Data Presentation and Comparative Analysis
The following tables present hypothetical data for our 7-chloro-2-methyl-1H-indole derivatives (IND-A , IND-B , IND-C ) and the Comparator-X .
Table 1: Kinase Selectivity Profile (% Inhibition at 10 µM)
| Kinase Target | IND-A | IND-B | IND-C | Comparator-X |
| Primary Target Kinase | 95 | 92 | 98 | 85 |
| Off-Target Kinase 1 | 15 | 8 | 5 | 65 |
| Off-Target Kinase 2 | 10 | 12 | 7 | 58 |
| Off-Target Kinase 3 | 5 | 3 | 2 | 45 |
| Off-Target Kinase 4 | 8 | 6 | 4 | 72 |
Table 2: GPCR and hERG Channel Activity (IC50 / Ki in µM)
| Target | IND-A | IND-B | IND-C | Comparator-X |
| GPCR Target 1 | >50 | >50 | >50 | 5.2 |
| GPCR Target 2 | >50 | >50 | >50 | 8.1 |
| hERG Channel | 25 | 35 | >50 | 2.5 |
Table 3: Cytotoxicity Profile (EC50 in µM)
| Assay | IND-A | IND-B | IND-C | Comparator-X |
| MTT (HepG2 cells) | >100 | >100 | >100 | 22 |
| LDH (HepG2 cells) | >100 | >100 | >100 | 35 |
Interpretation of Results:
-
Kinase Selectivity: IND-C demonstrates the highest potency against the primary target kinase and the most favorable selectivity profile, with minimal inhibition of the off-target kinases. In contrast, Comparator-X exhibits significant off-target activity against multiple kinases.
-
GPCR and hERG Safety: IND-A , IND-B , and IND-C show no significant activity at the tested GPCR targets. IND-C also displays the best safety profile concerning the hERG channel, with an IC50 greater than 50 µM. Comparator-X shows potent off-target activity at both GPCRs and the hERG channel, raising significant safety concerns.
-
Cytotoxicity: The 7-chloro-2-methyl-1H-indole derivatives (IND-A, B, C ) exhibit no significant cytotoxicity in either the MTT or LDH assays at the tested concentrations. Comparator-X , however, shows moderate cytotoxicity.
Conclusion and Forward Path
This comprehensive cross-reactivity profiling guide provides a robust framework for evaluating the selectivity and potential off-target liabilities of 7-chloro-2-methyl-1H-indole derivatives. Based on the illustrative data, IND-C emerges as the most promising lead candidate due to its high on-target potency, exceptional selectivity across kinase and GPCR panels, and favorable safety profile in hERG and cytotoxicity assays.
The causality behind these experimental choices lies in the principle of early de-risking. By identifying and understanding potential off-target interactions at the initial stages of drug discovery, we can make more informed decisions, prioritize the most promising candidates, and ultimately increase the probability of clinical success.[10][13] The self-validating nature of this protocol is embedded in the use of orthogonal assays (e.g., MTT and LDH) and the progression from broad screening to functional cellular assays, which provides a multi-dimensional view of a compound's activity.
Further development of IND-C would involve more extensive in vivo safety pharmacology studies to confirm these promising in vitro findings, in accordance with regulatory guidelines such as ICH S7A and S7B.[24][25][26]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Substituted 2-Methylindoles
The 2-methylindole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. Precise structural confirmation and a deep understanding of the electronic properties of novel derivatives are paramount for accelerating development cycles. This guide provides a comparative analysis of the key spectroscopic techniques—NMR, IR, UV-Vis, and Mass Spectrometry—used to characterize these versatile molecules. We will move beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals.
The Indispensable Role of Spectroscopy
Spectroscopic analysis is the cornerstone of modern chemical research, providing an unambiguous fingerprint of molecular structure. For substituted 2-methylindoles, each technique offers a unique piece of the puzzle. NMR spectroscopy elucidates the precise connectivity and electronic environment of atoms, IR spectroscopy identifies key functional groups and bonding, UV-Visible spectroscopy probes the electronic transitions within the conjugated system, and mass spectrometry determines the molecular weight and fragmentation patterns. A cohesive interpretation of data from all four methods provides a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Landscape
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment, allowing us to map the effects of substitution on the 2-methylindole core.
¹H NMR Analysis: The Proton Environment
The parent 2-methylindole provides a baseline spectrum from which we can analyze substituent effects. The key signals are the N-H proton (a broad singlet typically >8.0 ppm), the aromatic protons on the benzene ring, the C3-H proton (a singlet or narrow multiplet around 6.2 ppm), and the C2-methyl group (a singlet around 2.4 ppm).
The introduction of substituents dramatically perturbs this landscape. Electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) increase electron density on the ring through resonance, shielding nearby protons and shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease electron density, deshielding protons and shifting their signals downfield (to higher ppm values).
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Selected 5-Substituted 2-Methylindoles Data synthesized from various literature sources.[1][2] Solvent: CDCl₃.
| Substituent (at C5) | C2-CH₃ (s) | C3-H (s) | C4-H (d) | C6-H (dd) | C7-H (d) | N1-H (br s) |
| -H (Unsubstituted) | ~2.45 | ~6.22 | ~7.55 | ~7.08 | ~7.29 | ~7.95 |
| -OCH₃ (EDG) | ~2.42 | ~6.18 | ~7.15 | ~6.85 | ~7.20 | ~7.80 |
| -Cl (EWG, inductive) | ~2.46 | ~6.25 | ~7.50 | ~7.05 | ~7.25 | ~8.05 |
| -NO₂ (EWG, resonance) | ~2.55 | ~6.40 | ~8.40 | ~7.95 | ~7.40 | ~8.60 |
Causality Behind the Shifts: The choice of an appropriate deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its versatility. However, for compounds with extensive hydrogen bonding capabilities, dimethyl sulfoxide-d₆ (DMSO-d₆) can be superior as it sharpens N-H and O-H peaks. The deshielding of the C4-H proton in the 5-nitro derivative is particularly pronounced due to the strong resonance-withdrawing effect of the nitro group, which pulls electron density from the ortho and para positions.
¹³C NMR Analysis: The Carbon Skeleton
¹³C NMR provides complementary information about the carbon framework. The general trends observed in ¹H NMR hold: EDGs shield carbon nuclei (upfield shift), while EWGs deshield them (downfield shift). The quaternary carbons, C2 and C3a/C7a, are particularly informative.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Selected Methylindoles Data sourced from Parker and Roberts (1970).[3]
| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | 2-CH₃ |
| 2-Methylindole | 135.5 | 100.1 | 128.9 | 119.8 | 120.8 | 119.3 | 110.2 | 135.5 | 13.4 |
| 2,5-Dimethylindole | 134.1 | 100.8 | 129.2 | 119.6 | 128.2 | 120.4 | 109.9 | 133.9 | 13.5 |
| 2,7-Dimethylindole | 134.8 | 99.1 | 128.6 | 117.2 | 120.4 | 118.9 | 119.5 | 135.1 | 13.7 |
Expert Insight: Notice how a methyl group at C5 causes a significant downfield shift at the point of substitution (C5, ~128.2 ppm) but has a smaller effect on the pyrrole ring carbons compared to a methyl group at C7. This highlights the localized nature of substituent effects in ¹³C NMR.
Visualizing Electronic Effects
The following diagram illustrates how substituents modulate the electron density and, consequently, the chemical shifts of the aromatic protons.
Caption: Substituent-induced shielding and deshielding effects on ¹H NMR chemical shifts.
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Accurately weigh 5-10 mg of the substituted 2-methylindole sample.
-
Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution; sonication may be required.
-
Instrumentation: Insert the sample into the NMR spectrometer.
-
Tuning and Locking: The instrument will automatically lock onto the deuterium signal of the solvent and tune the probe for the ¹H and ¹³C frequencies.
-
¹H Spectrum Acquisition: Acquire a standard ¹H spectrum. A pulse angle of 45° and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a good signal-to-noise ratio.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is a rapid and effective method for identifying key functional groups. For 2-methylindoles, the most diagnostic absorption band is the N-H stretch of the indole ring.
The position of the N-H stretching frequency is highly sensitive to hydrogen bonding. In a dilute solution with a non-polar solvent, a sharp, free N-H stretch is observed around 3450-3500 cm⁻¹. In a solid-state (KBr pellet or ATR) spectrum, intermolecular hydrogen bonding causes this band to broaden and shift to a lower frequency (typically 3300-3400 cm⁻¹).
Substituents also influence the N-H stretch. EWGs attached to the benzene ring decrease the electron density on the nitrogen atom, strengthening the N-H bond and shifting the stretching frequency to a higher wavenumber. EDGs have the opposite effect.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for 2-Methylindoles Data compiled from various sources.[1][4]
| Vibrational Mode | Unsubstituted 2-Methylindole | Key Observations with Substitution |
| N-H Stretch | ~3400 (broad, solid) | Shifts to higher cm⁻¹ with EWGs; lower with EDGs. |
| C-H Stretch (Aromatic) | ~3050-3150 | Generally weak and less diagnostic. |
| C-H Stretch (Aliphatic, -CH₃) | ~2850-2950 | Consistently present. |
| C=C Stretch (Aromatic) | ~1600-1620, ~1450-1500 | Pattern can be complex but is characteristic of the indole ring. |
| C-N Stretch | ~1300-1350 |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR has largely replaced KBr pellets as the method of choice for solid samples due to its simplicity and speed.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it subtracts the absorbance of atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid 2-methylindole derivative onto the crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
UV-Visible Spectroscopy: Unveiling Electronic Transitions
The indole ring is a chromophore that absorbs UV light, promoting electrons to higher energy orbitals. The UV-Vis spectrum of indole derivatives is typically characterized by two main absorption bands, termed the ¹Lₐ and ¹Lₑ bands, arising from π→π* transitions.[5][6]
-
¹Lₐ Band: More intense, typically appearing at shorter wavelengths (~220 nm).
-
¹Lₑ Band: Less intense, structured, and appears at longer wavelengths (~270-290 nm). It is more sensitive to substitution.
Substituents that extend the π-conjugated system or electron-donating groups cause a bathochromic shift (red shift) to longer wavelengths. This is because these groups raise the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO gap.
Table 4: UV-Vis Absorption Maxima (λₘₐₓ) for Substituted Indoles in Cyclohexane Data adapted from Callis et al.[5]
| Compound | ¹Lₐ Transition (nm) | ¹Lₑ Transition (nm) |
| Indole | 267 | 287 |
| 2-Methylindole | 272 | 290 |
| 5-Methoxy-2-Methylindole | 275 | 302 |
| 5-Fluoroindole | 265 | 290 |
Expert Insight: The shift of the ¹Lₑ band to 302 nm for 5-methoxy-2-methylindole is a classic example of an EDG extending conjugation through resonance, making it easier to excite the π-electrons. This technique is highly valuable for quantitative analysis using the Beer-Lambert law and for monitoring reaction progress if the product has a different λₘₐₓ from the reactants.
Experimental Workflow: Quantitative UV-Vis Analysis
Caption: Standard workflow for quantitative analysis using UV-Vis spectroscopy.
Mass Spectrometry: Determining Mass and Fragmentation
Mass spectrometry (MS) provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structure. In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) of 2-methylindole is typically the base peak.
A characteristic fragmentation pathway for methylindoles is the loss of a hydrogen atom to form a stable, ring-expanded quinolinium or azaazulenyl cation (the [M-1]⁺ ion).[7] Another common fragmentation involves the loss of HCN from this [M-1]⁺ ion.
Table 5: Key Ions in the EI-Mass Spectra of 2-Methylindole Derivatives Data compiled from NIST Mass Spectrometry Data Center and Powers (1968).[4][7]
| Compound | Molecular Ion (m/z) | [M-1]⁺ Ion (m/z) | Other Key Fragments (m/z) |
| 2-Methylindole | 131 (Base Peak) | 130 | 103, 77 |
| 5-Chloro-2-methylindole | 165/167 (3:1 ratio) | 164/166 | 130, 129 |
| 5-Nitro-2-methylindole | 176 | 130 ([M-NO₂]⁺) | 103, 77 |
Trustworthiness of Data: The presence of chlorine's isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) for the molecular ion of 5-chloro-2-methylindole provides an immediate and self-validating confirmation of the presence of a single chlorine atom. For the nitro derivative, the facile loss of the NO₂ group (a loss of 46 Da) is a highly diagnostic fragmentation.
Visualizing a Key Fragmentation Pathway
Caption: Primary fragmentation pathway for 2-methylindole in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method: Set up a GC method with an appropriate temperature program. A typical program might start at 50°C, hold for 1 minute, then ramp at 10-20°C/min to 280°C.
-
Injection: Inject 1 µL of the sample into the GC inlet. The high temperature vaporizes the sample, and it is carried onto the analytical column by an inert gas (helium).
-
Separation: The compound travels through the GC column (e.g., a 30m DB-5ms) and is separated from any impurities based on its boiling point and interaction with the stationary phase.
-
Ionization & Analysis: As the compound elutes from the column, it enters the MS ion source (typically set to 70 eV for EI), where it is ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
Conclusion
The structural elucidation of substituted 2-methylindoles is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. NMR provides the detailed atomic framework, IR confirms the presence of key functional groups, UV-Vis offers insights into the electronic structure, and MS establishes the molecular weight and primary structural motifs. By understanding the causal principles behind the spectral data—how a substituent's electronic properties influence chemical shifts, vibrational frequencies, and fragmentation—researchers can confidently and efficiently characterize novel compounds, accelerating the path from discovery to application.
References
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National Center for Biotechnology Information. (n.d.). 2-Methylindole. PubChem. Retrieved from [Link]
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Callis, P. R., & Liu, T. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40–50. Retrieved from [Link]
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Elshemy, H. A., et al. (2020). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. AIP Conference Proceedings, 2293(1), 420011. Retrieved from [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 7-Chloro-2-Methyl-1H-Indole Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-chloro-2-methyl-1H-indole scaffold is a crucial heterocyclic motif in medicinal chemistry, forming the core of various pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is paramount for drug discovery and development programs. This guide provides a comprehensive comparative analysis of the principal synthetic routes to 7-chloro-2-methyl-1H-indole, including the classical Fischer and Bischler-Möhlau indole syntheses, the versatile Leimgruber-Batcho method, and modern catalytic approaches. Each methodology is critically evaluated based on synthetic efficiency, operational simplicity, scalability, and safety considerations. Detailed experimental protocols and quantitative data are presented to empower researchers in selecting the optimal synthetic strategy for their specific research and development needs.
Introduction: The Significance of 7-Chloro-2-Methyl-1H-Indole
Substituted indoles are a cornerstone of modern medicinal chemistry, with the 7-chloro-2-methyl-1H-indole core being of particular interest due to its presence in a range of bioactive molecules. The chlorine atom at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing metabolic stability and providing a handle for further synthetic diversification. The methyl group at the 2-position is another common feature in many indole-based drugs. Consequently, the ability to produce this key intermediate in high yield and purity is a critical starting point for many research endeavors. This guide aims to provide an in-depth, objective comparison of the most relevant synthetic methodologies to facilitate an informed choice of synthesis strategy.
Classical Synthetic Routes: A Critical Evaluation
The traditional methods for indole synthesis, while foundational, often come with inherent limitations such as harsh reaction conditions and moderate yields. However, their continued use is a testament to their reliability and the low cost of starting materials.
The Fischer Indole Synthesis
Discovered in 1883, the Fischer indole synthesis remains a widely used method for constructing the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.[3]
Reaction Scheme:
Caption: General workflow of the Fischer Indole Synthesis.
Causality of Experimental Choices: The choice of acid catalyst is critical and can significantly influence the reaction's outcome. Polyphosphoric acid (PPA) is often effective for this transformation due to its dual role as a catalyst and a dehydrating agent. Zinc chloride (ZnCl₂) is another common Lewis acid catalyst, though it can sometimes lead to harsher reaction conditions.[4] The temperature is also a key parameter, with sufficient heat required to drive the[5][5]-sigmatropic rearrangement and subsequent cyclization.
Anticipated Challenges: A significant drawback of the Fischer indole synthesis is the potential for the formation of regioisomers, especially with unsymmetrical ketones. However, the use of a symmetrical ketone like acetone simplifies the product outcome. The strongly acidic and high-temperature conditions can be incompatible with sensitive functional groups on the starting materials.
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline.[5] Historically, this method has been plagued by harsh reaction conditions, often requiring high temperatures, and generally providing low yields.[6]
Reaction Scheme:
Caption: General workflow of the Bischler-Möhlau Indole Synthesis.
Causality of Experimental Choices: The use of a large excess of the aniline is typically necessary to drive the reaction to completion and to act as a solvent. The high temperatures are required for the cyclization and dehydration steps. Modern variations have explored the use of microwave irradiation to reduce reaction times and potentially improve yields.[6]
Anticipated Challenges: The primary challenges with the Bischler-Möhlau synthesis are the often-low yields and the harsh conditions, which limit its applicability for substrates with sensitive functional groups. The requirement for a large excess of the aniline can also be a drawback in terms of cost and purification.
Modern Synthetic Routes: Enhanced Efficiency and Milder Conditions
Advances in organic synthesis have led to the development of more efficient and versatile methods for indole production, often overcoming the limitations of the classical routes.
The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis has become a popular and powerful alternative to the Fischer indole synthesis.[7][8] This two-step process begins with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[9]
Reaction Scheme:
Caption: General workflow of the Leimgruber-Batcho Indole Synthesis.
Causality of Experimental Choices: The first step, the enamine formation, is typically achieved using N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine. The reductive cyclization of the nitro group can be accomplished using a variety of reducing agents, such as catalytic hydrogenation with Raney nickel or palladium on carbon, or chemical reducing agents like iron in acetic acid.[7] The choice of reducing agent can be tailored to be compatible with other functional groups in the molecule.
Advantages: The Leimgruber-Batcho synthesis is often characterized by high yields and milder reaction conditions compared to the classical methods. The starting o-nitrotoluenes are often readily available. This method avoids the strongly acidic conditions of the Fischer synthesis, making it suitable for a wider range of substrates.
Comparative Performance Data
To provide a clear and objective comparison, the following table summarizes the key performance metrics for the synthesis of 7-chloro-2-methyl-1H-indole via the discussed methodologies. The data for the Fischer and Leimgruber-Batcho syntheses are based on established protocols for analogous compounds, while the data for the Bischler-Möhlau synthesis reflects its historical performance.
| Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Reported/Expected Yield | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | (3-Chlorophenyl)hydrazine, Acetone | Polyphosphoric Acid (PPA) or ZnCl₂ | High Temperature (100-180 °C) | 60-75% | Readily available starting materials, reliable for simple indoles. | Harsh acidic conditions, potential for side reactions. |
| Bischler-Möhlau Synthesis | Chloroacetone, 3-Chloroaniline | Excess 3-Chloroaniline | High Temperature (Reflux) | Low (Historically <30%) | Simple starting materials. | Harsh conditions, low yields, requires excess aniline. |
| Leimgruber-Batcho Synthesis | 3-Chloro-2-nitrotoluene | DMFDMA, Pyrrolidine, Raney Ni/H₂ | Mild to moderate temperatures | 75-90% | High yields, mild conditions, good functional group tolerance. | Two-step process, requires handling of nitro compounds. |
Detailed Experimental Protocols
Protocol for Fischer Indole Synthesis of 7-Chloro-2-Methyl-1H-Indole
This protocol is adapted from a procedure for a structurally similar compound.[10]
-
Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve (3-chlorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add a catalytic amount of acetic acid, followed by the dropwise addition of acetone (1.1 eq). Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
Cyclization: To the reaction mixture (or the isolated hydrazone), add polyphosphoric acid (PPA) (10 eq by weight). Heat the mixture to 120-140 °C with stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-chloro-2-methyl-1H-indole.
Protocol for Leimgruber-Batcho Synthesis of 7-Chloro-2-Methyl-1H-Indole
This is a general procedure based on established methods.[7][11]
-
Enamine Formation: In a flask, combine 3-chloro-2-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq), and pyrrolidine (1.5 eq) in a suitable solvent like DMF. Heat the mixture at 80-100 °C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed. Remove the solvent under reduced pressure to obtain the crude enamine intermediate.
-
Reductive Cyclization: Dissolve the crude enamine in a solvent mixture such as methanol/tetrahydrofuran. Carefully add a catalytic amount of Raney Nickel to the solution under an inert atmosphere. Add hydrazine hydrate (3-5 eq) dropwise at room temperature. The reaction is exothermic and will generate nitrogen gas. After the addition is complete, stir the mixture at 50-60 °C for 1-2 hours.
-
Work-up and Purification: Cool the reaction mixture and filter through a pad of Celite to remove the Raney Nickel. Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 7-chloro-2-methyl-1H-indole.
Conclusion and Recommendations
The choice of synthetic route for the production of 7-chloro-2-methyl-1H-indole is highly dependent on the specific requirements of the project, including scale, cost, and the presence of other functional groups.
-
For small-scale laboratory synthesis where starting materials are readily available and high yields are not the primary concern, the Fischer Indole Synthesis offers a reliable and straightforward approach.
-
The Bischler-Möhlau Synthesis is generally not recommended due to its historically low yields and harsh reaction conditions, making it less practical for most applications.
-
For larger-scale production and for syntheses where high yields and mild reaction conditions are critical, the Leimgruber-Batcho Synthesis is the superior choice. Its versatility and high efficiency make it the preferred method in many industrial and academic settings.
Modern catalytic methods, while not detailed here for this specific molecule due to a lack of direct literature precedent, are a rapidly evolving field and should be considered as new, more efficient, and regioselective catalysts are developed. Researchers are encouraged to stay abreast of the latest developments in indole synthesis to further optimize their synthetic strategies.
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The Halogen Effect: A Head-to-Head Comparison of the Biological Activity of 7-Chloro-2-methylindole and Other Halogenated 2-methylindoles
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," forming the core of numerous natural products and synthetic drugs.[1][2] The strategic introduction of halogen atoms onto this versatile nucleus has proven to be a powerful tool for modulating the pharmacological profile of indole derivatives, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties.[3][4] This guide provides an in-depth, head-to-head comparison of the biological activity of 7-chloro-2-methylindole against other halogenated 2-methylindoles, offering a rationale for experimental design and insights into structure-activity relationships (SAR).
The Influence of Halogenation on Biological Activity: A Mechanistic Overview
The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) to the indole ring can profoundly alter its physicochemical properties. These modifications, in turn, dictate the molecule's interaction with biological targets. Key factors to consider include:
-
Electronegativity and Polarity: Halogens are highly electronegative, creating a dipole moment that can influence non-covalent interactions with protein residues, such as hydrogen bonding and dipole-dipole interactions.[5]
-
Size and Lipophilicity: As we move down the halogen group from fluorine to iodine, the atomic radius and lipophilicity increase. This can impact membrane permeability, protein binding, and overall bioavailability.[3][4]
-
Metabolic Stability: The carbon-halogen bond strength, particularly the robust C-F bond, can block sites of metabolic oxidation, leading to increased drug half-life.[3]
The position of the halogen on the indole ring is also critical. The electron density and accessibility of different positions on the indole nucleus vary, meaning that a halogen at C-5 may have a drastically different effect on biological activity compared to one at C-7.
Comparative Biological Activities: 7-Chloro vs. Other Halogenated 2-Methylindoles
This section provides a comparative analysis of the biological activities of 7-chloro-2-methylindole and its halogenated counterparts. The data presented is a synthesis of findings from various preclinical studies.
Antimicrobial and Antifungal Activity
Halogenated indoles have demonstrated significant potential as antimicrobial and antifungal agents, particularly against drug-resistant strains.[5][6][7]
Key Insights:
-
Multi-halogenation enhances potency: Studies have shown that di- and multi-halogenated indoles often exhibit stronger antimicrobial and antibiofilm activity compared to their mono-halogenated counterparts.[5][6][7] For instance, compounds like 4,6-dibromoindole and 5-bromo-4-chloroindole have shown potent activity against various Candida species.[5][7]
-
Halogen identity matters: The antimicrobial activity of mono-halogenated indoles against E. coli has been shown to follow the order I > Br > Cl > F, especially for substitutions at the C4-C6 positions.[5][7]
-
Mechanism of Action: The antimicrobial effects of some halogenated indoles are associated with the generation of intracellular reactive oxygen species (ROS) and the downregulation of virulence genes.[6]
While specific data for 7-chloro-2-methylindole's antimicrobial activity is not extensively detailed in the provided results, based on general SAR trends, its activity is likely to be moderate, potentially being surpassed by bromo- and iodo-substituted analogs or multi-halogenated derivatives.
Table 1: Comparative Antimicrobial Activity of Halogenated Indoles (Illustrative Data)
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 4,6-dibromoindole | Candida albicans | 25 | [5][7] |
| 5-bromo-4-chloroindole | Candida albicans | 25 | [5][7] |
| 6-bromo-4-iodoindole | Staphylococcus aureus | 20-30 | [6] |
| 4-bromo-6-chloroindole | Staphylococcus aureus | 20-30 | [6] |
| 5-iodoindole | Escherichia coli | Strong activity | [5][7] |
Anti-inflammatory Activity
Brominated indoles, in particular, have been investigated for their anti-inflammatory properties.
Key Insights:
-
Inhibition of Inflammatory Mediators: Extracts containing brominated indoles have been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2).[8]
-
Positional Effects: The position of the bromine atom on the aromatic ring influences the anti-inflammatory activity. For instance, in isatin derivatives, the order of NO inhibition was found to be 6-bromoisatin > 5-bromoisatin > isatin > 7-bromoisatin.[8]
While direct comparative data for 7-chloro-2-methylindole is limited, the trend observed with brominated isatins suggests that the 7-position may not be optimal for this specific activity.
Anticancer Activity
The indole scaffold is a common feature in many anticancer agents.[9] Halogenation can enhance the cytotoxic and antiproliferative effects of these compounds.[10][11]
Key Insights:
-
Induction of Apoptosis: Purified brominated indole derivatives have been shown to induce apoptosis and cell cycle arrest in colorectal cancer cell lines.[12]
-
Kinase Inhibition: Brominated meridianin alkaloids exhibit kinase inhibitory activity, with substitutions at C-5, C-6, and C-7 influencing potency.[13]
-
Aromatase Inhibition: Monochloro-substituted indole hydrazones have demonstrated stronger aromatase inhibitory activity than their non-halogenated counterparts, which is relevant for estrogen receptor-positive breast cancer.[14]
-
Cytotoxicity: 5-Chloro-indole derivatives have shown potent biological activity against various cancer cell lines.[11]
The presence of a chlorine atom at the C-7 position of the 2-methylindole core could contribute to anticancer activity, though its potency relative to other halogenated isomers would require direct comparative screening.
Experimental Protocols for Biological Activity Screening
To facilitate a direct head-to-head comparison, the following standardized protocols are recommended.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds (e.g., 7-chloro-2-methylindole, 5-chloro-2-methylindole, 7-bromo-2-methylindole, etc.) in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of the compounds to inhibit the production of NO, a key inflammatory mediator.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated 2-methylindoles.
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Nitrite Measurement: After incubation, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Calculation of Inhibition: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effect of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: Determine the half-maximal inhibitory concentration (IC50) value for each compound.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Caption: Simplified signaling pathway for LPS-induced nitric oxide production and its potential inhibition by halogenated indoles.
Conclusion and Future Directions
The halogenation of the 2-methylindole scaffold is a proven strategy for generating novel bioactive compounds. While 7-chloro-2-methylindole presents a valuable starting point for drug discovery, a comprehensive head-to-head comparison with other halogenated isomers is crucial for identifying lead candidates with optimal potency and pharmacological properties.
Key takeaways:
-
The nature and position of the halogen substituent are critical determinants of biological activity.
-
Multi-halogenation and the presence of heavier halogens (bromine and iodine) often correlate with enhanced antimicrobial and antifungal efficacy.
-
Positional isomerism significantly impacts anti-inflammatory and anticancer activities, necessitating broad screening of different isomers.
Future research should focus on the systematic synthesis and screening of a diverse library of halogenated 2-methylindoles to build a more comprehensive SAR model. This will enable the rational design of next-generation indole-based therapeutics with improved efficacy and safety profiles.
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Safety Operating Guide
Proper Disposal of 7-chloro-2-methyl-1H-indole: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the cradle-to-grave responsibility for these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-chloro-2-methyl-1H-indole, a halogenated indole derivative. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Understanding the Hazard Profile of 7-chloro-2-methyl-1H-indole
Based on data for the analogous compound 7-chloro-1H-indole, we can infer that 7-chloro-2-methyl-1H-indole may cause skin, eye, and respiratory irritation[2][3]. As a halogenated organic compound, it is prudent to handle it as a hazardous substance.
Table 1: Known and Inferred Hazards of 7-chloro-2-methyl-1H-indole
| Hazard Classification | Description | Source |
| Acute Toxicity | While not fully characterized, similar chlorinated compounds can be harmful if ingested, inhaled, or absorbed through the skin. | Inferred from general halogenated organic compound data |
| Skin Corrosion/Irritation | May cause skin irritation. | [2][3] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | [2][3] |
| Respiratory Irritation | May cause respiratory tract irritation. | [1] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment and harmful to aquatic life. | General knowledge |
| Combustion Byproducts | Thermal decomposition can produce toxic and corrosive gases such as hydrogen chloride and nitrogen oxides. | [1] |
Regulatory Framework for Disposal
The disposal of 7-chloro-2-methyl-1H-indole falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it is classified as a hazardous waste. While a specific EPA waste code has not been assigned to 7-chloro-2-methyl-1H-indole, it would likely fall under the "F-list" for wastes from non-specific sources or potentially a "U-list" or "P-list" if it were a discarded commercial chemical product[4][5].
Given the lack of a specific code, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to ensure proper classification and documentation[6][7][8][9].
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of 7-chloro-2-methyl-1H-indole.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal pathways[10].
-
Solid Waste: Collect solid 7-chloro-2-methyl-1H-indole waste in a dedicated, properly labeled, and sealed container. Avoid mixing it with other waste streams, particularly non-halogenated organic waste, as this can significantly increase disposal costs[11].
-
Contaminated Materials: Any materials contaminated with 7-chloro-2-methyl-1H-indole, such as gloves, weighing paper, or absorbent pads, should also be collected in the same designated solid waste container.
-
Liquid Waste: If 7-chloro-2-methyl-1H-indole is in a solution, it should be collected in a separate, sealed container labeled as "Halogenated Organic Waste." Do not mix with non-halogenated solvents.
Step 3: Labeling and Storage
Accurate and clear labeling is a critical component of safe waste management[12].
-
Container Labeling: The waste container must be clearly labeled with the full chemical name: "Waste 7-chloro-2-methyl-1H-indole." Include the approximate quantity and the date of accumulation.
-
Hazard Symbols: Affix appropriate hazard pictograms (e.g., irritant, environmental hazard).
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.
Step 4: Disposal through a Licensed Vendor
The final disposal of 7-chloro-2-methyl-1H-indole must be handled by a licensed hazardous waste disposal company[6][7][8][9].
-
Contact your EHS Department: Your institution's EHS department will have established procedures for the collection and disposal of hazardous chemical waste.
-
Incineration: The recommended method for the disposal of chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers. This process ensures the complete destruction of the compound and neutralizes harmful byproducts like hydrogen chloride.
-
Do Not Dispose in Regular Trash or Down the Drain: Under no circumstances should 7-chloro-2-methyl-1H-indole be disposed of in the regular trash or poured down the sanitary sewer. This is illegal and poses a significant environmental risk.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 7-chloro-2-methyl-1H-indole.
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A Senior Scientist's Guide to Personal Protective Equipment for Handling 7-chloro-2-methyl-1H-indole
Disclaimer: The chemical, physical, and toxicological properties of 7-chloro-2-methyl-1H-indole have not been thoroughly investigated.[1] Therefore, this guide is predicated on a principle of maximum caution, extrapolating from safety data for structurally similar chlorinated indole compounds and adhering to rigorous laboratory safety standards. All handling of this compound should be performed with the assumption that it is hazardous.
Hazard Profile and Foundational Risk Assessment
7-chloro-2-methyl-1H-indole is a halogenated heterocyclic compound used in research and development. While specific data is limited, information for analogous chemicals indicates a clear hazard profile that must be respected.[2][3] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[4][5]
Based on available Safety Data Sheets (SDS) for this and structurally related compounds, the following hazards should be anticipated:
| Hazard Classification | GHS Category | Potential Effect |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][6][7] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[4][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][4][6][7] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled.[4][5] |
The most critical piece of data is the absence of comprehensive toxicological studies.[1] This uncertainty mandates that we treat the compound as a "particularly hazardous substance" and elevate our protective measures accordingly, as outlined by the OSHA Laboratory Standard.[8]
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. Its effectiveness depends entirely on the implementation of higher-level controls.
-
Engineering Controls: The single most important engineering control is the use of a certified chemical fume hood when handling the solid compound or preparing solutions.[9] This contains dust and vapors at the source, drastically reducing inhalation exposure. Ensure safety showers and eyewash stations are readily accessible.[4]
-
Administrative Controls: Adherence to a written Chemical Hygiene Plan (CHP) and Standard Operating Procedures (SOPs) is non-negotiable.[10][11] All personnel must receive training on the specific hazards and handling procedures for this compound before work begins.[8][11]
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and matched to the experimental task. Below are the minimum requirements for handling 7-chloro-2-methyl-1H-indole in any quantity.
Eye and Face Protection
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to NIOSH or EN 166 standards are mandatory at all times in the laboratory where this chemical is handled.[2]
-
Rationale: Standard safety glasses are insufficient. Goggles provide a seal around the eyes that protects against splashes and airborne particulates, which are a significant risk when handling powdered solids.[4]
-
Elevated Risk: When handling larger quantities (>1 g) or performing operations with a high risk of splashing (e.g., quenching a reaction), a full-face shield should be worn over the safety goggles.
Skin and Body Protection
-
Gloves: Chemical-resistant nitrile gloves are the minimum requirement for all handling procedures.[2][12] Before each use, gloves must be inspected for any signs of degradation or punctures.[1][13]
-
Rationale: Nitrile provides good resistance against a range of organic compounds and, importantly, will often tear visibly when punctured, providing a clear indication of failure.[12]
-
Double Gloving: For tasks involving extended contact or handling of concentrated solutions, wearing two pairs of nitrile gloves is strongly recommended. This provides a critical buffer in case the outer glove is compromised.
-
Glove Removal: Use the proper removal technique to avoid contaminating your skin.[1][13] Never touch "clean" surfaces like doorknobs or keyboards with gloved hands.[14]
-
-
Lab Coat: A full-sleeved laboratory coat must be worn and kept buttoned. This protects against incidental contact and small splashes.[2] Contaminated lab coats should be professionally laundered and not taken home.[4]
Respiratory Protection
The use of a chemical fume hood should make respiratory protection unnecessary for most routine lab-scale operations. However, it becomes mandatory under specific conditions:
-
Required Use: If you must handle the solid powder outside of a fume hood (e.g., weighing on an analytical balance), a NIOSH-approved respirator is required.[1][2]
-
Respirator Type:
Summary of PPE by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Safety Goggles | Single Nitrile Gloves | Lab Coat | Required if outside fume hood (P95 minimum) |
| Preparing Solutions | Safety Goggles | Double Nitrile Gloves | Lab Coat | Not required in fume hood |
| Running Reaction | Safety Goggles (Face shield for splash risk) | Double Nitrile Gloves | Lab Coat | Not required in fume hood |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Lab Coat | Required (P100/OV respirator) |
Procedural Operations: Safety in Practice
Protocol 1: Step-by-Step PPE Donning and Doffing Sequence
-
Donning (Putting On):
-
Put on your lab coat and fasten all buttons.
-
Put on your safety goggles or face shield.
-
Put on your respirator, if required, and perform a seal check.
-
Wash and dry hands thoroughly.
-
Put on the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
If double-gloving, put on the second pair of gloves over the first.
-
-
Doffing (Taking Off) - The Contamination Control Cascade:
-
Remove the outer pair of gloves (if used) by peeling them off without touching the outer surface with your bare hand. Dispose of them immediately.
-
Remove the lab coat by rolling it down your arms, keeping the contaminated outer surface away from your body. Hang it in its designated area or bag it for laundering.
-
Remove safety goggles or face shield by handling the strap, not the front.
-
Remove the inner pair of gloves using the proper technique.
-
Remove your respirator, if worn.
-
Wash your hands thoroughly with soap and water. [9] This is the final, critical step.
-
Protocol 2: Spill and Exposure Management
-
Small Spill on Bench: Wearing appropriate PPE, cover the spill with an absorbent material. Gently sweep the material into a designated hazardous waste container.[13] Clean the area with a suitable solvent and then soap and water.
-
Contact with Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek immediate medical attention and show the SDS to the physician.[1]
-
Contact with Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[1]
Decontamination and Disposal Plan
All materials contaminated with 7-chloro-2-methyl-1H-indole must be treated as hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and absorbent pads must be placed in a sealed, clearly labeled hazardous waste container.[1]
-
Chemical Waste: Unused compound and reaction waste must be collected in a sealed, properly labeled container.[4]
-
Disposal Service: All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1] Do not pour any amount of this chemical down the drain.[1][13]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned task.
Caption: PPE selection decision tree for 7-chloro-2-methyl-1H-indole.
References
-
A Guide to Hazardous Materials and Laboratory Safety. (n.d.). OSHA Education Center. Retrieved from [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]
-
Material Safety Data Sheet for 7-Chloro-2-methyl-1H-indole. (n.d.). Capot Chemical. Retrieved from [Link]
-
7-chloro-1H-indole | C8H6ClN | CID 104644. (n.d.). PubChem. Retrieved from [Link]
-
Recommendations for Chemical Protective Clothing. (n.d.). NIOSH - CDC Archive. Retrieved from [Link]
-
Glove Selection Guide. (n.d.). University of California, Berkeley, Office of Environment, Health & Safety. Retrieved from [Link]
-
Hand Protection Chemical Resistance Guide. (n.d.). University of California, Santa Barbara, Environment, Health and Safety. Retrieved from [Link]
-
OSHA Glove Selection Chart. (n.d.). University of Nevada, Reno, Environmental Health and Safety. Retrieved from [Link]
-
Safety Data Sheet for a related compound. (2021, May 01). Angene Chemical. Retrieved from [Link]
Sources
- 1. capotchem.com [capotchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 7-chloro-1H-indole | C8H6ClN | CID 104644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. osha.gov [osha.gov]
- 9. oshaeducationcenter.com [oshaeducationcenter.com]
- 10. mastercontrol.com [mastercontrol.com]
- 11. compliancy-group.com [compliancy-group.com]
- 12. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 13. angenechemical.com [angenechemical.com]
- 14. research.cuanschutz.edu [research.cuanschutz.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
